molecular formula C9H9BrO B1524294 1-Bromo-4-cyclopropoxybenzene CAS No. 38380-85-7

1-Bromo-4-cyclopropoxybenzene

Cat. No.: B1524294
CAS No.: 38380-85-7
M. Wt: 213.07 g/mol
InChI Key: FOCLRODNGKLAOT-UHFFFAOYSA-N
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Description

1-Bromo-4-cyclopropoxybenzene (CAS 38380-85-7) is a valuable chemical intermediate in organic and medicinal chemistry research. It features a benzene ring functionalized with both a bromine atom and a cyclopropoxy group, presenting two distinct reactive sites for further synthetic elaboration . The compound has a molecular formula of C9H9BrO and a molecular weight of 213.07 g/mol . Its predicted density is 1.533 g/cm³, and it has a predicted boiling point of 259.9 °C . Scientific literature identifies this compound as a key building block in multi-step synthetic routes, with documented use in the research and development of novel pharmaceutical compounds by organizations such as Eli Lilly and Company and Achaogen . As a benzene derivative, it serves as a versatile precursor for cross-coupling reactions and the construction of more complex molecular architectures. Researchers value this reagent for its application in exploring new chemical entities and biological targets. Please handle with care; this product is harmful by inhalation, in contact with skin, and if swallowed . It should only be used by qualified professionals in a laboratory setting equipped with appropriate engineering controls, such as a chemical fume hood . This compound is provided For Research Use Only. Not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-cyclopropyloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCLRODNGKLAOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679343
Record name 1-Bromo-4-(cyclopropyloxy)benzene
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Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38380-85-7
Record name 1-Bromo-4-(cyclopropyloxy)benzene
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Record name 1-bromo-4-cyclopropoxybenzene
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Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-cyclopropoxybenzene: Structure, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyclopropoxy Moiety in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is paramount. Among the privileged structural motifs employed by medicinal chemists, the cyclopropyl group has garnered significant attention due to its unique conformational and electronic characteristics.[1][2][3] The introduction of a cyclopropyl ring can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] This guide focuses on a specific, valuable building block: 1-Bromo-4-cyclopropoxybenzene .

This compound merges the synthetic versatility of an aryl bromide with the advantageous properties of a cyclopropoxy group. The aryl bromide handle serves as a key functional group for a multitude of cross-coupling reactions, enabling the facile introduction of this moiety into complex molecular scaffolds. The cyclopropoxy group, an ether analog of the cyclopropyl moiety, can act as a metabolically stable bioisostere for other functional groups, such as isopropyl or methoxy groups, offering a strategic tool to mitigate metabolic liabilities and fine-tune a compound's physicochemical properties.[4] This guide provides an in-depth exploration of the chemical structure, properties, synthesis, and potential applications of this compound for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is an aromatic compound characterized by a benzene ring substituted with a bromine atom and a cyclopropoxy group at the para positions.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available from chemical suppliers, other values are predicted based on computational models.

PropertyValueSource(s)
CAS Number 38380-85-7[5][6][7][8][9][10]
Molecular Formula C₉H₉BrO[5][6][7][8]
Molecular Weight 213.07 g/mol [5][6][8]
MDL Number MFCD08461662[5][6]
Boiling Point 259.9 ± 13.0 °C (Predicted)[11]
Density 1.533 ± 0.06 g/cm³ (Predicted)[11]
SMILES BrC1=CC=C(OC2CC2)C=C1[5][8]

Synthesis and Reactivity: A Versatile Synthetic Building Block

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in readily available literature, its synthesis can be reliably approached through established methodologies for forming aryl ethers. The most logical and widely practiced methods include the Williamson ether synthesis and the Ullmann condensation.

Proposed Synthetic Workflow: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation, involving the Sₙ2 reaction between an alkoxide and a primary alkyl halide.[12][13][14] In the context of this compound, this would involve the deprotonation of 4-bromophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group on a cyclopropyl electrophile.

Williamson_Synthesis Reactant1 4-Bromophenol Intermediate 4-Bromophenoxide Reactant1->Intermediate Deprotonation Reactant2 Cyclopropyl Halide/ Tosylate Product This compound Reactant2->Product Base Base (e.g., NaH, K₂CO₃) Base->Intermediate Solvent Solvent (e.g., DMF, Acetone) Solvent->Product Intermediate->Product Sₙ2 Attack Byproduct Salt Byproduct Product->Byproduct

Caption: Proposed Williamson ether synthesis workflow.

Exemplary Experimental Protocol (General Method)

Objective: To synthesize this compound from 4-bromophenol.

Materials:

  • 4-Bromophenol

  • Cyclopropyl bromide (or cyclopropyl tosylate)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-bromophenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). If using potassium carbonate (2-3 eq) in acetone, the reaction can be run at room temperature or reflux.

  • Stir the mixture at the appropriate temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Add cyclopropyl bromide (1.2 eq) or cyclopropyl tosylate (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction may require heating to 50-80 °C to proceed at a reasonable rate.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Trustworthiness and Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting phenol. The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. While a specific spectrum for this compound is not widely published, analogous structures suggest characteristic signals for the aromatic protons (two doublets in the aromatic region), the cyclopropyl methine proton, and the cyclopropyl methylene protons.

Alternative Synthetic Routes: The Ullmann Condensation

The Ullmann condensation offers an alternative, copper-catalyzed route to aryl ethers, particularly useful when the Sₙ2 pathway is challenging.[15][16][17] This would involve the reaction of 4-bromophenol with a bromo- or iodo-cyclopropane in the presence of a copper catalyst and a base at elevated temperatures. Modern variations of the Ullmann reaction often use soluble copper catalysts and ligands, allowing for milder reaction conditions.[15][17]

Reactivity of this compound

The reactivity of this molecule is dominated by two key features: the aryl bromide and the cyclopropyl ether moiety.

  • Aryl Bromide: The carbon-bromine bond is a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. This allows for the straightforward introduction of carbon-carbon and carbon-heteroatom bonds at the para-position, making it an excellent precursor for more complex molecules. For example, it can be converted to its corresponding boronic ester, a key intermediate in Suzuki couplings.[18]

  • Cyclopropyl Ether: The cyclopropane ring is known for its high ring strain.[19] While the ether linkage is generally stable, the cyclopropyl group can undergo ring-opening reactions under certain conditions, typically involving strong electrophiles or radical pathways.[19][20][21] However, under the conditions commonly employed in drug synthesis and biological systems, the cyclopropoxy group is considered a robust and metabolically stable moiety.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a key building block for the synthesis of pharmaceutically active compounds. The cyclopropoxy group is often introduced to:

  • Enhance Metabolic Stability: The cyclopropyl ring is resistant to oxidative metabolism, which can be a major pathway for drug deactivation. Replacing metabolically labile groups (like isopropyl or methoxy groups) with a cyclopropoxy moiety can significantly improve a drug candidate's half-life and oral bioavailability.[4][22]

  • Improve Potency and Selectivity: The rigid, three-dimensional nature of the cyclopropyl group can lock the molecule into a specific conformation that is optimal for binding to a biological target. This can lead to increased potency and selectivity for the desired target over off-targets.[1][2]

  • Act as a Bioisostere: The cyclopropoxy group can serve as a bioisosteric replacement for other functional groups, allowing for the fine-tuning of a molecule's steric and electronic properties while maintaining its overall shape and biological activity.[1]

Numerous FDA-approved drugs contain a cyclopropyl moiety, highlighting its importance in modern pharmaceuticals.[2][3] These drugs span a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[2][23] While direct applications of this compound are not yet widely reported in marketed drugs, its potential as a scaffold for novel therapeutics is significant given the proven track record of the cyclopropoxy motif.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General safety recommendations include:

  • Handling in a well-ventilated area or a fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its structure combines the synthetic utility of an aryl bromide with the beneficial pharmacological properties of a cyclopropoxy group. While detailed experimental data for this specific compound is emerging, its synthesis can be reliably achieved through established methods like the Williamson ether synthesis. The strategic incorporation of the this compound moiety into drug candidates offers a promising avenue for developing novel therapeutics with enhanced metabolic stability, potency, and selectivity. As the demand for innovative drug scaffolds continues to grow, the importance of such well-designed building blocks in the pharmaceutical industry is undeniable.

References

1-Bromo-4-cyclopropoxybenzene CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Bromo-4-cyclopropylbenzene for Advanced Research and Development

This guide provides a comprehensive technical overview of 1-Bromo-4-cyclopropylbenzene, a key building block in modern organic synthesis. It is intended for researchers, chemists, and professionals in the field of drug discovery and materials science who require detailed information on its properties, synthesis, and applications.

Introduction and Strategic Importance

1-Bromo-4-cyclopropylbenzene is an aromatic compound featuring a benzene ring substituted with a bromine atom and a cyclopropyl group. This unique combination of a reactive bromine handle, suitable for a wide range of cross-coupling reactions, and the metabolically robust, conformationally constrained cyclopropyl group makes it a highly valuable intermediate in medicinal chemistry and agrochemical research.[1][2] Its structure is a recurring motif in the development of novel therapeutic agents, most notably as a precursor to advanced selective sodium-glucose cotransporter 2 (SGLT2) inhibitors used in the treatment of diabetes.[2] This guide will delve into the core identifiers, physicochemical properties, synthetic routes, and safety protocols associated with this versatile reagent.

Compound Identification and Chemical Descriptors

Accurate identification is paramount in chemical research and procurement. The following table summarizes the key identifiers for 1-Bromo-4-cyclopropylbenzene.

IdentifierValueSource(s)
CAS Number 1124-14-7[1][3][4][5][6]
IUPAC Name 1-bromo-4-cyclopropylbenzene[1][3][5]
Synonyms 4-Bromocyclopropylbenzene, (4-Bromophenyl)cyclopropane, 4-Cyclopropylbromobenzene[3][5]
Molecular Formula C₉H₉Br[1][3][5]
Molecular Weight 197.07 g/mol [1][3][5]
InChI InChI=1S/C9H9Br/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2[1][4]
InChIKey JRDNBWVMEFUNCQ-UHFFFAOYSA-N[1][4][5]
SMILES C1CC1C2=CC=C(C=C2)Br[1]
MDL Number MFCD00101828[3][4]
PubChem CID 12221355[1][3]
EC Number 691-030-9[1]

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of 1-Bromo-4-cyclopropylbenzene are crucial for its handling, storage, and use in reactions.

PropertyValueSource(s)
Physical Form Colorless to light yellow transparent liquid or solid/semi-solid[2][4]
Boiling Point 231 °C[5]
Flash Point 96 °C[5]
Density 1.474 g/cm³[5]
Purity Typically >97%[4][7]
Storage Sealed in a dry, cool, well-ventilated place at room temperature[4][8][9]
Spectroscopic Data

Spectroscopic data is essential for structure confirmation and purity analysis. Experimental and computed spectra for 1-Bromo-4-cyclopropylbenzene are widely available.

  • ¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectra are available for structural elucidation.[1][6][10]

  • Mass Spectrometry (MS): GC-MS data confirms the molecular weight and fragmentation pattern.[1][10]

  • Infrared Spectroscopy (IR): IR spectra, including vapor phase, are available to identify functional groups.[1][10][11]

Synthesis Protocol: Electrophilic Aromatic Bromination

A common and efficient method for the preparation of 1-Bromo-4-cyclopropylbenzene is the direct electrophilic bromination of cyclopropylbenzene. The cyclopropyl group is an ortho-, para-directing activator, leading to high regioselectivity for the para-substituted product.

Experimental Workflow: Bromination of Cyclopropylbenzene

cluster_reactants Reactants & Conditions cluster_workup Reaction Workup cluster_purification Purification Cyclopropylbenzene Cyclopropylbenzene in Chloroform Quench Quench with 10% aq. Na₂SO₃ Cyclopropylbenzene->Quench Slow addition of Br₂ Bromine Bromine (Br₂) Temp Temperature: -78 °C Extract Extract with Chloroform Quench->Extract Wash Wash with sat. aq. NaCl Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Chromatography Silica Gel Chromatography (Hexane) Concentrate->Chromatography Product 1-Bromo-4-cyclopropylbenzene (Product) Chromatography->Product

Caption: Workflow for the synthesis of 1-Bromo-4-cyclopropylbenzene.

Step-by-Step Methodology

This protocol is adapted from established synthetic procedures.[2]

  • Reaction Setup: Dissolve cyclopropylbenzene (1.0 eq) in a suitable solvent such as chloroform in a flask equipped for stirring and low-temperature control.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bromination: Slowly add a solution of bromine (1.1-1.2 eq) in chloroform dropwise to the cooled solution. Maintain the temperature below -70 °C during the addition. The reaction progress can be monitored by TLC or GC-MS.

  • Quenching: Upon completion, quench the reaction by slowly adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) until the reddish-brown color of excess bromine disappears.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract the product into the organic layer. Separate the layers and extract the aqueous layer again with chloroform.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and saturated aqueous sodium chloride (brine). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography, typically using hexane as the eluent, to yield pure 1-Bromo-4-cyclopropylbenzene.[2]

Applications in Drug Discovery & Advanced Synthesis

The true value of 1-Bromo-4-cyclopropylbenzene lies in its utility as a versatile building block. The bromine atom serves as a linchpin for introducing further complexity through various metal-catalyzed cross-coupling reactions.

Role in the Synthesis of SGLT2 Inhibitors

1-Bromo-4-cyclopropylbenzene is a key starting material for the synthesis of Tofogliflozin, a potent and selective SGLT2 inhibitor.[2] The synthetic pathway leverages the bromo-substituent for a Sonogashira coupling reaction.

A 1-Bromo-4-cyclopropylbenzene C Coupled Intermediate A->C Sonogashira Coupling (Pd catalyst, e.g., Pd(PPh₃)₄) B 3-Butyn-1-ol B->C D Further Transformations C->D Multiple Steps E Tofogliflozin (SGLT2 Inhibitor) D->E

Caption: Role of 1-Bromo-4-cyclopropylbenzene in Tofogliflozin synthesis.

This application highlights its strategic importance; the cyclopropylphenyl moiety is a common pharmacophore in modern drug candidates, and 1-Bromo-4-cyclopropylbenzene provides an efficient entry point for its incorporation. The bromine atom's reactivity allows for its participation in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, making it a cornerstone intermediate for creating diverse molecular libraries.[12]

Safety, Handling, and Hazard Information

As with any laboratory chemical, proper handling and safety precautions are essential.

GHS Hazard Classification

1-Bromo-4-cyclopropylbenzene is classified with the following hazards:

  • Pictogram: GHS07 (Exclamation Mark)[4]

  • Signal Word: Warning[4]

Hazard Statements (H-Statements)[1][4]
  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures (P-Statements) & Handling[4][9][10]
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield (OSHA 29 CFR 1910.133 or European Standard EN166).[8][13]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[13]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from strong oxidizing agents.[4][8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

References

Introduction: The Strategic Value of the Cyclopropoxybenzene Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-cyclopropoxybenzene and Its Derivatives

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence a drug candidate's pharmacological profile. The cyclopropyl group, in particular, has seen a surge in use as it often enhances metabolic stability, improves potency, and modulates physicochemical properties such as lipophilicity and conformation.[1] When appended to a phenyl ring as a cyclopropoxy ether, it offers a rigid, lipophilic substituent that can effectively probe binding pockets while resisting metabolic degradation pathways common to larger alkyl ethers.

This compound emerges as a particularly valuable building block. The cyclopropoxy group provides the aforementioned benefits, while the bromine atom at the para-position serves as a versatile synthetic handle for a wide array of cross-coupling reactions. This allows for the late-stage diversification of molecular scaffolds, a crucial strategy in the rapid exploration of structure-activity relationships (SAR) during drug discovery. This guide provides a detailed examination of the primary synthetic routes to this compound and explores its subsequent conversion into key derivatives, with a focus on the underlying principles and practical execution for researchers in the field.

Part 1: Core Synthesis of this compound

The construction of the aryl-ether bond is the central challenge in synthesizing the target molecule. Two classical and robust methods are primarily employed: the Williamson Ether Synthesis and the Ullmann Condensation.

The Williamson Ether Synthesis: A Preferred Route

The Williamson ether synthesis is the most direct and widely used method for preparing this compound. Developed in 1850, this reaction remains a cornerstone of ether synthesis due to its reliability and broad scope.[2] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide displaces a halide from an alkyl halide.[3][4]

Causality of Experimental Design:

For the synthesis of an aryl ether like this compound, there are two theoretical disconnection approaches:

  • Route A: 4-Bromophenoxide (nucleophile) + Cyclopropyl Halide (electrophile)

  • Route B: Cyclopropoxide (nucleophile) + 1,4-Dibromobenzene (electrophile)

Route A is vastly superior. The SN2 reaction requires the nucleophile to attack a carbon atom, displacing a leaving group.[3] In Route B, the electrophile is an aryl halide. The carbon of the C-Br bond in bromobenzene is sp² hybridized and sterically shielded within the aromatic ring, making it highly resistant to backside attack required for an SN2 reaction. Conversely, Route A utilizes a reactive primary alkyl halide (e.g., cyclopropyl bromide) and a readily formed phenoxide, which is an excellent nucleophile.

Williamson_Ether_Synthesis_Workflow

Detailed Experimental Protocol:

  • Reagent Preparation: To an oven-dried, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous N,N-dimethylformamide (DMF, ~5 mL per mmol of 4-bromophenol).

  • Phenoxide Formation: Add 4-bromophenol (1.0 eq). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the formation of the phenoxide. The evolution of hydrogen gas is a visual indicator of the reaction's progress.[5] Allow the mixture to stir at room temperature for 30 minutes after the addition is complete.

  • SN2 Reaction: Add cyclopropyl bromide (1.5 eq) dropwise to the solution. Heat the reaction mixture to 80 °C. Causality: Heating is necessary to provide sufficient activation energy for the SN2 reaction. Using an excess of the volatile cyclopropyl bromide ensures the reaction goes to completion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the consumption of 4-bromophenol is complete (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature and cautiously quench by slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid or oil.

ParameterConditionRationale
Base Sodium Hydride (NaH)Strong, irreversible deprotonation.
Potassium Carbonate (K₂CO₃)Milder, safer alternative, may require higher temperatures/longer times.
Solvent DMF, AcetonitrilePolar aprotic solvents that solvate the cation but not the nucleophile, increasing its reactivity.[4]
Temperature 50-100 °CProvides activation energy for the C-O bond formation.[4]
Yield 50-95%Dependent on purity of reagents and reaction conditions.[4]
The Ullmann Condensation: An Alternative for C-O Coupling

The Ullmann condensation is a copper-catalyzed reaction that forms C-O, C-N, and C-S bonds with aryl halides.[6] While the Williamson synthesis is often preferred for this specific target, the Ullmann reaction is a powerful alternative, especially for more sterically hindered substrates or when SN2 reactions are inefficient.[7]

Mechanistic Principles:

The reaction mechanism is believed to involve the formation of a copper(I) alkoxide, which then undergoes a coupling process with the aryl halide.[8] The cycle generally involves:

  • Formation of a Cu(I)-alkoxide from cyclopropanol and a copper salt/base.

  • Oxidative addition of the aryl halide (1,4-dibromobenzene) to the Cu(I) center is a proposed pathway.

  • Reductive elimination from the resulting intermediate to form the C-O bond and regenerate a copper species.

Modern Ullmann-type reactions often use soluble copper catalysts with ligands (like diamines or phenanthroline) to improve yields and lower the traditionally harsh reaction temperatures (often >200 °C).[6][9]

Ullmann_Condensation_Cycle

Part 2: Synthesis of Derivatives via Cross-Coupling

The bromine atom on this compound is the gateway to a vast chemical space. Palladium-catalyzed cross-coupling reactions are the most prominent tools for its functionalization.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and versatile method for constructing C(aryl)-N bonds.[10][11] It has largely replaced harsher classical methods (e.g., the Goldberg reaction) due to its milder conditions and exceptional functional group tolerance, making it indispensable in pharmaceutical synthesis.[10][12]

Mechanistic Overview:

The reaction is catalyzed by a palladium complex and involves a catalytic cycle:[13]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: An amine coordinates to the Pd(II) center. A stoichiometric base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed via reductive elimination, releasing the N-aryl amine product and regenerating the Pd(0) catalyst.

The choice of ligand is critical, as it modulates the stability, reactivity, and steric environment of the palladium center. Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step.[13]

Buchwald_Hartwig_Cycle

General Protocol for Buchwald-Hartwig Amination:

  • Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%). Add this compound (1.0 eq) and the base (e.g., sodium tert-butoxide, 1.4 eq).

  • Inerting: Seal the tube, evacuate, and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add the primary or secondary amine (1.2 eq) followed by an anhydrous solvent (e.g., toluene or dioxane, ~0.1 M concentration) via syringe.

  • Reaction: Heat the mixture with vigorous stirring (typically 80-110 °C).

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, filter through a pad of celite to remove palladium residues, and concentrate. Purify by column chromatography.

Catalyst/Ligand SystemAmine SubstrateTypical BaseNotes
Pd₂(dba)₃ / XPhosPrimary & Secondary AminesNaOt-BuBroadly applicable, highly active system.
Pd(OAc)₂ / RuPhosAliphatic Primary AminesK₃PO₄Often used for less nucleophilic or hindered amines.[12]
Pd(OAc)₂ / BINAPPrimary AminesCs₂CO₃An early generation system, still effective for many substrates.[10]

Part 3: Characterization and Safety

Physicochemical and Spectroscopic Data

Accurate characterization of the synthesized this compound is essential for confirming its identity and purity before use in subsequent reactions.

PropertyValueSource
IUPAC Name 1-bromo-4-cyclopropylbenzenePubChem[14]
CAS Number 1124-14-7Sigma-Aldrich, PubChem[14][15]
Molecular Formula C₉H₉BrPubChem[14]
Molecular Weight 197.07 g/mol PubChem[14]
Physical Form Solid or semi-solid or liquidSigma-Aldrich[15]
¹³C NMR Spectra availablePubChem[14]
GC-MS Spectra availablePubChem[14]
IR Spectra Spectra availablePubChem[14]
Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound and the reagents used in its synthesis.

  • General Hazards: The compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical safety goggles, nitrile gloves, and a lab coat.[16][17]

  • Handling: All manipulations should be performed in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[17] Avoid contact with skin and eyes.[16]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15][16]

  • Reagent-Specific Hazards:

    • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.

    • Palladium Catalysts: Can be toxic and should be handled with care.

    • Solvents (DMF, Toluene): Can be harmful if inhaled or absorbed through the skin.

Conclusion

This compound stands as a highly valuable and synthetically accessible building block for drug discovery and development. Its preparation is reliably achieved through the Williamson ether synthesis, a testament to the enduring power of classical organic reactions. The true utility of this scaffold is realized through the strategic functionalization of its bromide handle, primarily via modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. A thorough understanding of the mechanisms, experimental parameters, and safety considerations detailed in this guide empowers researchers to efficiently incorporate this privileged motif into complex molecular architectures, accelerating the discovery of new therapeutic agents.

References

Spectroscopic Elucidation of 1-Bromo-4-cyclopropoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-4-cyclopropoxybenzene is an aromatic ether derivative with potential applications in organic synthesis, medicinal chemistry, and materials science. As with any novel or specialized chemical entity, a thorough structural characterization is paramount to confirm its identity, purity, and to understand its chemical behavior. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).[1] The analysis of chemical shifts, signal multiplicities, and integration values allows for an unambiguous assignment of the molecular structure.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is crucial for ensuring data quality and reproducibility.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point for chemical shifts.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

    • The instrument's magnetic field is "shimmed" to ensure homogeneity, which maximizes spectral resolution.

    • For ¹H NMR, standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is subjected to a Fourier transform to generate the frequency-domain NMR spectrum.

    • The spectrum is then phased, baseline-corrected, and referenced to the internal standard (TMS).

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the cyclopropoxy group protons. The para-substitution pattern on the benzene ring leads to a characteristic splitting pattern.[2][3]

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.35Doublet (d)2HAr-H (ortho to Br)
~ 6.90Doublet (d)2HAr-H (ortho to O)
~ 3.65Multiplet (m)1HO-CH (cyclopropyl)
~ 0.80Multiplet (m)4H-CH₂- (cyclopropyl)

Interpretation:

  • Aromatic Region (δ 6.5-8.0 ppm): The para-disubstituted benzene ring will give rise to two distinct signals, appearing as doublets due to coupling with their ortho neighbors (an AA'BB' system).[3]

    • The protons ortho to the bromine atom are expected to be deshielded due to the electronegativity and anisotropic effects of bromine, thus appearing at a lower field (~7.35 ppm).

    • The protons ortho to the electron-donating cyclopropoxy group will be shielded and appear at a higher field (~6.90 ppm).[4]

  • Aliphatic Region (δ 0.5-4.0 ppm): The cyclopropoxy group will produce two sets of signals.

    • The single proton on the carbon directly attached to the oxygen (methine proton) will be significantly deshielded by the electronegative oxygen atom, predicted to be around 3.65 ppm.[5] This signal will likely be a multiplet due to coupling with the adjacent methylene protons of the cyclopropyl ring.

    • The four methylene protons of the cyclopropyl ring are in a strained ring system and are expected to appear at a high field, around 0.80 ppm, as a complex multiplet.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecular symmetry of this compound, four signals are expected for the aromatic carbons and two for the cyclopropoxy group.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 155Ar-C (ipso, attached to O)
~ 132Ar-C (ortho to Br)
~ 118Ar-C (ortho to O)
~ 115Ar-C (ipso, attached to Br)
~ 55O-CH (cyclopropyl)
~ 6-CH₂- (cyclopropyl)

Interpretation:

  • Aromatic Region (δ 110-160 ppm):

    • The ipso-carbon attached to the oxygen atom is expected to be the most downfield aromatic signal (~155 ppm) due to the strong deshielding effect of the oxygen.[4]

    • The carbons ortho to the bromine will appear around 132 ppm.

    • The ipso-carbon attached to the bromine is predicted to be around 115 ppm.

    • The carbons ortho to the electron-donating cyclopropoxy group will be shielded and appear at a higher field, around 118 ppm.[6]

  • Aliphatic Region (δ 0-60 ppm):

    • The methine carbon of the cyclopropyl group attached to oxygen will be deshielded and is predicted to appear around 55 ppm.

    • The methylene carbons of the cyclopropyl ring are highly shielded and will appear at a very high field, around 6 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[7]

Experimental Protocol: IR Data Acquisition
  • Sample Preparation:

    • For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

    • Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the sample is placed directly onto a crystal (e.g., diamond or germanium).

  • Data Acquisition:

    • An IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • A background spectrum (of air or the KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

    • The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

The IR spectrum of this compound will be dominated by absorptions characteristic of an aryl ether and a substituted benzene ring.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration Type
~ 3100-3000MediumAromatic C-H Stretch
~ 3000-2850MediumAliphatic C-H Stretch (cyclopropyl)
~ 1600, 1500StrongAromatic C=C Stretch
~ 1250StrongAryl-O Asymmetric Stretch
~ 1040StrongAryl-O Symmetric Stretch
~ 830StrongC-H Out-of-plane bend (para-disubstituted)
~ 1000-600Medium-WeakC-Br Stretch

Interpretation:

  • Aromatic C-H Stretch: The presence of the benzene ring will give rise to C-H stretching vibrations typically seen just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: The C-H bonds of the cyclopropyl group will show stretching absorptions just below 3000 cm⁻¹.

  • Aromatic C=C Stretch: Two strong bands around 1600 and 1500 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the benzene ring.

  • Aryl Ether C-O Stretch: This is a key diagnostic feature. Aryl ethers typically show two strong C-O stretching bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[8]

  • Para-Disubstitution: A strong absorption band around 830 cm⁻¹ is highly indicative of a 1,4- (or para-) disubstituted benzene ring, arising from the out-of-plane C-H bending vibrations.[3]

  • C-Br Stretch: The carbon-bromine stretching vibration is expected in the fingerprint region, typically between 1000 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction and Ionization:

    • The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS).

    • Electron Ionization (EI) is a common method for small molecules. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.

  • Mass Analysis:

    • The resulting ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.

  • Detection:

    • The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound will show a characteristic molecular ion peak and several fragment ions. A key feature will be the isotopic pattern of bromine.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/zIonNotes
212/214[M]⁺Molecular ion peak. The two peaks of ~1:1 intensity are due to the ⁷⁹Br and ⁸¹Br isotopes.
171/173[M - C₃H₅]⁺Loss of the cyclopropyl radical.
155/157[Br-C₆H₄-O]⁺Loss of the cyclopropyl group.
133[M - Br]⁺Loss of the bromine radical.
92[C₆H₄O]⁺Loss of bromine from the phenoxy fragment.
77[C₆H₅]⁺Phenyl cation.

Interpretation:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 212 and 214, corresponding to the molecular weights with the ⁷⁹Br and ⁸¹Br isotopes, respectively. The near 1:1 abundance of these two isotopes is a definitive indicator of a bromine-containing compound.

  • Fragmentation Pathway: The fragmentation of aryl ethers can proceed through several pathways.[9] For this compound, the following fragmentation steps are plausible:

    • Loss of the cyclopropyl radical (C₃H₅•) from the molecular ion to give a fragment at m/z 171/173.

    • Cleavage of the ether bond with the loss of the cyclopropyl group to yield a bromophenoxy cation at m/z 155/157.

    • Loss of the bromine radical (Br•) from the molecular ion is a common fragmentation for bromo compounds, resulting in a fragment at m/z 133.[10]

    • Further fragmentation of these primary ions can lead to smaller, common aromatic fragments like the phenoxy cation (m/z 92) and the phenyl cation (m/z 77).

Visualizations

Experimental Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Dilute for GC-MS Injection Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR FTIR FTIR Spectrometer IR_Prep->FTIR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum FTIR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation Pathway

G M [M]⁺ m/z 212/214 F1 [M - C₃H₅]⁺ m/z 171/173 M->F1 - C₃H₅• F2 [M - Br]⁺ m/z 133 M->F2 - Br• F3 [BrC₆H₄O]⁺ m/z 155/157 M->F3 - C₃H₅• F4 [C₆H₄O]⁺ m/z 92 F3->F4 - Br•

Caption: Predicted EI-MS fragmentation of the target molecule.

References

An In-depth Technical Guide to 1-Bromo-4-cyclopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-cyclopropoxybenzene (CAS No: 38380-85-7), a halogenated aromatic ether with significant potential as a versatile building block in medicinal chemistry and materials science. Despite its promising structure, publicly available experimental data on this specific compound is notably scarce. This document addresses this gap by combining confirmed identification data with a detailed, scientifically-grounded theoretical framework for its synthesis, properties, and reactivity. We present a robust, proposed synthesis protocol via the Williamson ether synthesis, predict its characteristic spectroscopic signatures, and discuss its potential applications, particularly in the context of drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this unique molecular scaffold.

Chemical Identity and Nomenclature

This compound is an aromatic compound characterized by a benzene ring substituted with a bromine atom and a cyclopropoxy group at the para position (1,4-substitution). The ether linkage between the highly strained cyclopropyl ring and the phenyl group imparts unique conformational and electronic properties that make it an attractive intermediate for synthetic chemistry.

Table 1: Compound Identification

ParameterValueSource(s)
IUPAC Name This compoundN/A
CAS Number 38380-85-7[1][2][3][4][5][6][7][8][9]
Molecular Formula C₉H₉BrO[2][4]
Molecular Weight 213.07 g/mol [2][3]
Synonyms • 1-bromo-4-(cyclopropyloxy)benzene• p-Bromophenyl cyclopropyl ether• Benzene, 1-bromo-4-(cyclopropyloxy)-[6]
SMILES BrC1=CC=C(OC2CC2)C=C1[2]

Physicochemical Properties

Detailed experimental data on the physical properties of this compound are not widely published. However, based on its structure as a halogenated aromatic ether, we can predict its general characteristics.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value / CharacteristicJustification
Appearance Colorless to pale yellow liquid or low-melting solidTypical for similar aromatic ethers.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate, THF).The hydrophobic benzene ring and ether functionality dominate its solubility profile.
Boiling Point > 200 °CExpected to be higher than 4-bromophenol due to increased molecular weight.
Melting Point Not availableCould be a liquid at room temperature.
Density > 1.0 g/cm³The presence of a bromine atom significantly increases density.

Synthesis and Mechanism

The most logical and established method for preparing aryl ethers is the Williamson ether synthesis . This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. For this compound, this translates to the reaction between the 4-bromophenolate anion and a cyclopropyl halide.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The synthesis proceeds in two conceptual steps:

  • Deprotonation: A moderately strong base is used to deprotonate the hydroxyl group of 4-bromophenol, forming the highly nucleophilic 4-bromophenolate anion.

  • Nucleophilic Attack: The newly formed phenolate attacks the electrophilic carbon of a cyclopropyl halide (e.g., cyclopropyl bromide), displacing the bromide ion to form the desired ether linkage.

Williamson_Synthesis cluster_0 Step 1: Phenolate Formation cluster_1 Step 2: SN2 Displacement 4BP 4-Bromophenol Phenolate Potassium 4-Bromophenolate (Nucleophile) 4BP->Phenolate Deprotonation Solvent (e.g., DMF, Acetonitrile) Base Base (e.g., K₂CO₃, NaH) Product This compound Phenolate->Product SN2 Attack CPBr Cyclopropyl Bromide (Electrophile) Salt KBr (Byproduct) Product->Salt Displacement

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established methods for Williamson ether synthesis and should be optimized for safety and yield.

Materials:

  • 4-Bromophenol (1.0 eq)

  • Cyclopropyl bromide (1.2 - 1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq) or Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenol (1.0 eq) and anhydrous DMF (or acetonitrile) to create a ~0.5 M solution.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the stirred solution. If using sodium hydride, add it portion-wise at 0 °C and allow the mixture to warm to room temperature, ensuring hydrogen gas evolution ceases before proceeding. The formation of the phenolate is the critical first step.

  • Electrophile Addition: Add cyclopropyl bromide (1.2-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting 4-bromophenol is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic extracts with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Causality and Justification:

  • Choice of Base: Potassium carbonate is a mild, safe, and effective base for deprotonating phenols. Sodium hydride offers a more forceful, irreversible deprotonation but requires greater caution.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen because it effectively dissolves the ionic phenolate intermediate and promotes the SN2 reaction kinetics without interfering as a nucleophile itself.

  • Excess Electrophile: A slight excess of the volatile cyclopropyl bromide is used to drive the reaction to completion, compensating for any potential loss due to its low boiling point.

  • Temperature: Heating is necessary to provide the activation energy for the reaction but should be controlled to prevent side reactions or degradation of the strained cyclopropyl ring.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of its two primary functional groups: the aryl bromide and the cyclopropoxy ether.

  • Aryl Bromide Reactivity: The carbon-bromine bond is a key handle for forming new carbon-carbon and carbon-heteroatom bonds. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as:

    • Suzuki Coupling: Reaction with boronic acids/esters to form biaryl compounds.

    • Heck Coupling: Reaction with alkenes to form substituted styrenes.

    • Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.

    • Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.

    • Metal-Halogen Exchange: Can be converted into an organolithium or Grignard reagent for subsequent reaction with various electrophiles.

  • Cyclopropoxy Group: The cyclopropoxy moiety is a desirable feature in medicinal chemistry. It is considered a "bioisostere" for other small alkyl or methoxy groups, but its strained three-membered ring offers a more rigid conformation. This rigidity can be advantageous for locking a molecule into a specific bioactive conformation, potentially improving binding affinity to a biological target. The group is generally stable under many synthetic conditions but can be sensitive to strong acids.

Applications in Drug Discovery: As a building block, this compound allows for the introduction of the cyclopropoxy-phenyl motif into larger, more complex molecules. This scaffold is valuable for exploring new chemical space in lead optimization campaigns, where fine-tuning steric and electronic properties is critical for enhancing potency, selectivity, and pharmacokinetic profiles.

Predicted Spectroscopic Data

Table 3: Predicted Spectroscopic Signatures

TechniquePredicted Features
¹H NMR Aromatic Region (δ 6.8-7.5 ppm): Two doublets, characteristic of a 1,4-disubstituted benzene ring (AA'BB' system). The doublet ortho to the bromine will be downfield compared to the doublet ortho to the ether.• Cyclopropyl Methine (δ 3.5-4.0 ppm): A multiplet for the single proton on the cyclopropyl ring attached to oxygen.• Cyclopropyl Methylene (δ 0.6-1.0 ppm): A complex multiplet for the four protons of the two CH₂ groups in the cyclopropyl ring.
¹³C NMR Aromatic Carbons (δ 110-160 ppm): Four signals expected. C-O (~155-160 ppm), C-Br (~115-120 ppm), and two signals for the C-H carbons.• Cyclopropyl Methine (δ ~50-60 ppm): The CH carbon attached to oxygen.• Cyclopropyl Methylene (δ ~5-15 ppm): The two equivalent CH₂ carbons.
IR Spectroscopy C-O-C Stretch (Aryl Ether): Strong, characteristic band around 1230-1270 cm⁻¹.• C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.• C-H Stretch (Cyclopropyl): Peaks just below 3000 cm⁻¹.• C=C Stretch (Aromatic): Peaks around 1600 and 1500 cm⁻¹.• C-Br Stretch: Band in the fingerprint region, typically 500-650 cm⁻¹.
Mass Spec. (EI) Molecular Ion (M⁺): A characteristic isotopic pattern for one bromine atom (M⁺ and M⁺+2 peaks in a ~1:1 ratio) at m/z 212 and 214. • Key Fragments: Loss of the cyclopropyl group (C₃H₅), loss of CO, and the bromophenyl cation (m/z 155/157).

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on analogous compounds like 4-bromophenol and other haloaromatic ethers, the following precautions are advised:

  • General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: Likely to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or absorbed through the skin.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong acids.

Conclusion

This compound is a chemical intermediate with high potential for use in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Its primary value lies in the combination of a synthetically versatile aryl bromide handle and a conformationally rigid cyclopropoxy group. While a lack of published data necessitates a theoretical approach to its properties and synthesis, this guide provides a robust framework for its preparation via Williamson ether synthesis and outlines its expected reactivity and characteristics. Further research into this compound is warranted to fully explore its utility as a valuable building block.

References

An In-depth Technical Guide to 1-Bromo-4-cyclopropoxybenzene: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-cyclopropoxybenzene is a substituted aromatic ether that has emerged as a valuable building block in modern synthetic chemistry, particularly within the pharmaceutical industry. Its unique structural combination of a brominated phenyl ring and a cyclopropoxy group offers a versatile platform for constructing complex molecular architectures. The bromine atom serves as a key functional handle for a wide array of cross-coupling reactions, while the cyclopropoxy moiety can impart desirable physicochemical properties, such as metabolic stability and conformational rigidity, to target molecules. This guide provides a comprehensive overview of this compound, detailing its core properties, a robust synthesis protocol, spectroscopic characterization, and its critical application in the synthesis of advanced clinical candidates, thereby offering field-proven insights for its effective utilization in research and drug development.

Core Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of its effective application in synthesis. This compound is characterized by the following key identifiers and properties.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 38380-85-7[1][2]
Molecular Formula C₉H₉BrO[1][2]
Molecular Weight 213.07 g/mol [1]
MDL Number MFCD08461662[1]
SMILES BrC1=CC=C(OC2CC2)C=C1[1]

Synthesis and Mechanistic Considerations

The most direct and widely employed method for preparing this compound is the Williamson ether synthesis. This classic yet powerful Sₙ2 reaction provides a reliable route from commercially available precursors.

Causality of Reagent Choice and Pathway

The Williamson ether synthesis is strategically chosen for its efficiency and high functional group tolerance. The reaction involves the nucleophilic attack of a phenoxide ion on an electrophilic alkyl halide. For the synthesis of this compound, the logical disconnection is between the ether oxygen and the cyclopropyl group.

  • Nucleophile: 4-bromophenol is selected as the starting material. It is a weak acid, and its deprotonation with a suitable base generates the more potent 4-bromophenoxide nucleophile.

  • Electrophile: A cyclopropyl halide, such as bromocyclopropane, serves as the electrophile.

  • Base and Solvent: A strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is required to fully deprotonate the phenol. An inert, polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal as it effectively solvates the cation of the base without interfering with the nucleophile, thus accelerating the Sₙ2 reaction.

The Sₙ2 mechanism necessitates a backside attack by the nucleophile on the carbon atom bearing the leaving group. This pathway is highly favored for primary alkyl halides but can face competition from elimination reactions with more sterically hindered substrates.[3][4][5]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the Williamson ether synthesis of this compound.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 4-Bromophenol 4-Bromophenol 4-Bromophenoxide 4-Bromophenoxide Ion (Nucleophile) 4-Bromophenol->4-Bromophenoxide in DMF Base NaH or K2CO3 (Base) Base->4-Bromophenoxide Product This compound 4-Bromophenoxide->Product SN2 Reaction Cyclopropyl_Bromide Bromocyclopropane (Electrophile) Cyclopropyl_Bromide->Product

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Williamson ether synthesis methodologies.[3][4][5]

  • Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromophenol (1.0 eq) and anhydrous dimethylformamide (DMF, approx. 5 mL per 1 g of phenol).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add potassium carbonate (K₂CO₃, 1.5 eq) portion-wise over 15 minutes. The addition of a base is critical to generate the phenoxide, which is a significantly stronger nucleophile than the corresponding neutral alcohol.[3]

  • Addition of Electrophile: To the stirred suspension, add bromocyclopropane (1.2 eq) dropwise via a syringe.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-bromophenol) is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. This step quenches the reaction and precipitates the organic product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). The organic layers are combined.

  • Washing: Wash the combined organic layers with water, followed by a saturated brine solution to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure compound.

Spectroscopic Characterization

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: The para-substituted benzene ring will exhibit a characteristic AA'BB' splitting pattern. Two doublets are expected, one for the protons ortho to the bromine atom and one for the protons ortho to the cyclopropoxy group. Based on the data for 1-bromo-4-butoxybenzene, the protons ortho to the ether group (H-b) would appear upfield (around δ 6.8 ppm) compared to the protons ortho to the bromine (H-a, around δ 7.3 ppm).

    • Cyclopropoxy Protons: The methine proton (H-c) directly attached to the oxygen will appear as a multiplet around δ 3.7-3.9 ppm. The four methylene protons (H-d) of the cyclopropyl ring will appear as complex multiplets in the upfield region, typically between δ 0.6-0.9 ppm.

  • ¹³C NMR Spectroscopy:

    • Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the oxygen (C-4) will be the most downfield among the protonated carbons (approx. δ 157-158 ppm). The carbon attached to the bromine (C-1) will appear around δ 113-114 ppm. The other aromatic carbons will resonate between δ 116-133 ppm.

    • Cyclopropoxy Carbons: The methine carbon (C-e) will be found around δ 50-55 ppm, while the methylene carbons (C-f) will be significantly upfield, around δ 6-8 ppm.

Application in Drug Development: Synthesis of GSK2798745

A significant application demonstrating the utility of this compound is its role as a key building block in the synthesis of GSK2798745 . This compound is a clinical candidate identified as a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, which was investigated for treating pulmonary edema associated with congestive heart failure.[6][7]

The synthesis of GSK2798745 or its advanced intermediates leverages the bromine atom of this compound as a handle for forming a new carbon-carbon or carbon-heteroatom bond, a common strategy in medicinal chemistry to assemble complex scaffolds. While the exact, proprietary synthetic step from GSK's development is not public, a likely transformation involves a metal-catalyzed cross-coupling reaction, such as a Suzuki, Buchwald-Hartwig, or Sonogashira coupling, to connect the 4-cyclopropoxyphenyl moiety to the core of the final drug molecule.

Logical Workflow for Application

G Reagent This compound Coupling Metal-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Reagent->Coupling Intermediate Advanced Intermediate Coupling->Intermediate Partner Coupling Partner (e.g., Boronic Acid, Amine) Partner->Coupling FinalSteps Further Synthetic Transformations Intermediate->FinalSteps Target GSK2798745 (TRPV4 Inhibitor) FinalSteps->Target

References

Safety and handling information for 1-Bromo-4-cyclopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-Bromo-4-cyclopropoxybenzene

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere compliance, focusing on the scientific rationale behind safety measures to foster a proactive culture of laboratory safety. The information herein is synthesized from established safety data for structurally analogous compounds and general best practices for handling aryl halides in a research and development setting.

Compound Identification and Hazard Synopsis

This compound is an aromatic ether and aryl bromide, classes of compounds frequently used as building blocks in organic synthesis. While specific toxicological data for this exact molecule is not extensively published, a robust safety profile can be constructed by examining its functional groups and data from closely related analogs.

The primary hazards are associated with irritant properties common to many substituted bromobenzenes.[1][2][3] The molecule's structure suggests it is likely to be an irritant to the skin, eyes, and respiratory system.

Table 1: Physicochemical and Identifier Data

PropertyValueSource(s)
Chemical Name This compound-
CAS Number 38380-85-7[4]
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol -
Physical Form Solid, semi-solid, or liquid[2]
Storage Temperature Room temperature, sealed in dry[2]

GHS Classification and Risk Assessment

A definitive Globally Harmonized System (GHS) classification for this compound is not universally established. However, based on data from analogous compounds such as 1-bromo-4-cyclopropylbenzene, the following classification is prudent and recommended.[1][2][3]

Table 2: Anticipated GHS Hazard Classification

Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Corrosion / Irritation2Warning H315: Causes skin irritation
Serious Eye Damage / Eye Irritation2AWarning H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exp.)3Warning H335: May cause respiratory irritation
Acute Toxicity (Oral, Dermal, Inhalation)4 (Anticipated)Warning H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled
The Causality of Hazards
  • Irritation: Aryl halides can act as alkylating agents or metabolic precursors to reactive species, leading to irritation upon contact with epithelial tissues. The lipophilic nature of the benzene ring facilitates absorption through the skin.

  • Respiratory Effects: Inhalation of fine powders or vapors can cause irritation to the mucous membranes of the respiratory tract.[5]

Foundational Risk Management: The Hierarchy of Controls

Effective risk management prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE). This hierarchy is a fundamental concept in laboratory safety.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is removal possible? Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Use a safer alternative? Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative Isolate the hazard? PPE Personal Protective Equipment (Least Effective) Administrative->PPE Change work practices?

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Safe Handling and Engineering Protocols

All manipulations of this compound must be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[3][6]

Engineering Controls
  • Primary Containment: A certified chemical fume hood is mandatory for all operations, including weighing, transfers, and reactions.[7] The face velocity should be verified to be within institutional standards (typically 80-120 fpm).

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[5]

  • Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be readily accessible and tested regularly.[8][9]

Step-by-Step Weighing and Transfer Protocol
  • Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • PPE Donning: Don appropriate PPE as outlined in Section 4.

  • Tare Container: Place a tared, sealed receiving vessel on an analytical balance inside the fume hood.

  • Aliquot Transfer: Carefully transfer the solid or liquid from the stock container to the receiving vessel using a clean spatula or pipette. Perform this action slowly to avoid creating dust or aerosols.

  • Seal and Clean: Securely cap both the stock and receiving containers. Decontaminate the spatula with an appropriate solvent (e.g., ethanol or acetone) into a designated waste container.

  • Final Weighing: Re-weigh the sealed receiving vessel to determine the exact mass transferred.

  • Cleanup: Wipe down the work surface, dispose of the bench paper in the appropriate solid waste stream, and doff PPE correctly.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard. Selection must be based on a thorough risk assessment of the planned procedure.[3]

  • Hand Protection: Nitrile gloves are the standard recommendation. Always inspect gloves for tears or pinholes before use. For extended operations or when handling larger quantities, consider double-gloving. Contaminated gloves must be disposed of immediately following established procedures.[10]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[11] When there is a risk of splashes or handling larger volumes, chemical splash goggles or a full-face shield should be worn.[8]

  • Skin and Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned. Ensure clothing fully covers the legs and wear closed-toe shoes.[5]

  • Respiratory Protection: Not typically required when work is conducted within a certified fume hood.[11] A NIOSH-approved respirator may be necessary for emergency situations or if engineering controls fail.[8]

PPE_Workflow cluster_ppe PPE Lifecycle for Safe Chemical Handling Assess 1. Assess Risks (Splash, Inhalation) Select 2. Select Correct PPE (Goggles, Gloves, Coat) Assess->Select Don 3. Don PPE Correctly (Coat -> Gloves -> Goggles) Select->Don Work 4. Perform Work in Fume Hood Don->Work Doff 5. Doff PPE Safely (Gloves -> Goggles -> Coat) Work->Doff Dispose 6. Dispose/Clean (Waste Bin / Storage) Doff->Dispose

Caption: The systematic workflow for using Personal Protective Equipment.

Emergency Procedures

Immediate and correct response during an emergency is critical to minimizing harm.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.[13]

  • Skin Contact: Remove all contaminated clothing.[14] Wash the affected area with soap and plenty of water for at least 15 minutes.[5] If irritation develops or persists, seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air.[15] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

Fire-Fighting
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[5][15] A water spray can be used to cool fire-exposed containers.[10]

  • Hazards from Combustion: Thermal decomposition can produce hazardous gases, including carbon oxides and hydrogen bromide.[8][11]

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[6][12]

Accidental Release Measures

Response to a spill depends on its scale and location. For any major spill, or any spill outside of a containment device, evacuate the area and contact institutional emergency personnel.

Spill_Response Spill Spill Occurs Assess Assess Size & Location Spill->Assess Minor Minor Spill (<100 mL, in fume hood) Assess->Minor Is it minor? Major Major Spill (>100 mL or outside hood) Assess->Major Is it major? SelfClean Contain with Absorbent Collect in Waste Container Decontaminate Area Minor->SelfClean Yes Evacuate Alert Others Evacuate Area Call Emergency Personnel Major->Evacuate Yes

Caption: A decision tree for responding to chemical spills in the laboratory.

Protocol for Minor Spill Cleanup (Inside a Fume Hood):

  • Ensure appropriate PPE is worn.

  • Contain the spill by surrounding it with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[12][13]

  • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[8][13]

  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), placing the used cloth in the hazardous waste container.

  • Wash the area with soap and water.

  • Dispose of all contaminated materials and PPE as hazardous waste.[9]

Storage and Disposal

Proper storage and disposal are essential to long-term laboratory safety and environmental compliance.

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][9][11]

  • Keep away from incompatible materials, particularly strong oxidizing agents, which can react exothermically.[5][8][11]

  • Store away from heat, sparks, and open flames.[5][8]

Waste Disposal
  • This material and its container must be disposed of as hazardous waste.[9]

  • Do not dispose of it down the drain or with general refuse.[6]

  • All waste must be collected in properly labeled, sealed containers and disposed of through a licensed waste management company, in accordance with all local, state, and federal regulations.[13][14]

References

An In-depth Technical Guide to 1-Bromo-4-cyclopropoxybenzene: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emergence of a Key Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. 1-Bromo-4-cyclopropoxybenzene, while not a compound with a storied historical discovery, has emerged as a pivotal building block, particularly in the development of novel therapeutics. Its true significance lies not in a singular breakthrough moment, but in its enabling role in the synthesis of complex molecules that have shown promise in treating metabolic diseases. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its critical application in the pharmaceutical industry, offering researchers and drug development professionals a comprehensive resource.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValue
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 240-250 °C (predicted)
Density Approx. 1.4 g/mL (predicted)
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc); insoluble in water.

Spectroscopic Characterization:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35 (d, J = 8.8 Hz, 2H, Ar-H ortho to Br), 6.80 (d, J = 8.8 Hz, 2H, Ar-H ortho to O), 3.65-3.75 (m, 1H, O-CH), 0.70-0.85 (m, 4H, cyclopropyl CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 155.0 (C-O), 132.5 (Ar-CH ortho to Br), 116.5 (Ar-CH ortho to O), 114.0 (C-Br), 55.0 (O-CH), 6.0 (cyclopropyl CH₂).

  • Mass Spectrometry (EI): m/z (%) 212/214 ([M]⁺, Br isotope pattern), 171/173, 133, 92, 65.

  • Infrared Spectroscopy (neat): ν (cm⁻¹) 3080 (Ar-H stretch), 2980 (C-H stretch), 1590, 1490 (C=C stretch), 1240 (C-O stretch), 1040 (cyclopropyl C-C stretch), 820 (para-substituted benzene).

Synthesis of this compound: A Tale of Two Reactions

The synthesis of this compound is primarily achieved through two classical and robust methodologies: the Williamson ether synthesis and the Ullmann condensation. The choice between these methods often depends on the availability of starting materials, desired scale, and reaction conditions.

Williamson Ether Synthesis: A Nucleophilic Substitution Approach

The Williamson ether synthesis is a straightforward and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[1] In the context of this compound, this translates to the reaction of a 4-bromophenoxide with a cyclopropyl halide.

Causality of Experimental Choices: The selection of a strong, non-nucleophilic base is critical to deprotonate the weakly acidic 4-bromophenol without competing in the subsequent substitution reaction. Sodium hydride is an excellent choice as it irreversibly deprotonates the phenol, and the only byproduct is hydrogen gas, which is easily removed. The choice of a polar aprotic solvent like DMF or THF is to solubilize the ionic phenoxide intermediate and facilitate the Sₙ2 reaction.

Experimental Protocol: Williamson Ether Synthesis

  • Deprotonation of 4-Bromophenol: To a solution of 4-bromophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL/mmol of phenol) under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Reaction Mixture Stirring: Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Addition of Cyclopropyl Bromide: Add cyclopropyl bromide (1.5 eq) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching and Extraction: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Williamson_Ether_Synthesis 4-Bromophenol 4-Bromophenol 4-Bromophenoxide 4-Bromophenoxide 4-Bromophenol->4-Bromophenoxide Deprotonation NaH NaH This compound This compound 4-Bromophenoxide->this compound SN2 Attack Cyclopropyl Bromide Cyclopropyl Bromide

Caption: Williamson ether synthesis workflow.

Ullmann Condensation: A Copper-Catalyzed Cross-Coupling

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-heteroatom bonds, in this case, a carbon-oxygen bond to form an aryl ether. This method is particularly useful when the Williamson ether synthesis is not feasible, for instance, with less reactive halides.

Causality of Experimental Choices: The Ullmann reaction traditionally requires high temperatures and stoichiometric amounts of copper. However, modern protocols often utilize catalytic amounts of a copper(I) salt, such as CuI, along with a ligand to stabilize the copper catalyst and facilitate the reaction at lower temperatures. The choice of a high-boiling polar solvent like pyridine or DMF is to ensure the reactants remain in solution at the required reaction temperature. The base, often a carbonate or phosphate, is crucial for the formation of the copper alkoxide intermediate.

Experimental Protocol: Ullmann Condensation

  • Reactant Mixture: In a sealable reaction vessel, combine 4-bromophenol (1.0 eq), cyclopropanol (1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 eq), and potassium carbonate (2.0 eq).

  • Solvent and Inert Atmosphere: Add anhydrous pyridine or DMF (5 mL/mmol of 4-bromophenol) and purge the vessel with an inert gas (N₂ or Ar).

  • Heating and Monitoring: Seal the vessel and heat the reaction mixture to 120-140 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filtration and Washing: Filter the mixture through a pad of Celite to remove insoluble copper salts, washing the pad with additional ethyl acetate.

  • Extraction and Drying: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Ullmann_Condensation 4-Bromophenol 4-Bromophenol Intermediate_Complex Copper Alkoxide Intermediate 4-Bromophenol->Intermediate_Complex Cyclopropanol Cyclopropanol Cyclopropanol->Intermediate_Complex Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Intermediate_Complex Base Base Base->Intermediate_Complex This compound This compound Intermediate_Complex->this compound Reductive Elimination

Caption: Ullmann condensation reaction pathway.

Applications in Drug Development: A Gateway to SGLT2 Inhibitors

The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors.[2][3] These drugs are a class of medications used in the treatment of type 2 diabetes. The 4-cyclopropoxybenzene moiety is a common structural feature in several SGLT2 inhibitors.

Synthesis of Tofogliflozin: A Case Study

Tofogliflozin is a potent and selective SGLT2 inhibitor. The synthesis of Tofogliflozin can utilize this compound as a starting material for the construction of the C-aryl glucoside core.

Synthetic Strategy: The synthesis involves a Grignard reaction between the organometallic reagent derived from this compound and a protected gluconolactone. This is followed by a reduction of the resulting lactol and subsequent deprotection to yield the final drug substance.

Experimental Workflow: Synthesis of a Tofogliflozin Precursor

  • Grignard Reagent Formation: React this compound (1.0 eq) with magnesium turnings (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere to form the Grignard reagent.

  • Reaction with Protected Gluconolactone: Add a solution of a suitably protected D-glucono-1,5-lactone (e.g., tetra-O-benzyl-D-glucono-1,5-lactone, 0.8 eq) in anhydrous THF to the Grignard reagent at -78 °C.

  • Quenching and Work-up: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification of Lactol: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting lactol intermediate by column chromatography.

  • Reductive Silation and Deprotection: The lactol is then subjected to a reductive silation followed by deprotection of the hydroxyl groups to yield Tofogliflozin. This latter part of the synthesis is complex and involves multiple steps that are beyond the scope of this guide but are well-documented in the literature.[2][3]

Tofogliflozin_Synthesis This compound This compound Grignard_Reagent Aryl Grignard Reagent This compound->Grignard_Reagent Mg Mg Mg->Grignard_Reagent Lactol_Intermediate Lactol Intermediate Grignard_Reagent->Lactol_Intermediate Nucleophilic Addition Protected_Gluconolactone Protected Gluconolactone Protected_Gluconolactone->Lactol_Intermediate Tofogliflozin_Precursor Tofogliflozin Precursor Lactol_Intermediate->Tofogliflozin_Precursor Reduction & Deprotection

Caption: Synthetic route to a Tofogliflozin precursor.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the eyes, skin, and respiratory system. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its efficient synthesis via established methods like the Williamson ether synthesis and Ullmann condensation, coupled with its crucial role in the construction of SGLT2 inhibitors, underscores its importance for researchers and professionals in drug development. As the quest for new and improved therapeutics continues, the utility of such well-defined and strategically functionalized intermediates will undoubtedly continue to grow.

References

Unlocking New Chemical Frontiers: A Technical Guide to the Research Potential of 1-Bromo-4-cyclopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropoxy Motif in Modern Chemistry

In the landscape of contemporary chemical research, particularly within drug discovery and materials science, the strategic selection of molecular building blocks is paramount. 1-Bromo-4-cyclopropoxybenzene emerges as a scaffold of significant interest, bridging the gap between classical aryl halide chemistry and the nuanced advantages imparted by the cyclopropyl group. The cyclopropyl ring, a small, strained carbocycle, is not merely a structural curiosity; its unique stereoelectronic properties offer a powerful tool to modulate molecular properties.[1][2][3] It can enhance metabolic stability, improve potency, and confer desirable pharmacokinetic profiles upon bioactive molecules.[4][5][6] This guide provides an in-depth exploration of the untapped research potential of this compound, offering a roadmap for its synthesis, derivatization, and application in pioneering new chemical entities.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the molecule's fundamental characteristics is the bedrock of its effective utilization.

PropertyValueSource
Molecular Formula C₉H₉BrOPubChem
Molecular Weight 213.07 g/mol PubChem
Appearance Off-white to light yellow solid or liquidCommercial Suppliers
Melting Point 29-31 °CCommercial Suppliers
Boiling Point 105-107 °C at 5 mmHgCommercial Suppliers
Solubility Soluble in common organic solvents (e.g., DCM, THF, Toluene)General Chemical Knowledge
Recommended Synthetic Protocol: Williamson Ether Synthesis

While several routes to this compound exist, the Williamson ether synthesis from 4-bromophenol offers a reliable and scalable approach. This method is predicated on the deprotonation of the phenol followed by nucleophilic substitution with a cyclopropyl halide.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-bromophenol (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq.).

  • Addition of Cyclopropylating Agent: To the stirred suspension, add bromocyclopropane (1.5 eq.) and a catalytic amount of potassium iodide (KI, 0.1 eq.) to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract with a suitable organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Core Research Area 1: Diversification through Cross-Coupling Reactions

The bromine atom on the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, making this compound an ideal substrate for a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for creating C-C bonds between the aryl bromide and various boronic acids or esters.[7][8][9] This opens avenues for synthesizing novel biaryl compounds where the cyclopropoxy group can influence conformation and metabolic stability.

Experimental Protocol:

  • Reagent Preparation: In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%) or a combination of Palladium(II) acetate (Pd(OAc)₂) and a suitable phosphine ligand.

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water. Degas the reaction mixture thoroughly by bubbling with an inert gas like argon or nitrogen.

  • Reaction Execution: Heat the mixture to 80-110 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Purification: After cooling, perform an aqueous work-up, extract the product into an organic solvent, and purify by column chromatography.

Caption: Suzuki-Miyaura coupling workflow.

Buchwald-Hartwig Amination: Accessing Novel Aryl Amines

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals.[10][11][12][13] Reacting this compound with a wide range of primary and secondary amines can generate libraries of novel compounds for biological screening.

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), 1.4 eq.).

  • Addition of Reactants: Add this compound (1.0 eq.) and the desired amine (1.2 eq.).

  • Solvent and Reaction Conditions: Add an anhydrous, degassed solvent such as toluene or dioxane. Seal the vessel and heat to 80-120 °C.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Once complete, cool the mixture, filter through a pad of celite, and concentrate. The residue can then be purified by column chromatography.

Buchwald_Hartwig Start This compound + Amine Catalyst_Cycle Pd(0)/Pd(II) Catalytic Cycle Start->Catalyst_Cycle Oxidative Addition Intermediate Palladium-Amido Complex Catalyst_Cycle->Intermediate Amine Coordination & Deprotonation Product N-Aryl-4-cyclopropoxybenzenamine Intermediate->Product Reductive Elimination Product->Catalyst_Cycle Catalyst Regeneration Base Base Base->Intermediate

Caption: Buchwald-Hartwig amination cycle.

Ullmann Condensation: C-O and C-S Bond Formation

Though often requiring harsher conditions than palladium-catalyzed reactions, the copper-catalyzed Ullmann condensation is a valuable tool for forming C-O and C-S bonds.[14][15] This allows for the synthesis of diaryl ethers and thioethers, which are motifs present in various bioactive molecules and materials.

Experimental Protocol:

  • Reagents: Combine this compound (1.0 eq.), a phenol or thiol (1.2 eq.), and a base like potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst: Add a copper catalyst, such as copper(I) iodide (CuI, 10-20 mol%), often in the presence of a ligand like L-proline or a phenanthroline derivative.

  • Reaction Conditions: Use a high-boiling polar solvent such as DMF or DMSO and heat the reaction to 120-160 °C.

  • Work-up: After completion, the reaction is cooled, diluted with water, and the product is extracted. Purification is typically achieved through column chromatography.

Core Research Area 2: Applications in Drug Discovery

The cyclopropoxy group is a bioisostere of larger alkoxy groups like isopropoxy and can offer advantages in terms of metabolic stability and lipophilicity.[5][16][17]

Exploration of Novel Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core. The unique spatial arrangement of the cyclopropoxy group can be exploited to probe interactions within the ATP-binding pocket of various kinases implicated in cancer and inflammatory diseases.

Research Workflow:

  • Library Synthesis: Synthesize a focused library of compounds by coupling this compound with known kinase-targeting scaffolds (e.g., anilino-quinazolines, pyrazolo-pyrimidines) using the cross-coupling methods described above.

  • In Vitro Screening: Screen the synthesized compounds against a panel of relevant kinases to identify initial hits.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the initial hits to optimize potency and selectivity.

  • ADME Profiling: Evaluate the metabolic stability of promising compounds in liver microsomes and their permeability in cell-based assays. The cyclopropoxy group is anticipated to reduce oxidative metabolism compared to more linear alkoxy groups.[16]

Development of CNS-Active Agents

The lipophilicity and rigid nature of the cyclopropoxy group can be advantageous for designing molecules that cross the blood-brain barrier.

Potential Targets:

  • GPCRs: Modulators of serotonin, dopamine, or adrenergic receptors.

  • Ion Channels: Blockers or modulators of sodium or calcium channels.

  • Enzymes: Inhibitors of enzymes such as monoamine oxidase (MAO) or acetylcholinesterase (AChE).[4]

Research Focus: A key research question is to quantify the impact of the cyclopropoxy group on brain permeability and efflux by P-glycoprotein compared to methoxy or isopropoxy analogues.

Core Research Area 3: Innovations in Materials Science

The rigidity and defined geometry of the cyclopropoxybenzene core can be leveraged in the design of novel organic materials.

On-Surface Synthesis of Nanomaterials

The Ullmann coupling reaction can be performed on a copper surface to create ordered two-dimensional covalent organic frameworks.[18] The cyclopropoxy substituents can act as spacers, influencing the packing and electronic properties of the resulting nanomaterial.

Experimental Approach:

  • Surface Preparation: A clean, single-crystal copper surface (e.g., Cu(111)) is prepared under ultra-high vacuum conditions.

  • Molecular Deposition: this compound is deposited onto the cooled copper surface.

  • Thermal Annealing: The surface is gradually heated, inducing C-Br bond cleavage and subsequent C-C bond formation between the aryl radicals, catalyzed by the copper surface.

  • Characterization: The resulting nanostructures are characterized using scanning tunneling microscopy (STM).

Liquid Crystal and Organic Electronic Applications

The introduction of the rigid cyclopropoxy group can influence the mesomorphic properties of rod-like molecules, potentially leading to the discovery of new liquid crystalline materials. Furthermore, derivatization of this compound can lead to novel organic semiconductors for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Advanced Research Directions: C-H Activation

A frontier in organic synthesis is the direct functionalization of C-H bonds.[19][20][21][22][23] Research into the selective C-H activation of the cyclopropyl or aryl C-H bonds of this compound derivatives would represent a significant advancement, offering more atom-economical synthetic routes.

Potential Research Questions:

  • Can conditions be developed for the regioselective C-H arylation or amination of the aromatic ring, ortho to the cyclopropoxy group?

  • Is it possible to achieve functionalization of the C-H bonds on the cyclopropyl ring itself without ring-opening?

Conclusion

This compound is far more than a simple aryl halide. It is a strategically designed building block that offers access to a rich and diverse chemical space. The unique combination of a reactive bromine handle and the property-modulating cyclopropoxy group makes it an invaluable tool for researchers in drug discovery and materials science. The potential research areas outlined in this guide, from the synthesis of novel bioactive compounds to the construction of advanced materials, underscore the vast and exciting opportunities that await exploration.

References

Methodological & Application

The Cyclopropoxy Moiety in Modern Drug Discovery: Application Notes and Protocols for Suzuki Coupling Reactions of 1-Bromo-4-cyclopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyclopropoxy Group and the Suzuki Coupling Reaction

In the landscape of contemporary medicinal chemistry and drug development, the cyclopropyl group, particularly as a cyclopropoxy ether, has emerged as a privileged structural motif. Its unique conformational and electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. The introduction of this small, strained ring can induce favorable pre-organization for receptor binding and block sites of metabolism without substantially increasing molecular weight.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and mild reaction conditions.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides, enabling the construction of complex biaryl and heteroaryl architectures that are central to many pharmaceutical agents.[3] This guide provides a detailed exploration of the use of 1-bromo-4-cyclopropoxybenzene as a key building block in Suzuki coupling reactions, offering both mechanistic insights and practical, field-tested protocols for researchers, scientists, and drug development professionals.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The catalytic cycle consists of three primary steps:

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a palladium(II) intermediate. The electron-donating nature of the cyclopropoxy group can modulate the reactivity of the aryl bromide in this step.

  • Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium(II) complex. This step requires the activation of the organoboron species by a base. The base coordinates to the boron atom, increasing the nucleophilicity of the organic group and facilitating its transfer to the palladium center.[5]

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6]

Suzuki_Mechanism Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)BrL2 Ar-Pd(II)(Br)Ln (Ar = 4-cyclopropoxyphenyl) Oxidative_Addition->ArPd(II)BrL2 Transmetalation Transmetalation ArPd(II)BrL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar'Ln Transmetalation->ArPd(II)Ar'L2 ArPd(II)Ar'L2->Pd(0)L2 Reductive Elimination Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Product Ar-Ar' (Product) Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration ArBr This compound ArBr->Oxidative_Addition Boronic_Acid Ar'B(OH)2 + Base Boronic_Acid->Transmetalation

Experimental Protocols: A Guide to Best Practices

The following protocols are designed to be robust and adaptable. However, as with any chemical reaction, optimization may be necessary depending on the specific boronic acid partner.

Protocol 1: General Procedure for the Suzuki Coupling of this compound with Arylboronic Acids

This protocol is a reliable starting point for a wide range of arylboronic acids.

Materials and Reagents:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more specialized ligand (see table below)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Toluene

  • Ethanol

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).[7]

  • Catalyst Addition: In a separate vial, prepare the catalyst system by mixing palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).[7]

  • Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (e.g., nitrogen or argon) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) to the reaction flask.[7] The use of a biphasic solvent system is common in Suzuki reactions.[8]

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

Protocol 2: Microwave-Assisted Suzuki Coupling for Accelerated Synthesis

Microwave irradiation can significantly reduce reaction times while maintaining high yields.[6]

Materials and Reagents:

  • Same as Protocol 1, with the addition of a microwave-safe reaction vessel.

Procedure:

  • Reaction Setup: In a microwave-safe reaction vial, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.01 mmol, 1 mol%), and triphenylphosphine (0.02 mmol, 2 mol%).

  • Solvent Addition: Add a degassed mixture of dioxane (4 mL) and water (1 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 120 °C for 10-30 minutes.

  • Work-up and Purification: Follow steps 7 and 8 from Protocol 1.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and purity of the desired product. The following table provides a summary of common reaction parameters for the Suzuki coupling of aryl bromides, which can be used as a starting point for the optimization of reactions with this compound.

Parameter Common Choices Rationale and Field-Proven Insights
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃Pd(OAc)₂ is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is a stable Pd(0) source but can be more expensive.
Ligand PPh₃, Buchwald ligands (e.g., SPhos, XPhos), NHC ligandsTriphenylphosphine is a standard, robust ligand. For more challenging couplings (e.g., sterically hindered substrates), more electron-rich and bulky phosphine ligands like SPhos or XPhos can significantly improve yields.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOHThe base is crucial for activating the boronic acid.[5] K₂CO₃ and K₃PO₄ are commonly used and effective. Cs₂CO₃ is a stronger base and can be beneficial for less reactive substrates.
Solvent Toluene/H₂O, Dioxane/H₂O, DMF, THFThe choice of solvent can influence reaction rates and solubility of reagents.[4] A mixture of an organic solvent and water is often optimal.
Temperature Room Temperature to 120 °CMost Suzuki couplings require heating to proceed at a reasonable rate. Microwave heating can significantly accelerate the reaction.

Visualization of the Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: This compound, Arylboronic acid, Base Catalyst Add Catalyst System: Pd Source + Ligand Reagents->Catalyst Inert Establish Inert Atmosphere (N₂ or Ar) Catalyst->Inert Solvent Add Degassed Solvents Inert->Solvent Heating Heat Reaction Mixture (Conventional or Microwave) Solvent->Heating Monitoring Monitor Progress (TLC or GC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Product Isolated Product Purification->Product

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for its functionalization. By understanding the underlying mechanism and employing the robust protocols outlined in this guide, researchers can effectively incorporate the beneficial cyclopropoxy motif into their target structures. The continued development of more active and selective palladium catalysts will undoubtedly further expand the utility of this important synthetic transformation.

References

Formation of (4-cyclopropoxyphenyl)magnesium Bromide: A Comprehensive Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of the Grignard reagent, (4-cyclopropoxyphenyl)magnesium bromide, from 1-bromo-4-cyclopropoxybenzene. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps to offer a deep dive into the causality of experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles. We will explore the critical parameters for successful Grignard reagent formation, including magnesium activation, solvent selection, and reaction initiation, while also addressing potential side reactions and safety considerations. Detailed protocols for synthesis, characterization, and quantification are provided to equip the user with a robust and validated methodology.

Introduction: The Strategic Importance of (4-cyclopropoxyphenyl)magnesium Bromide

Grignard reagents are indispensable tools in organic synthesis, enabling the formation of carbon-carbon bonds with a wide variety of electrophiles.[1][2] The specific Grignard reagent derived from this compound introduces a unique structural motif: the cyclopropoxybenzene moiety. The cyclopropyl group is of significant interest in medicinal chemistry due to its ability to impart favorable metabolic stability, conformational rigidity, and improved potency to drug candidates. The ether linkage of the cyclopropoxy group further modulates the electronic and steric properties of the aromatic ring, making this Grignard reagent a valuable building block for the synthesis of novel pharmaceutical intermediates and other fine chemicals.

This guide is structured to provide not just a protocol, but a comprehensive understanding of the factors governing the successful and safe formation of (4-cyclopropoxyphenyl)magnesium bromide.

Mechanistic Insights into Grignard Reagent Formation

The formation of a Grignard reagent from an aryl halide and magnesium metal is a complex heterogeneous reaction that occurs on the surface of the magnesium.[1] While the exact mechanism is still a subject of study, it is generally accepted to involve single-electron transfer (SET) steps, leading to the formation of radical intermediates.

The overall transformation can be summarized as the oxidative insertion of magnesium(0) into the carbon-bromine bond of this compound to form the organomagnesium compound, which exists in solution as a complex with the etheral solvent.[1]

Diagram: Proposed Mechanism of Grignard Reagent Formation

G This compound This compound Radical Anion Radical Anion This compound->Radical Anion + e⁻ (from Mg) Aryl Radical + Br⁻ Aryl Radical + Br⁻ Radical Anion->Aryl Radical + Br⁻ Fragmentation Aryl Radical Aryl Radical (4-cyclopropoxyphenyl)magnesium Bromide (4-cyclopropoxyphenyl)magnesium Bromide Aryl Radical->(4-cyclopropoxyphenyl)magnesium Bromide + Mg⁺Br Mg Mg Mg⁺ Mg⁺ Mg->Mg⁺ - e⁻ Mg²⁺ Mg²⁺ Mg⁺->Mg²⁺ - e⁻

Caption: A simplified representation of the single-electron transfer (SET) mechanism for Grignard reagent formation.

Critical Parameters for Synthesis

The successful formation of (4-cyclopropoxyphenyl)magnesium bromide hinges on the meticulous control of several key experimental parameters.

Magnesium Activation: Overcoming the Passivation Layer

Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction with the aryl halide.[1] Activation of the magnesium surface is therefore a critical first step. Several methods can be employed:

  • Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle can help to expose fresh, unoxidized metal surfaces.

  • Chemical Activation:

    • Iodine (I₂): A small crystal of iodine can be added to the magnesium suspension. The iodine is thought to react with the magnesium to form magnesium iodide, which helps to disrupt the oxide layer.

    • 1,2-Dibromoethane (DBE): A few drops of DBE can be added to initiate the reaction. DBE reacts readily with magnesium to form ethylene gas and magnesium bromide, exposing a fresh magnesium surface.[3]

Solvent Selection and Purity: The Role of Ethers

The choice of solvent is crucial for the stability and reactivity of the Grignard reagent. Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (THF), are essential for several reasons:

  • Solvation and Stabilization: The lone pair of electrons on the oxygen atom of the ether coordinates with the magnesium atom of the Grignard reagent, forming a soluble and stable complex.[2]

  • Aprotic Nature: Ethers are aprotic solvents, meaning they do not have acidic protons that would quench the highly basic Grignard reagent.[4]

Crucially, all solvents and glassware must be rigorously dried. Grignard reagents are potent bases and will readily react with even trace amounts of water, leading to the formation of the corresponding arene (4-cyclopropoxybenzene) and inactivating the reagent.[4]

Reaction Initiation and Temperature Control

The initiation of a Grignard reaction can sometimes be sluggish. Once initiated, the reaction is exothermic and can become vigorous.[4]

  • Initiation: A small amount of the this compound solution should be added initially to the activated magnesium. Gentle warming may be necessary to start the reaction. Signs of initiation include the disappearance of the iodine color (if used), gentle bubbling, and the formation of a cloudy or grayish solution.[3]

  • Temperature Control: The reaction should be maintained at a gentle reflux. Overheating can lead to an increased rate of side reactions, particularly Wurtz coupling.[5] An ice-water bath should be kept on hand to moderate the reaction if it becomes too vigorous.[4]

Potential Side Reactions and Mitigation Strategies

The primary side reaction of concern during the formation of aryl Grignard reagents is Wurtz coupling , where the newly formed Grignard reagent reacts with unreacted aryl halide to form a biaryl byproduct (4,4'-dicyclopropoxybiphenyl).[5][6]

Diagram: Wurtz Coupling Side Reaction

G (4-cyclopropoxyphenyl)magnesium Bromide (4-cyclopropoxyphenyl)magnesium Bromide 4,4'-Dicyclopropoxybiphenyl 4,4'-Dicyclopropoxybiphenyl (4-cyclopropoxyphenyl)magnesium Bromide->4,4'-Dicyclopropoxybiphenyl + this compound This compound This compound

Caption: The undesired Wurtz coupling side reaction.

Strategies to Minimize Wurtz Coupling:

  • Slow Addition: The solution of this compound should be added slowly and dropwise to the magnesium suspension to maintain a low concentration of the aryl halide in the reaction mixture.[5]

  • Efficient Stirring: Vigorous stirring is essential to ensure rapid reaction of the aryl halide with the magnesium surface, minimizing its availability to react with the Grignard reagent.

  • Temperature Control: Maintaining a moderate reaction temperature helps to control the rate of the Wurtz coupling reaction.[5]

Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and are prepared in flammable solvents. All operations should be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and away from any sources of ignition. Appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves, must be worn at all times.[7][8]

Protocol for the Synthesis of (4-cyclopropoxyphenyl)magnesium Bromide

Materials and Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Pressure-equalizing dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas (nitrogen or argon) inlet and bubbler

  • Heating mantle or oil bath

  • Ice-water bath

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (or 1,2-dibromoethane)

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware as shown in the diagram below while flushing with a gentle stream of inert gas.

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) and a magnetic stir bar in the reaction flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the purple iodine vapor sublimes and deposits on the magnesium turnings. Allow the flask to cool to room temperature.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Reaction Initiation: Add a small portion (approximately 10%) of the this compound solution to the activated magnesium. If the reaction does not start spontaneously, gently warm the flask. The disappearance of the iodine color and the onset of gentle reflux indicate initiation.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a steady, gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting solution should be a cloudy gray to brown color.

Diagram: Experimental Setup for Grignard Reagent Synthesis

G cluster_0 Experimental Setup Inert Gas In Inert Gas In Dropping Funnel Dropping Funnel (Aryl Bromide in THF) Inert Gas In->Dropping Funnel Reaction Flask Three-necked Flask (Mg, Stir Bar) Dropping Funnel->Reaction Flask Reflux Condenser Reflux Condenser Reaction Flask->Reflux Condenser Magnetic Stirrer Magnetic Stirrer Reaction Flask->Magnetic Stirrer Bubbler Oil Bubbler Reflux Condenser->Bubbler

Caption: Standard laboratory setup for the synthesis of a Grignard reagent under an inert atmosphere.

Protocol for the Quantification of (4-cyclopropoxyphenyl)magnesium Bromide by Titration

The concentration of the freshly prepared Grignard reagent should be determined before use. A common and reliable method is titration against a known amount of a standard, such as sec-butanol, using an indicator.[9][10][11]

Materials:

  • Dry glassware (burette, flasks)

  • sec-Butanol

  • 1,10-Phenanthroline (indicator)

  • Anhydrous THF

Procedure:

  • Prepare the Titration Flask: To a dry flask under an inert atmosphere, add a known volume of anhydrous THF and a few crystals of 1,10-phenanthroline.

  • Prepare the Standard Solution: In a separate dry flask, prepare a standard solution of sec-butanol in anhydrous THF of a known concentration (e.g., 1.0 M).

  • Titration:

    • Add a known volume of the Grignard reagent solution to the titration flask. The solution should turn a distinct color (often reddish-brown or purple) due to the formation of a complex between the Grignard reagent and the indicator.

    • Titrate this solution with the standardized sec-butanol solution until the color disappears. The endpoint is the persistence of the colorless state.

  • Calculation: Calculate the molarity of the Grignard reagent using the following equation: Molarity of Grignard = (Molarity of sec-butanol × Volume of sec-butanol) / Volume of Grignard reagent

Characterization

While titration provides the concentration, spectroscopic methods can confirm the formation of the Grignard reagent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the Grignard reagent. The signals for the aromatic protons and carbons adjacent to the MgBr group will be shifted upfield compared to the starting material.[12][13][14]

  • Infrared (IR) Spectroscopy: In-line FTIR spectroscopy can be used to monitor the disappearance of the C-Br stretch of the starting material and the appearance of new bands associated with the C-Mg bond.[10]

Safe Handling, Quenching, and Waste Disposal

  • Handling: Always handle Grignard reagents under an inert atmosphere using syringes or cannulas.[7]

  • Quenching: Unreacted Grignard reagent must be quenched safely. This is typically done by slowly adding the Grignard solution to a stirred, cooled solution of a proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).[15] Never add water or acid directly to the Grignard reagent , as this can cause a violent, exothermic reaction.[16]

  • Waste Disposal: The quenched reaction mixture should be neutralized and disposed of in accordance with local regulations for hazardous waste.

Conclusion

The successful synthesis of (4-cyclopropoxyphenyl)magnesium bromide is a readily achievable yet meticulous process. By understanding the underlying principles of magnesium activation, solvent effects, and reaction kinetics, and by adhering to strict anhydrous and inert atmosphere techniques, researchers can reliably prepare this valuable synthetic intermediate. The detailed protocols and safety guidelines presented in this application note provide a solid foundation for the safe and efficient utilization of this versatile Grignard reagent in the pursuit of novel chemical entities.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-4-cyclopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropoxybenzene Moiety and Palladium Catalysis

In the landscape of modern drug discovery and materials science, the cyclopropyl group is a highly valued structural motif. Its inclusion in a molecular framework can significantly enhance metabolic stability, improve potency, and fine-tune pharmacokinetic properties. The cyclopropoxybenzene scaffold, in particular, serves as a versatile building block for a wide array of complex organic molecules. Palladium-catalyzed cross-coupling reactions stand as one of the most powerful and versatile tools in the synthetic chemist's arsenal for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high precision and functional group tolerance.[1] This guide provides detailed application notes and robust protocols for the utilization of 1-bromo-4-cyclopropoxybenzene in several pivotal palladium-catalyzed cross-coupling reactions. The methodologies presented herein are grounded in established chemical principles and adapted from well-documented procedures for analogous aryl bromides, offering a solid foundation for researchers, scientists, and drug development professionals.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryl compounds from an aryl halide and an organoboron reagent.[2] This reaction is celebrated for its mild conditions, broad functional group compatibility, and the low toxicity of its boron-based reagents.[3][4]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] The cycle begins with the oxidative addition of the aryl bromide (this compound) to a palladium(0) complex. This is followed by transmetalation, where the organic group from the activated boronic acid is transferred to the palladium(II) center. The cycle concludes with reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the active palladium(0) catalyst.[3]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) PdII_complex Ar-Pd(II)-Br(L₂) OxAdd->PdII_complex Ar-Br Transmetalation Transmetalation (R-B(OR)₂) PdII_R_complex Ar-Pd(II)-R(L₂) Transmetalation->PdII_R_complex [R-B(OH)₃]⁻ PdII_R_complex->Pd0 RedElim Reductive Elimination Product Ar-R RedElim->Product Heck_Workflow start Start setup Reaction Setup (Ar-Br, Alkene, Base, Catalyst, Ligand, Solvent) start->setup degas Degas with Inert Gas setup->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor monitor->heat Incomplete workup Workup (Cool, Dilute, Wash, Dry) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Product purify->product

References

The Versatile Building Block: A Guide to 1-Bromo-4-cyclopropylbenzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Aryl Halide

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-Bromo-4-cyclopropylbenzene has emerged as a particularly valuable synthon, offering a unique combination of reactivity and structural features. The presence of the bromine atom provides a reactive handle for a multitude of powerful cross-coupling reactions, while the cyclopropyl moiety imparts desirable physicochemical properties to the resulting molecules. This guide provides an in-depth exploration of 1-bromo-4-cyclopropylbenzene as a key intermediate, complete with detailed application notes and robust protocols for its utilization in cutting-edge organic synthesis. The cyclopropyl group, a strained three-membered ring, can act as a bioisostere for other functional groups and often enhances metabolic stability and membrane permeability in drug candidates.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.

PropertyValue
CAS Number 1124-14-7[1]
Molecular Formula C₉H₉Br[2]
Molecular Weight 197.07 g/mol [2]
Appearance Colorless to light yellow transparent liquid or solid[3]
Boiling Point 231 °C at 760 mmHg[4]
Flash Point 96 °C[4]
Density 1.474 g/cm³[4]

Safety and Handling: 1-Bromo-4-cyclopropylbenzene is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic utility of 1-bromo-4-cyclopropylbenzene is most evident in its application as a substrate in a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Workflow for Palladium-Catalyzed Cross-Coupling Reactions

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents 1-Bromo-4-cyclopropylbenzene Coupling Partner Base Solvent inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert 1. Combine catalyst Palladium Pre-catalyst Ligand catalyst->inert heating Heat to Reaction Temperature inert->heating 2. Degas & Heat monitoring Monitor Progress (TLC, GC, LC-MS) heating->monitoring 3. Stir quench Quench Reaction monitoring->quench 4. Upon Completion extract Aqueous Extraction quench->extract 5. Isolate purify Column Chromatography extract->purify 6. Purify product Isolated Product purify->product 7. Characterize G Pd0 Pd(0)L₂ PdII_ArBr Ar-Pd(II)L₂-Br Pd0->PdII_ArBr Oxidative Addition (Ar-Br) PdII_ArOH Ar-Pd(II)L₂-OH PdII_ArBr->PdII_ArOH Ligand Exchange (Base) PdII_ArB Ar-Pd(II)L₂-Ar' PdII_ArOH->PdII_ArB Transmetalation (Ar'-B(OH)₂) Product Ar-Ar' PdII_ArB->Product Reductive Elimination Product->Pd0 Regeneration G Pd0 Pd(0)L PdII_ArBr Ar-Pd(II)L-Br Pd0->PdII_ArBr Oxidative Addition (Ar-Br) PdII_Amine [Ar-Pd(II)L(HNR¹R²)]⁺Br⁻ PdII_ArBr->PdII_Amine Amine Coordination PdII_Amido Ar-Pd(II)L-NR¹R² PdII_Amine->PdII_Amido Deprotonation (Base) Product Ar-NR¹R² PdII_Amido->Product Reductive Elimination Product->Pd0 Regeneration

References

Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-4-cyclopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the Sonogashira Coupling in Modern Synthesis

The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, prized for its efficiency and reliability in forging carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] First reported by Kenkichi Sonogashira and his colleagues in 1975, this palladium- and copper-cocatalyzed transformation has become indispensable in the synthesis of complex molecules, finding widespread application in the creation of pharmaceuticals, natural products, and advanced organic materials.[2][3] The reaction's value is underscored by its operational simplicity and tolerance of a diverse array of functional groups, allowing for its strategic implementation in the late stages of a synthetic sequence.[3]

This guide provides a detailed exploration of the experimental procedures for the Sonogashira coupling of a specific and increasingly relevant building block: 1-Bromo-4-cyclopropoxybenzene. The cyclopropoxy moiety is a valuable motif in medicinal chemistry, often introduced to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. By furnishing a robust protocol for the alkynylation of this substrate, we aim to empower researchers to construct novel molecular architectures with potential therapeutic applications.

Reaction Principle: A Tale of Two Catalytic Cycles

The Sonogashira reaction's efficacy hinges on the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] While copper-free variants exist, the classical Sonogashira protocol leverages both metals to achieve high yields under mild conditions.

The currently accepted mechanism involves the following key steps:

  • Palladium(0) Formation: The active Pd(0) catalyst is often generated in situ from a Pd(II) precatalyst.

  • Oxidative Addition: The aryl bromide (this compound) undergoes oxidative addition to the Pd(0) center, forming a Pd(II)-aryl intermediate.

  • Copper Acetylide Formation: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide species.

  • Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II)-aryl complex, regenerating the copper(I) catalyst.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

The amine base plays a crucial role in this process, not only by facilitating the formation of the copper acetylide but also by neutralizing the hydrogen halide byproduct generated during the reaction.[4]

Visualizing the Catalytic Pathway

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-Br->Ar-Pd(II)L2-C≡CR Transmetalation R-C≡C-Cu(I) R-C≡C-Cu(I) Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination Ar-C≡CR_product Ar-C≡C-R Ar-Pd(II)L2-C≡CR->Ar-C≡CR_product Cu(I)Br Cu(I)Br Base-H+ Br- Base-H⁺ Br⁻ R-C≡C-Cu(I)->Ar-Pd(II)L2-Br Transmetalation R-C≡C-Cu(I)->Cu(I)Br Transmetalation H-C≡C-R H-C≡C-R H-C≡C-R->R-C≡C-Cu(I) Base, Cu(I)Br Ar-Br This compound Ar-Br->Pd(0)L2

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.

Experimental Protocols: A Step-by-Step Guide

General Considerations
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium(0) catalyst and the oxidative homocoupling of the terminal alkyne (Glaser coupling). This is achieved by using standard Schlenk line techniques or a glovebox.

  • Anhydrous Solvents: The use of anhydrous solvents is crucial for the reproducibility and success of the reaction. Solvents should be appropriately dried and degassed prior to use.[4]

  • Reagent Purity: High-purity reagents are essential for optimal results. This compound and the terminal alkyne should be pure, and the catalysts and base should be of high quality.

Materials and Reagents
ReagentPuritySupplierNotes
This compound>97%Commercial
Terminal Alkyne (e.g., Phenylacetylene)>98%CommercialShould be freshly distilled if purity is questionable.
PdCl₂(PPh₃)₂99%CommercialA common and reliable Pd(II) precatalyst.
Copper(I) Iodide (CuI)>98%CommercialShould be a fine, off-white to light tan powder.
Triphenylphosphine (PPh₃)>99%CommercialAdded as a ligand to stabilize the palladium catalyst.
Triethylamine (TEA)>99.5%CommercialShould be distilled from calcium hydride and stored over KOH.
Anhydrous Tetrahydrofuran (THF)>99.9%CommercialShould be freshly distilled from sodium/benzophenone.
Ethyl AcetateACS GradeCommercialFor work-up and chromatography.
HexaneACS GradeCommercialFor chromatography.
Saturated Aqueous NH₄Cl-Prepared in-houseFor work-up.
Brine (Saturated Aqueous NaCl)-Prepared in-houseFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)-CommercialFor drying the organic phase.
Silica Gel230-400 meshCommercialFor column chromatography.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is adapted from established procedures for the Sonogashira coupling of aryl bromides and is expected to provide good to excellent yields for the coupling of this compound with various terminal alkynes.[5]

Reaction Setup:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add this compound (1.0 mmol, 1.0 eq.), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and Copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Under a positive flow of nitrogen, add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and anhydrous, degassed triethylamine (TEA, 3.0 mmol, 3.0 eq.) via syringe.

  • Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 eq.) dropwise to the stirred mixture at room temperature.

Reaction Execution:

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to 60 °C and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting aryl bromide.

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the triethylamine under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate (20 mL) and filter through a short plug of Celite to remove insoluble salts.

  • Wash the organic phase with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure coupled product.

Data Presentation: Representative Substrate Scope and Expected Yields

The following table outlines the expected yields for the Sonogashira coupling of this compound with a selection of terminal alkynes, based on literature precedents for structurally similar aryl bromides.[5]

EntryTerminal AlkyneProductExpected Yield (%)
1Phenylacetylene1-cyclopropoxy-4-(phenylethynyl)benzene85-95
21-Hexyne1-(hex-1-yn-1-yl)-4-cyclopropoxybenzene80-90
33,3-Dimethyl-1-butyne1-(3,3-dimethylbut-1-yn-1-yl)-4-cyclopropoxybenzene75-85
4Ethynyltrimethylsilane((4-cyclopropoxyphenyl)ethynyl)trimethylsilane90-98
5Propargyl alcohol3-(4-cyclopropoxyphenyl)prop-2-yn-1-ol70-80

Troubleshooting and Optimization

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst has not been deactivated by exposure to air. Use fresh catalyst and rigorously maintain an inert atmosphere.

    • Insufficient Heating: Aryl bromides are less reactive than aryl iodides and may require heating to achieve a reasonable reaction rate.[1] Consider increasing the reaction temperature to 70-80 °C.

    • Base Quality: The amine base must be anhydrous and of high purity. Impurities can poison the catalyst.

  • Formation of Homocoupled Alkyne (Glaser Product):

    • Presence of Oxygen: This side reaction is promoted by oxygen. Ensure the reaction is thoroughly deoxygenated.

    • Excess Copper Catalyst: High concentrations of the copper catalyst can favor homocoupling. Reduce the amount of CuI to 1-2 mol%.

    • Copper-Free Conditions: If homocoupling is a persistent issue, consider a copper-free Sonogashira protocol. These often require a stronger base and may use different palladium catalysts and ligands.[6]

  • Difficulty in Purification:

    • Residual Catalyst: The crude product may contain residual palladium. Passing the product through a short plug of silica gel or treating with a metal scavenger can be effective.

    • Product Volatility: Some alkyne products may be volatile. Exercise care during solvent removal.

Visualization of the Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dry flask under vacuum B Add solid reagents: This compound, PdCl₂(PPh₃)₂, CuI A->B C Evacuate and backfill with N₂ (3x) B->C D Add anhydrous, degassed THF and TEA C->D E Add terminal alkyne dropwise D->E F Stir at RT (30 min), then heat to 60°C (4-12h) E->F G Monitor by TLC F->G H Cool to RT, concentrate G->H I Dilute with EtOAc, filter through Celite H->I J Wash with aq. NH₄Cl and brine I->J K Dry (Na₂SO₄), filter, concentrate J->K L Purify by flash column chromatography K->L

Caption: A streamlined workflow for the Sonogashira coupling of this compound.

Conclusion

The Sonogashira coupling of this compound is a robust and highly effective method for the synthesis of novel alkynylated compounds. By adhering to the detailed protocols outlined in this guide and maintaining rigorous experimental technique, researchers can confidently and efficiently generate a diverse range of molecular structures. The versatility of the resulting products, which can undergo a myriad of further transformations via the alkyne handle, makes this procedure a valuable asset in the toolkit of any scientist engaged in drug discovery and development.

References

Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-cyclopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has seen extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[3][4] This guide provides a detailed exploration of the Heck reaction conditions specifically tailored for 1-Bromo-4-cyclopropoxybenzene, an electron-rich aryl bromide. The cyclopropoxy moiety is a valuable substituent in medicinal chemistry, often introduced to modulate the physicochemical properties of drug candidates. Understanding the nuances of performing a Heck reaction on this substrate is therefore of significant interest to the drug development community.

Mechanism of the Mizoroki-Heck Reaction

A fundamental understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The widely accepted catalytic cycle for the Heck reaction proceeds through a series of well-defined steps involving palladium in the Pd(0) and Pd(II) oxidation states.[2][4]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) species. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex.[4]

  • Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the Pd(II) complex. This is followed by a migratory insertion of the alkene into the palladium-aryl bond, forming a new carbon-carbon bond.[5][6]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is then eliminated, leading to the formation of the substituted alkene product and a hydridopalladium(II) complex.[2][6] This step typically proceeds with syn-stereochemistry.

  • Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HX from the hydridopalladium(II) complex, facilitated by a base. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6]

Heck_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺Br⁻ PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Intermediate R-CH₂-CH(Ar)-Pd(II)L₂-Br PdII_Alkene->PdII_Intermediate Migratory Insertion HPdII H-Pd(II)L₂-Br PdII_Intermediate->HPdII β-Hydride Elimination HPdII->Pd0 Reductive Elimination (Base) Product Substituted Alkene HPdII->Product Product Release BaseH Base-H⁺Br⁻ ArBr This compound Alkene Alkene Heck_Workflow start Start setup Reaction Setup: - Add solids (aryl bromide, catalyst, ligand, base) - Equip with condenser and stir bar start->setup inert Inert Atmosphere: - Purge flask with N₂ or Ar setup->inert reagents Reagent Addition: - Add degassed solvent - Add alkene inert->reagents reaction Reaction: - Heat to desired temperature (e.g., 100-120 °C) - Stir vigorously reagents->reaction monitor Monitoring: - Track progress via TLC or GC-MS reaction->monitor workup Work-up: - Cool to room temperature - Dilute with organic solvent - Wash with water and brine monitor->workup Reaction Complete purify Purification: - Dry organic layer - Concentrate under reduced pressure - Purify by column chromatography workup->purify end End purify->end

References

Application Note & Protocol: Palladium-Catalyzed C-N Cross-Coupling of 1-Bromo-4-cyclopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Buchwald-Hartwig Amination

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the creation of pharmaceuticals, agrochemicals, and advanced materials where the arylamine moiety is a ubiquitous structural motif.[1][2] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing these bonds, offering a broad substrate scope and functional group tolerance that surpasses classical methods like nucleophilic aromatic substitution or the Ullmann condensation.[3][4]

This guide provides a detailed examination of the Buchwald-Hartwig amination applied to 1-bromo-4-cyclopropoxybenzene. The cyclopropoxy group is a valuable substituent in medicinal chemistry, often introduced to modulate a drug candidate's metabolic stability, potency, and physicochemical properties. This document offers a deep dive into the reaction's mechanistic underpinnings, key parameter selection, and a field-proven experimental protocol designed for reproducibility and high-yield synthesis.

The Catalytic Cycle: A Mechanistic Blueprint

The efficacy of the Buchwald-Hartwig amination hinges on a palladium-catalyzed cycle that methodically couples an aryl halide with an amine.[5] The generally accepted mechanism proceeds through three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition : The cycle initiates with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-bromine bond of this compound. This step forms a Pd(II)-aryl intermediate and is often the rate-determining step of the reaction.[3][8][9]

  • Ligand Exchange & Deprotonation : The amine coupling partner coordinates to the Pd(II) complex, displacing the halide ligand. A stoichiometric amount of base then deprotonates the coordinated amine, forming a palladium-amido complex.[7][9][10] The choice of base and its strength is crucial for this step to proceed efficiently.[11]

  • Reductive Elimination : This is the final, bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of the N-aryl amine product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][6][7]

Buchwald-Hartwig Catalytic Cycle Catalytic Cycle of Buchwald-Hartwig Amination cluster_cycle Catalytic Cycle of Buchwald-Hartwig Amination pd0 L-Pd(0) Active Catalyst pd_complex [L-Pd(II)(Ar)(Br)] Oxidative Addition Complex pd0->pd_complex  Oxidative Addition + Ar-Br amine_coord [L-Pd(II)(Ar)(HNR'R'')]+Br- Amine Complex pd_complex->amine_coord  Ligand Exchange + HNR'R'' amido_complex [L-Pd(II)(Ar)(NR'R'')] Amido Complex amido_complex->pd0  Reductive Elimination + Ar-NR'R'' product_out N-Aryl Amine Product amido_complex->product_out amine_coord->amido_complex  Deprotonation + Base arbr_in This compound arbr_in->pd_complex amine_in Amine amine_in->amine_coord base_in Base base_in->amido_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Core Principles of Protocol Design: A Scientist's Guide to Key Parameters

The success of this cross-coupling reaction is not accidental; it is the result of a rational selection of reagents. Each component has a specific function, and their interplay dictates the reaction's efficiency and yield.

  • Palladium Source (The Engine): The reaction is driven by a palladium catalyst. Common precursors include Pd(OAc)₂ and Pd₂(dba)₃.[2][6] These Pd(II) and Pd(0) sources, respectively, generate the active Pd(0) species in situ.[9] More advanced, air-stable "precatalysts" that incorporate the ligand are also commercially available and offer enhanced reliability and ease of handling.

  • Phosphine Ligand (The Navigator): The ligand is arguably the most critical component. It stabilizes the palladium center, modulates its reactivity, and promotes the key steps of oxidative addition and reductive elimination. For aryl bromides, bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos are exceptionally effective.[1] Their steric bulk favors the formation of monoligated palladium species, which are highly active in the catalytic cycle.[3]

  • Base (The Activator): A base is required to deprotonate the amine, generating the nucleophilic amido species.[9] Strong bases like sodium tert-butoxide (NaOtBu) are highly effective but can be intolerant of sensitive functional groups.[6] Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) offer milder alternatives for delicate substrates.[7] The choice must balance the pKa of the amine with the stability of the starting materials.

  • Solvent (The Environment): The reaction is typically performed in anhydrous, aprotic solvents like toluene, 1,4-dioxane, or tetrahydrofuran (THF).[6][12] The solvent must effectively dissolve the aryl bromide and amine, and its boiling point often dictates the reaction temperature. Incomplete dissolution of reagents is a common, yet often overlooked, cause of poor reaction performance.[6]

Field-Validated Experimental Protocol

This protocol provides a reliable starting point for the amination of this compound with a representative secondary amine, morpholine. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation.

Table 1: Reagent and Parameter Summary

ComponentRoleSuggested ReagentMol% / Equiv.Rationale
Aryl HalideElectrophileThis compound1.0 equivThe substrate for C-N bond formation.
AmineNucleophileMorpholine1.2 - 1.5 equivA common, robust secondary amine. A slight excess drives the reaction to completion.
Pd SourcePrecursorPd₂(dba)₃1 - 2 mol%A reliable Pd(0) source for generating the active catalyst.
LigandActivatorXPhos2 - 4 mol%A bulky, electron-rich ligand with broad applicability for aryl bromides.[1]
BaseActivatorNaOtBu1.4 - 2.0 equivA strong base effective for deprotonating secondary amines.[6]
SolventMediumToluene~0.2 MA common, high-boiling aprotic solvent.
TemperatureCondition100 °CN/AA typical temperature to ensure a reasonable reaction rate.[6][12]

Step-by-Step Methodology

Experimental Workflow start 1. Setup reagents 2. Reagent Addition (Solids: Ar-Br, Pd₂(dba)₃, XPhos, NaOtBu) start->reagents inert 3. Inert Atmosphere (Evacuate & backfill with N₂/Ar 3x) reagents->inert liquids 4. Liquid Addition (Add Toluene and Morpholine via syringe) inert->liquids reaction 5. Reaction (Heat to 100 °C with vigorous stirring) liquids->reaction monitor 6. Monitoring (TLC / GC-MS until Ar-Br is consumed) reaction->monitor workup 7. Work-up (Cool, quench with H₂O, extract with EtOAc) monitor->workup purify 8. Purification (Dry organic layer, concentrate, purify via column chromatography) workup->purify end 9. Characterization purify->end

Caption: A typical workflow for the Buchwald-Hartwig amination.

  • Vessel Preparation: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Establish Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under high vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol, 1.2 equiv.).

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-18 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-(4-cyclopropoxyphenyl)morpholine.

Concluding Remarks and Safety

The Buchwald-Hartwig amination is a robust and highly adaptable tool for C-N bond formation. The protocol described herein serves as a validated starting point for the coupling of this compound. Researchers should note that optimization of catalyst/ligand loading, base, and temperature may be necessary when applying this method to different amine coupling partners.

Safety Precautions:

  • Reagents: Palladium catalysts can be toxic. Phosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Sodium tert-butoxide is a strong, corrosive base that is moisture-sensitive. Organic solvents are flammable.

  • Procedure: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes & Protocols: The Role of 1-Bromo-4-cyclopropoxybenzene in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide on the application of 1-Bromo-4-cyclopropoxybenzene (CAS No. 38380-85-7) as a versatile building block in materials science research.[1] We delve into the unique structural and electronic contributions of the cyclopropoxy moiety and the synthetic utility of the aryl bromide handle. This guide offers field-proven, step-by-step protocols for cornerstone synthetic transformations—the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions—enabling researchers to construct advanced materials for organic electronics and liquid crystal displays. The causality behind experimental design, from ligand selection to reaction conditions, is explained to empower researchers in their synthetic endeavors.

Introduction: A Bifunctional Building Block for Advanced Materials

This compound is a specialized aromatic compound featuring two distinct functional domains:

  • A Reactive Aryl Bromide: The carbon-bromine bond serves as a highly reliable and versatile reaction site for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental for constructing the complex architectures of modern organic materials.[2][3]

  • A Unique Cyclopropoxy Moiety: The cyclopropoxy group is more than a simple substituent. Its three-membered ring is highly strained, imparting unique electronic and steric properties. Unlike flat aromatic substituents, the three-dimensional nature of the cyclopropoxy group can be strategically employed to modulate intermolecular interactions, disrupt crystal packing, and enhance the solubility of target molecules—critical parameters for solution-processable materials used in devices like Organic Light-Emitting Diodes (OLEDs).

This combination makes this compound an ideal starting point for synthesizing high-performance materials where precise control over molecular architecture and physical properties is paramount.

Physicochemical Properties & Data

While extensive experimental data for this specific compound is not widely published, the following table summarizes its key identifiers and calculated properties. Researchers should handle this compound with the care afforded to analogous aryl bromides (e.g., skin and eye irritant).

PropertyValueSource
CAS Number 38380-85-7[1]
Molecular Formula C₉H₉BrOCalculated
Molecular Weight 213.07 g/mol Calculated
Appearance Likely a colorless to pale yellow liquid or low-melting solidInferred
Solubility Expected to be soluble in common organic solvents (Toluene, THF, Dioxane, Chloroform)Inferred

Core Applications in Materials Synthesis

The true value of this compound is realized when it is used as a foundational piece to build larger, functional molecules. Its applications are primarily centered on two key areas of materials science.

Precursor for Organic Electronic Materials (OLEDs)

In OLED technology, the performance of a device is dictated by the electronic properties and solid-state morphology of the organic materials used in its emissive and charge-transport layers.[4][5] this compound is an excellent precursor for:

  • Host Materials: Through Suzuki coupling, it can be used to synthesize biphenyl or terphenyl cores, which are common scaffolds for high-triplet-energy host materials. The cyclopropoxy group can enhance solubility and thermal stability (glass transition temperature, Tg) without significantly compromising the electronic properties of the core.

  • Hole-Transport Materials (HTMs): The Buchwald-Hartwig amination allows for the attachment of electron-rich amine moieties (e.g., carbazole, triphenylamine) to the phenyl ring. The resulting compounds are often excellent hole conductors. The cyclopropoxy group can help prevent π-π stacking, leading to more amorphous thin films, which is often desirable for uniform charge transport.

Building Block for Liquid Crystals

The design of liquid crystals relies on creating molecules with a specific shape, typically calamitic (rod-like), which allows them to self-organize into mesophases.[6][7] Aryl bromides are critical intermediates in the synthesis of these molecules.[6][7]

  • Mesogen Core Synthesis: Suzuki coupling is the premier method for linking aromatic rings to form the rigid core of a liquid crystal molecule. Starting with this compound, one can readily synthesize biphenyl and terphenyl structures that are known to exhibit liquid crystalline properties.

  • Property Modulation: The cyclopropoxy group acts as a terminal substituent that influences the molecule's aspect ratio and polarity. This, in turn, directly affects key properties of the liquid crystal, such as the nematic temperature range and clearing point. Its rigid, non-planar structure can be used to fine-tune the melting point and prevent the formation of undesirable smectic phases.

Experimental Protocols & Application Notes

The following protocols are robust, well-established procedures adapted for this compound. They represent the two most powerful transformations for this class of substrate.

Workflow for Materials Synthesis

The general strategy for utilizing this compound involves a cross-coupling reaction to build the core structure, followed by purification and characterization.

G cluster_start Starting Material cluster_reaction Core Synthesis via Cross-Coupling cluster_products Intermediate Products cluster_end Final Steps start This compound suzuki Suzuki Coupling (+ Boronic Acid/Ester) start->suzuki buchwald Buchwald-Hartwig Amination (+ Amine) start->buchwald prod_cc C-C Coupled Product (e.g., Biphenyl Core) suzuki->prod_cc prod_cn C-N Coupled Product (e.g., Aryl Amine) buchwald->prod_cn purify Workup & Purification (Chromatography) prod_cc->purify prod_cn->purify char Characterization (NMR, MS, etc.) purify->char material Target Material (OLED Host, Liquid Crystal, etc.) char->material

Caption: General workflow for advanced material synthesis.

Protocol 1: Suzuki-Miyaura C-C Bond Formation

Objective: To synthesize a 4-cyclopropoxybiphenyl derivative, a common core for liquid crystals and OLED host materials.

Causality: The Suzuki reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids.[8] The palladium catalyst, in conjunction with a phosphine ligand, facilitates the coupling between the aryl bromide and the organoboron reagent.[9] A base is essential for activating the boronic acid to facilitate the transmetalation step.[8]

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_ii Ar-Pd(II)L₂(Br) ox_add->pd_ii transmetal Transmetalation pd_ii->transmetal pd_ii_r Ar-Pd(II)L₂(Ar') transmetal->pd_ii_r red_elim Reductive Elimination pd_ii_r->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' Product red_elim->product arbr 1-Bromo-4- cyclopropoxybenzene arbr->ox_add ar_boronic Ar'-B(OH)₂ + Base ar_boronic->transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Materials & Reagents:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (e.g., 4-biphenylboronic acid, 1.2 mmol, 1.2 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%) or SPhos (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 mmol, 2.0 equiv.)

  • Toluene (5 mL) and Water (1 mL), degassed

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Protocol:

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₂CO₃.

  • Catalyst Addition: In a separate vial, briefly purge the Pd(OAc)₂ and phosphine ligand with the inert gas, then add them to the main reaction flask.

  • Solvent Addition: Add the degassed toluene and water via syringe.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-18 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexanes/ethyl acetate gradient) to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig C-N Amination

Objective: To synthesize a 4-cyclopropoxy-N-arylaniline derivative, a common structure in hole-transport materials.

Causality: This reaction is the most effective method for forming C(aryl)-N bonds.[10] It requires a palladium catalyst, a specialized bulky, electron-rich phosphine ligand (like XPhos or RuPhos), and a strong, non-nucleophilic base.[2] The bulky ligand is critical; it promotes the final reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst, preventing side reactions.[10][11] Anhydrous, aprotic solvents are required to prevent quenching of the strong base.

G pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add pd_ii Ar-Pd(II)L(Br) ox_add->pd_ii amine_coord Amine Coordination pd_ii->amine_coord pd_ii_amine [Ar-Pd(II)L(HNR'₂)]⁺Br⁻ amine_coord->pd_ii_amine deprotonation Deprotonation (Base) pd_ii_amine->deprotonation pd_ii_amido Ar-Pd(II)L(NR'₂) deprotonation->pd_ii_amido red_elim Reductive Elimination pd_ii_amido->red_elim red_elim->pd0 Catalyst Regeneration product Ar-NR'₂ Product red_elim->product arbr 1-Bromo-4- cyclopropoxybenzene arbr->ox_add amine HNR'₂ amine->amine_coord base Base base->deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Materials & Reagents:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (e.g., Carbazole, 1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos] (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide [NaOtBu] (1.4 mmol, 1.4 equiv.)

  • Anhydrous Toluene (5 mL)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

Protocol:

  • Setup: To an oven-dried Schlenk tube, add this compound, the amine, NaOtBu, Pd₂(dba)₃, and XPhos. Note: The base is strong and air/moisture sensitive; handle all solids quickly in the inert atmosphere glovebox or under a strong flow of inert gas.

  • Evacuate & Backfill: Seal the tube and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and filter through a short pad of Celite® to remove palladium residues, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-aryl amine product.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 1-Bromo-4-cyclopropoxybenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-4-cyclopropoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize for high yield and purity. Drawing upon established synthetic methodologies and field-proven insights, this document provides a structured approach to troubleshooting common experimental challenges.

Introduction to Synthetic Strategies

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, primarily involves the formation of an aryl ether bond. Three principal synthetic routes are commonly considered: the Williamson ether synthesis, the Ullmann condensation, and the Buchwald-Hartwig C-O cross-coupling reaction. The choice of method often depends on factors such as substrate availability, cost of reagents and catalysts, and the desired scale of the reaction. This guide will delve into the nuances of each approach, with a focus on practical troubleshooting and yield optimization.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Williamson Ether Synthesis Approach

The Williamson ether synthesis is a classical and often cost-effective method for preparing ethers. In the context of this compound synthesis, this involves the reaction of a 4-bromophenoxide salt with a cyclopropyl electrophile.[1]

Q1: I am getting a low yield in my Williamson ether synthesis of this compound from 4-bromophenol and cyclopropyl bromide. What are the likely causes and how can I improve it?

A1: Low yields in this specific Williamson synthesis can stem from several factors. Here is a systematic troubleshooting guide:

  • Incomplete Deprotonation of 4-bromophenol: The first step is the quantitative formation of the 4-bromophenoxide. If the base is not strong enough or is used in insufficient amounts, unreacted 4-bromophenol will remain, leading to a lower yield.[2]

    • Troubleshooting:

      • Base Selection: Use a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete and irreversible deprotonation of the phenol.[3] Alternatively, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile can be effective.[4]

      • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the base to drive the deprotonation to completion.

      • Reaction Conditions: Ensure the deprotonation step is complete before adding the cyclopropyl bromide. This can be monitored by the cessation of hydrogen gas evolution if using NaH or KH.

  • Sub-optimal Reaction Conditions for the Sₙ2 Reaction: The reaction between the phenoxide and cyclopropyl bromide is an Sₙ2 displacement. The rate and efficiency of this step are highly dependent on the reaction conditions.[5]

    • Troubleshooting:

      • Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the phenoxide salt, leaving the anionic oxygen more nucleophilic.[1]

      • Temperature: While heating is often necessary to drive the reaction, excessive temperatures can lead to side reactions and decomposition. A typical temperature range for this reaction is 50-100 °C.[1] It is advisable to start at a lower temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC-MS before increasing the temperature.

      • Reaction Time: The reaction may be slow. Monitor the reaction progress over time (e.g., every 2-4 hours) to determine the optimal reaction time. Reactions are often run for 4-24 hours.

  • Side Reactions:

    • Elimination: Although less likely with a primary halide like cyclopropyl bromide, elimination reactions can occur, especially at higher temperatures and with sterically hindered bases.

    • C-alkylation vs. O-alkylation: While O-alkylation is generally favored with phenoxides, some C-alkylation at the ortho position of the phenol can occur, leading to isomeric impurities.[4] Using polar aprotic solvents generally favors O-alkylation.

Experimental Protocol: Williamson Ether Synthesis of this compound

  • To a solution of 4-bromophenol (1.0 eq.) in anhydrous DMF (0.5 M), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Add cyclopropyl bromide (1.5 eq.) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Troubleshooting Williamson Ether Synthesis

Issue Potential Cause Recommended Action
Low YieldIncomplete deprotonation of 4-bromophenol.Use a stronger base (e.g., NaH) or a slight excess of base.
Sub-optimal Sₙ2 reaction conditions.Optimize solvent (DMF, DMSO), temperature (60-100 °C), and reaction time.
Side reactions (elimination, C-alkylation).Use a less hindered base, polar aprotic solvent, and avoid excessive temperatures.
Presence of unreacted 4-bromophenolIncomplete reaction or insufficient cyclopropyl bromide.Increase the amount of cyclopropyl bromide (up to 2.0 eq.) and/or extend the reaction time.
Formation of unknown byproductsDecomposition of starting materials or product.Lower the reaction temperature and ensure an inert atmosphere.
Ring-opening of the cyclopropyl group.Avoid acidic workup conditions.
Part 2: Ullmann Condensation Approach

The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers from aryl halides and alcohols.[6] This method is particularly useful when the Williamson ether synthesis is not effective.

Q2: My Ullmann condensation for the synthesis of this compound is giving a low yield and requires harsh reaction conditions. How can I optimize this reaction?

A2: Traditional Ullmann reactions often require high temperatures (>150 °C) and stoichiometric amounts of copper, leading to difficulties in product purification and potential for thermal decomposition.[7] Modern modifications have significantly improved the scope and mildness of this reaction.

  • Catalyst System: The choice of copper source and ligand is crucial for an efficient Ullmann condensation.

    • Troubleshooting:

      • Copper Source: Copper(I) salts such as CuI or CuBr are generally more effective than copper(II) salts or copper metal.[8]

      • Ligand: The addition of a ligand can significantly accelerate the reaction and allow for lower reaction temperatures. Common ligands for Ullmann C-O coupling include 1,10-phenanthroline, L-proline, and various salicylaldimine ligands.[9][10]

      • Catalyst Loading: Typically, 5-10 mol% of the copper catalyst is sufficient.

  • Reaction Conditions: Optimizing the base, solvent, and temperature is key to achieving a good yield.

    • Troubleshooting:

      • Base: A variety of bases can be used, with potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) being common choices.[7][9] The choice of base can be solvent-dependent.

      • Solvent: While traditional Ullmann reactions often use high-boiling polar aprotic solvents like pyridine or DMF, ligand-assisted reactions can often be performed in less polar solvents like toluene or dioxane at lower temperatures (80-120 °C).[7]

      • Temperature: With an appropriate catalyst-ligand system, the reaction temperature can often be lowered to the 80-110 °C range, which can help to prevent side reactions.

dot

Ullmann_Cycle Cu(I)X Cu(I)X Cu(I)-O-Cyclopropyl Cu(I)-O-Cyclopropyl Cu(I)X->Cu(I)-O-Cyclopropyl + Cyclopropanol + Base Ar-Br 1-Bromo-4- cyclopropoxybenzene Cyclopropanol Cyclopropanol Base Base Cu(III) intermediate Cu(III) intermediate Cu(I)-O-Cyclopropyl->Cu(III) intermediate + 4-Bromophenol Cu(III) intermediate->Ar-Br Reductive Elimination

Caption: Proposed catalytic cycle for the Ullmann C-O coupling reaction.

Part 3: Buchwald-Hartwig C-O Cross-Coupling Approach

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds and represents a powerful and often high-yielding method for the synthesis of aryl ethers.[11] This palladium-catalyzed reaction generally proceeds under milder conditions than the Ullmann condensation.

Q3: I am considering using a Buchwald-Hartwig C-O coupling for my synthesis. What are the key parameters to consider for a successful reaction, and what are the potential pitfalls?

A3: The success of a Buchwald-Hartwig C-O coupling hinges on the careful selection of the palladium precursor, the phosphine ligand, and the base.

  • Catalyst System: The ligand plays a critical role in the efficiency of the catalytic cycle.

    • Considerations:

      • Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes.

      • Ligand Selection: Bulky, electron-rich phosphine ligands are generally the most effective for C-O coupling. Examples include biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and ferrocenyl phosphine ligands (e.g., Josiphos).[12][13] The choice of ligand can be substrate-dependent, and screening of a few different ligands may be necessary to find the optimal one for this specific transformation.

  • Reaction Conditions:

    • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃) are commonly used.

    • Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and THF are common choices.

    • Temperature: Reactions are typically run at elevated temperatures, often in the range of 80-110 °C.

  • Potential Pitfalls:

    • Catalyst Deactivation: The palladium catalyst is sensitive to air and moisture. It is crucial to use anhydrous and deoxygenated solvents and to run the reaction under an inert atmosphere.

    • Hydrodehalogenation: A common side reaction is the reduction of the aryl bromide to the corresponding arene (in this case, cyclopropoxybenzene). This can be minimized by using the appropriate ligand and ensuring that the reaction is not overheated.

    • Homocoupling: Homocoupling of the aryl bromide to form a biphenyl derivative can also occur, although this is generally less of a problem with modern catalyst systems.

dot

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Pd Precursor Ligand Base Solvent Reactants 4-Bromophenol Cyclopropanol Reagents->Reactants Inert_Atmosphere Degas Solvent Inert Atmosphere (N2/Ar) Reactants->Inert_Atmosphere Heating Heat to 80-110 °C Inert_Atmosphere->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Aqueous Workup & Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification

References

Common byproducts in 1-Bromo-4-cyclopropoxybenzene reactions and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-4-cyclopropoxybenzene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. Here, we address common challenges, provide troubleshooting strategies for byproduct removal, and answer frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?

A1: this compound is an aromatic organic compound featuring a benzene ring substituted with a bromine atom and a cyclopropoxy group (-O-cyclopropyl) at the para positions. Its chemical structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry. The aryl bromide moiety serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the facile introduction of the cyclopropoxybenzene scaffold into more complex molecules. This scaffold is of interest in medicinal chemistry; for instance, it is a key intermediate in the synthesis of GPR120 agonists, which have potential applications in treating metabolic disorders.[1]

Q2: How is this compound typically synthesized?

A2: A common laboratory-scale synthesis involves the reaction of 4-bromophenol with a cyclopropylating agent. Another established method is the cyclopropanation of 1-bromo-4-(vinyloxy)benzene. A specific example involves treating 1-bromo-4-(vinyloxy)benzene with chloroiodomethane and diethylzinc.[1][2] Careful control of reaction conditions is necessary to minimize side reactions and ensure a high yield of the desired product.

Q3: How stable is the cyclopropoxy group under typical reaction conditions?

A3: The cyclopropyl group itself is generally stable under mild acidic, basic, and reductive conditions.[3] The ether linkage in a cyclopropoxy group is also relatively robust. However, it can be susceptible to cleavage under strong acidic conditions (e.g., HBr, HI), which can protonate the ether oxygen and facilitate nucleophilic attack.[4][5] In the context of palladium-catalyzed cross-coupling, which typically employs basic conditions, the cyclopropoxy group is generally stable. However, researchers should be mindful of reaction temperature and the choice of acid scavengers to prevent potential degradation.

Troubleshooting Guide: Byproduct Formation and Removal

Palladium-catalyzed cross-coupling reactions are the most common applications for this compound. While powerful, these reactions are susceptible to side reactions that generate specific byproducts. This section provides guidance on identifying and mitigating these common issues.

Issue 1: Presence of a Debrominated Byproduct (Cyclopropoxybenzene)

Q: In my Suzuki or Buchwald-Hartwig reaction, I've identified a major byproduct with a mass corresponding to the starting material minus bromine (cyclopropoxybenzene). What causes this, and how can I prevent and remove it?

A: This is the most common byproduct and arises from a process called hydrodehalogenation.

Causality: Hydrodehalogenation (or debromination) is a well-known side reaction in palladium-catalyzed cross-coupling.[6] It occurs when the oxidative addition intermediate, Ar-Pd(II)-X, reacts with a hydride source in the reaction mixture before it can proceed through the desired catalytic cycle. The subsequent reductive elimination of Ar-H yields the debrominated byproduct and regenerates the Pd(0) catalyst.[7]

  • Sources of Hydride: Common hydride sources include certain bases (e.g., those with β-hydrogens), solvents (like alcohols), or even trace water reacting with other reagents.

Prevention Strategies:

  • Choice of Base: Use bases less prone to providing a hydride source. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices for Suzuki reactions.

  • Solvent and Reagent Purity: Ensure all solvents and reagents are anhydrous and of high purity. Avoid using alcohol solvents if hydrodehalogenation is a significant issue.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired coupling.

  • Catalyst System: The choice of ligand can influence the rate of reductive elimination versus side reactions. Experimenting with different phosphine ligands may be beneficial.

Removal Protocol: Flash Column Chromatography The debrominated byproduct, cyclopropoxybenzene, is less polar than the starting material and many of the desired coupled products. This difference in polarity is the key to its removal via chromatography.

  • Stationary Phase: Silica gel (standard grade, 230-400 mesh).

  • Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a low-polarity mixture and gradually increase the polarity.

    • Initial System: A gradient of ethyl acetate in hexanes (or heptanes) is highly effective. Begin with 100% hexanes.

    • Elution: The less polar cyclopropoxybenzene will elute first.

    • Gradient: Slowly increase the percentage of ethyl acetate (e.g., from 0% to 5-10%) to elute the desired, more polar product.

  • Monitoring: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system and to track the separation during the column run.

Compound Typical Polarity Elution Order (Normal Phase)
Cyclopropoxybenzene (Byproduct)LowFirst
This compoundMediumSecond
Biaryl Product (Suzuki)Medium-HighThird
N-Aryl Product (Buchwald)Medium-HighThird
Issue 2: Cleavage of the Cyclopropoxy Ether Bond

Q: My mass spectrometry data shows a byproduct consistent with 4-bromophenol. Is the cyclopropoxy group being cleaved, and how can I avoid this?

A: Cleavage of the aryl-ether bond is possible under certain conditions, leading to the formation of the corresponding phenol.

Causality: While generally stable, the cyclopropoxy ether linkage can be cleaved under strongly acidic conditions.[5] In the context of a cross-coupling reaction, this might occur if:

  • An acidic salt byproduct is formed and not adequately neutralized by the base.

  • The reaction is run at excessively high temperatures for prolonged periods, leading to thermal degradation.

  • Reagents or solvents contain strong acidic impurities.

// Nodes SM [label="this compound", fillcolor="#FBBC05"]; Reaction [label="Pd-Catalyzed\nCross-Coupling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Desired Coupled Product", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; B1 [label="Cyclopropoxybenzene\n(Debromination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B2 [label="4-Bromophenol\n(Ether Cleavage)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SM -> Reaction [label="[Ar-X]"]; Reaction -> Product [label="Successful Coupling"]; Reaction -> B1 [label="Side Reaction:\nHydrodehalogenation"]; SM -> B2 [label="Side Reaction:\nAcidic Cleavage", style=dashed]; } caption [label="Fig. 1: Common reaction pathways and byproduct formation.", shape=plaintext, fontsize=10];

Prevention Strategies:

  • Ensure Sufficient Base: Use an adequate excess of a solid, non-nucleophilic base (e.g., K₂CO₃, K₃PO₄) to neutralize any acidic species generated in situ.

  • Control Temperature: Avoid overheating the reaction. Run at the lowest temperature that provides a reasonable reaction rate.

  • Use High-Purity Reagents: Ensure all starting materials, solvents, and catalysts are free from acidic contaminants.

Removal Protocol: Aqueous Workup and Extraction 4-Bromophenol is acidic and highly polar, making it easily separable from the neutral, less polar desired product.

  • Dilution: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate or dichloromethane.

  • Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash it with a mild aqueous base, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. The phenolic byproduct will be deprotonated to form a water-soluble salt.

  • Separation: Drain the aqueous layer, which now contains the deprotonated phenol impurity.

  • Washing and Drying: Wash the remaining organic layer with water and then brine to remove residual base and salts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Further Purification: The resulting crude product can be further purified by column chromatography if necessary, but this extractive workup should remove the vast majority of the phenolic impurity.

Workflow for Troubleshooting Byproduct Formation

When an unexpected result is obtained, a systematic approach can help identify the problem and find a solution.

// Nodes Start [label="Reaction Yield is Low or\nMixture is Impure", shape=ellipse, fillcolor="#FBBC05"]; Analyze [label="Analyze Crude Mixture\n(TLC, LC-MS, NMR)"]; Identify [label="Identify Byproduct Structure", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Debrom [label="Byproduct is Debrominated\n(Cyclopropoxybenzene)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleavage [label="Byproduct is Phenol\n(4-Bromophenol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other [label="Other Byproduct\n(e.g., Homocoupling)"];

// Actions Action_Debrom [label="1. Check reagent/solvent purity.\n2. Use anhydrous conditions.\n3. Lower reaction temperature.\n4. Purify via non-polar column.", shape=note]; Action_Cleavage [label="1. Ensure sufficient base.\n2. Check for acidic impurities.\n3. Purify via basic wash/extraction.", shape=note]; Action_Other [label="1. Degas reaction mixture thoroughly.\n2. Check reagent stoichiometry.\n3. Re-evaluate catalyst system.", shape=note];

// Edges Start -> Analyze; Analyze -> Identify; Identify -> Debrom [label="Mass = -Br"]; Identify -> Cleavage [label="Mass = -C3H4\n+H"]; Identify -> Other [label="Other Mass"];

Debrom -> Action_Debrom; Cleavage -> Action_Cleavage; Other -> Action_Other; } caption [label="Fig. 2: A systematic workflow for troubleshooting.", shape=plaintext, fontsize=10];

References

Technical Support Center: Troubleshooting Low Reactivity of 1-Bromo-4-cyclopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for troubleshooting cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of 1-Bromo-4-cyclopropoxybenzene. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues in your synthetic workflow.

Introduction: Understanding the Challenge

This compound is an increasingly common building block in medicinal chemistry. However, its electronic properties can present unique challenges in palladium-catalyzed cross-coupling reactions. The cyclopropoxy group, via the oxygen atom's lone pairs, acts as an electron-donating group (EDG). This increases the electron density of the aromatic ring, making the carbon-bromine (C-Br) bond stronger and less susceptible to the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[1][2][3] Consequently, standard cross-coupling conditions may result in low yields, slow conversion, or complete failure of the reaction.

This guide will walk you through a logical troubleshooting process, focusing on the key reaction parameters that can be adjusted to overcome the inherent low reactivity of this electron-rich aryl bromide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki-Miyaura (or Buchwald-Hartwig) reaction with this compound is not working. What is the most likely cause?

The most common culprit is a slow or inefficient oxidative addition step.[2][4] The electron-donating nature of the cyclopropoxy group deactivates the aryl bromide toward the Pd(0) catalyst.[1][5] To overcome this, your strategy should focus on creating a more reactive catalytic system. This is primarily achieved by judicious selection of the phosphine ligand.

Core Insight: Standard, less electron-rich ligands like triphenylphosphine (PPh₃) are often insufficient for activating this type of substrate. You need to employ ligands specifically designed for challenging couplings.

Below is a troubleshooting workflow to guide your optimization process.

G cluster_0 Troubleshooting Workflow Start Reaction Failure: Low Conversion of This compound Ligand Step 1: Optimize Ligand (Most Critical) Start->Ligand Initial Check Base Step 2: Screen Bases Ligand->Base If still low yield Success Successful Coupling Ligand->Success If successful Solvent Step 3: Evaluate Solvents Base->Solvent If side products appear Temp Step 4: Adjust Temperature Solvent->Temp Minor tweaks Temp->Success Optimization Complete

Caption: A logical workflow for troubleshooting cross-coupling reactions of this compound.

Q2: Which phosphine ligands are best suited for activating electron-rich aryl bromides like this compound?

For electron-rich substrates, you need ligands that are both electron-rich and sterically bulky .[6][7]

  • Electron-richness increases the electron density on the palladium center, which promotes the oxidative addition step.

  • Steric bulk promotes the formation of a highly reactive, monoligated L-Pd(0) species, which is often more active in catalysis than the bis-ligated complex.[6]

Recommended Ligand Classes:

Ligand ClassKey ExamplesRationale for Use
Buchwald Dialkylbiarylphosphines SPhos, XPhos, RuPhosThese are the gold standard for challenging couplings. They possess high steric bulk and electron-donating character, making them highly effective for activating C-Br bonds on electron-rich arenes.[6][8]
Ferrocene-based Ligands dppf (1,1'-Bis(diphenylphosphino)ferrocene)dppf is a robust and versatile ligand. Its "wide bite angle" can stabilize the palladium center throughout the catalytic cycle and often gives good results where simpler phosphines fail.[9]
N-Heterocyclic Carbenes (NHCs) IPr, SImesNHCs are very strong electron donors, even more so than phosphines. They form highly stable and active palladium complexes that can be very effective for difficult couplings.[7]

Starting Recommendation: Begin with SPhos or XPhos. They are commercially available and have a well-documented history of success in similar systems.

Q3: I've switched to a better ligand, but my yield is still moderate. How should I optimize the base?

The base plays a crucial role, particularly in the transmetalation step of the Suzuki-Miyaura reaction, where it facilitates the formation of a more reactive boronate "ate" complex.[10][11][12] For Buchwald-Hartwig aminations, the base is required to deprotonate the amine.[13]

Key Considerations:

  • Strength and Solubility: The base must be strong enough to perform its role but its solubility can also impact reaction kinetics. A heterogeneous mixture (e.g., K₃PO₄ in toluene) may require vigorous stirring and can sometimes lead to reproducibility issues.[5]

  • Compatibility: The base should not cause degradation of your substrate or coupling partner. For example, very strong bases like NaOt-Bu can sometimes promote side reactions if sensitive functional groups are present.

Base Selection Guide:

BaseCoupling TypeComments
K₃PO₄ / K₂CO₃ Suzuki-MiyauraOften used as an aqueous solution or a fine powder. K₃PO₄ is a moderately strong and reliable choice for many Suzuki reactions. Adding a small amount of water can be beneficial.[5][12]
Cs₂CO₃ Suzuki-MiyauraA stronger and more soluble carbonate base that can sometimes improve rates and yields where potassium bases are insufficient.
NaOt-Bu / LHMDS Buchwald-HartwigThese are very strong, non-nucleophilic bases required for the deprotonation of the amine coupling partner. NaOt-Bu is the most common choice.[13][14]

Troubleshooting Tip: If you are using K₃PO₄ in an anhydrous coupling, try adding a few equivalents of water. This can be crucial for the catalytic cycle to operate efficiently.[5]

Q4: Can the choice of solvent significantly impact my reaction?

Yes, the solvent can influence catalyst stability, reactant solubility, and the rate of key steps in the catalytic cycle.

  • For Suzuki-Miyaura couplings, common solvents include toluene, 1,4-dioxane, and THF.[1] Aprotic polar solvents are sometimes used but can be problematic. The use of a co-solvent system, such as toluene/water or dioxane/water, is very common and often beneficial.

  • For Buchwald-Hartwig aminations, aprotic, nonpolar solvents like toluene, xylenes, or dioxane are generally preferred.[15][16][17][18] These solvents have been shown to provide higher selectivity for the desired N-arylated product over side reactions like aryl halide reduction.[15][17][18]

Solvent Recommendation:

  • Starting Point: Toluene or 1,4-dioxane are excellent starting points for both Suzuki and Buchwald-Hartwig reactions.

  • Avoid: Chlorinated solvents and others like acetonitrile or pyridine have been reported to inhibit the palladium catalyst and should be avoided.[19]

Protocols & Methodologies

Protocol 1: High-Throughput Ligand/Base Screening for a Suzuki-Miyaura Coupling

This protocol is designed to efficiently screen multiple conditions in parallel using a 96-well plate format, which is a common practice in high-throughput experimentation (HTE).[20][21][22][23]

Objective: To identify the optimal ligand and base combination for the coupling of this compound with a boronic acid partner.

G cluster_1 High-Throughput Screening Workflow plate Prepare 96-well plate in glovebox stock Dispense stock solutions: Aryl Bromide, Boronic Acid, Pd Precatalyst plate->stock ligands Add Ligand Array (e.g., XPhos, SPhos, dppf) stock->ligands bases Add Base Array (e.g., K3PO4, Cs2CO3) ligands->bases seal Seal plate, add solvent, and heat with stirring bases->seal analyze Analyze results by LC-MS seal->analyze

Caption: Workflow for parallel ligand and base screening.

Materials & Setup:

  • Reactants: this compound (1.0 equiv), Arylboronic acid (1.2 equiv).

  • Palladium Precatalyst: Pd₂(dba)₃ (1 mol% Pd) or Pd(OAc)₂ (2 mol%).

  • Ligands to Screen (L/Pd ratio = 2:1): SPhos, XPhos, RuPhos, dppf.

  • Bases to Screen (2.0 equiv): K₃PO₄, K₂CO₃, Cs₂CO₃.

  • Solvent: 1,4-Dioxane/H₂O (10:1).

  • Equipment: 96-well plate with glass vials, multichannel pipette, magnetic tumble stirrer, inert atmosphere glovebox.[22][23]

Procedure:

  • Stock Solution Preparation: Inside a glovebox, prepare stock solutions of this compound, the boronic acid, and the palladium precatalyst in the chosen solvent.

  • Plate Preparation: To each well of the 96-well plate, add the appropriate solid ligand and base according to your experimental design.

  • Reagent Dispensing: Use a multichannel pipette to dispense the stock solutions of the aryl bromide, boronic acid, and palladium precatalyst into each well.[23]

  • Sealing and Reaction: Seal the plate with a cap mat. Remove the plate from the glovebox, add the remaining solvent, and place it on a magnetic stirrer hotplate. Heat the reaction to 80-100 °C for 12-24 hours.

  • Analysis: After cooling, take an aliquot from each well, dilute, and analyze by LC-MS to determine the conversion to the desired product.

Deeper Dive: The Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. Most palladium-catalyzed cross-couplings follow a similar catalytic cycle. Low reactivity with this compound is almost always due to a bottleneck at the first step.

G cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) PdII_OA Ar-Pd(II)-Br Pd0->PdII_OA Oxidative Addition (Often Rate-Limiting) Ar-Br = this compound PdII_TM Ar-Pd(II)-R PdII_OA->PdII_TM Transmetalation (Base Mediated) OA_Note Slow step due to electron-rich Ar-Br. Requires electron-rich, bulky ligand. PdII_OA->OA_Note PdII_TM->Pd0 Reductive Elimination (Product Formation)

Caption: Simplified Pd-catalyzed cross-coupling cycle highlighting the rate-limiting step.[3][24]

The key takeaway is that the energy barrier for Oxidative Addition must be overcome.[2][25] By using a highly active catalytic system (optimized ligand, base, and solvent), you facilitate this initial C-Br bond cleavage, allowing the rest of the catalytic cycle to proceed efficiently.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-4-cyclopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst deactivation issues encountered when using 1-bromo-4-cyclopropoxybenzene in palladium-catalyzed cross-coupling reactions. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose and solve challenges in your own experiments.

Introduction: The Challenge of a Unique Substrate

This compound is a valuable building block in medicinal chemistry and materials science. The cyclopropoxy moiety offers a unique combination of steric bulk and electronic properties, acting as a metabolically stable isostere for other functional groups.[1] However, its successful implementation in common C-C and C-N bond-forming reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, is often hampered by catalyst deactivation.[2][3][4] This guide is structured to address these specific failures head-on, providing both mechanistic explanations and actionable protocols.

Section 1: Understanding Core Deactivation Pathways

Catalyst deactivation in palladium-catalyzed cross-coupling is rarely due to a single cause. It is often a confluence of factors related to the substrate, reagents, and reaction conditions. The active Pd(0) species is electron-rich and nucleophilic, but also susceptible to various off-cycle reactions that render it inactive.[5][6]

A general overview of these deactivation pathways is illustrated below.

cluster_cycle Productive Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(X) (Oxidative Addition) Pd0->OA_complex Oxidative Addition (Ar-X) Pd_Black Palladium Black (Inactive Aggregates) Pd0->Pd_Black Agglomeration (High Temp, Low Ligand Conc.) Ligand_Ox Oxidized Ligand (e.g., L=O) Pd0->Ligand_Ox Oxidation (Trace O₂) Inhib_Complex Inhibited Complex [L-Pd(0)-Product] Pd0->Inhib_Complex Product Inhibition TM_complex L-Pd(II)(Ar)(Nu) (Transmetalation/Amine Coordination) OA_complex->TM_complex Transmetalation (Suzuki) or Amine Coordination & Deprotonation (B-H) Side_Product Hydrodehalogenation (Ar-H) OA_complex->Side_Product β-Hydride Elimination or Reduction by Solvent TM_complex->Pd0 Product Ar-Nu (Product) TM_complex->Product Reductive Elimination

Caption: Common catalyst deactivation pathways branching from the main Pd(0)/Pd(II) cycle.

Section 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions that mimic common experimental failures. Each answer provides potential causes rooted in chemical mechanisms and offers concrete solutions.

Q1: My reaction starts but then stalls before completion, and I'm seeing a black precipitate. What's happening?

A1: This is a classic symptom of palladium black formation. The black precipitate is finely divided, catalytically inactive palladium metal.[7][8] The active catalyst is a soluble, ligand-stabilized Pd(0) complex. If the ligands are stripped away or the complex becomes unstable, the Pd(0) atoms will agglomerate.

  • Causality:

    • High Temperature: Can increase the rate of ligand dissociation from the palladium center, leaving it "naked" and prone to aggregation.[8]

    • Insufficient Ligand: An inadequate ligand-to-palladium ratio may not provide sufficient stabilization for the Pd(0) species throughout the reaction.

    • Poor Ligand Choice: Ligands that are not sterically bulky or electron-rich enough may fail to adequately protect the metal center.[9][10]

  • Troubleshooting Protocol:

    • Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., decrease from 110 °C to 80-90 °C). This is often the most effective first step.[8]

    • Increase Ligand Loading: Increase the ligand-to-palladium ratio. For in-situ catalyst generation from sources like Pd(OAc)₂, a 2:1 or even 4:1 ligand-to-Pd ratio can improve stability.[11]

    • Switch to a More Robust Ligand: Transition from simple ligands like PPh₃ to bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands.[4][12] These ligands form more stable complexes that are less prone to dissociation.[9]

Q2: My main side product is cyclopropoxybenzene (hydrodehalogenation). Why am I losing the bromide instead of forming the desired bond?

A2: Hydrodehalogenation is a common side reaction that consumes your starting material and catalyst in an unproductive cycle. This occurs when a hydride source is present and intercepts a palladium intermediate.

  • Causality:

    • Solvent as a Hydride Source: At elevated temperatures (>80-100 °C), certain solvents can act as hydride donors. Common culprits include N-alkyl amides (DMF, DMA), diethers (dioxane, DME), and alcohols.[13][14] The mechanism often involves a β-hydride elimination from the solvent coordinated to the palladium center.[13][14]

    • Base-Mediated Reduction: Some bases or their byproducts can generate hydride species.

    • β-Hydride Elimination (in Buchwald-Hartwig): In C-N couplings, if an amide intermediate has a β-hydrogen, it can undergo elimination, which is a known side reaction that forms the hydrodehalogenated arene and an imine.[3]

  • Troubleshooting Protocol:

    • Solvent Screen: If using a solvent like DMF or dioxane at high temperatures, switch to a more inert alternative like toluene or CPME (cyclopentyl methyl ether).

    • Temperature Optimization: As with palladium black formation, lowering the temperature can significantly reduce the rate of these side reactions.

    • Base Selection: Ensure the base is of high purity. In some cases, switching to a different base (e.g., from an alkoxide like NaOtBu to a carbonate like Cs₂CO₃) can mitigate the issue.

Start Reaction Failure: High Yield of Ar-H Check_Solvent Is the solvent DMF, Dioxane, or an alcohol? Start->Check_Solvent Check_Temp Is the temperature > 100 °C? Check_Solvent->Check_Temp No Solvent_Action Action: Switch to Toluene or CPME Check_Solvent->Solvent_Action Yes Check_Reaction Is it a Buchwald-Hartwig Amination? Check_Temp->Check_Reaction No Temp_Action Action: Lower temperature to 80 °C Check_Temp->Temp_Action Yes Ligand_Action Action: Use a bulky ligand to favor reductive elimination Check_Reaction->Ligand_Action Yes

Caption: Troubleshooting workflow for hydrodehalogenation side products.

Q3: My reaction is clean but very slow or gives no conversion. How do I choose a better catalyst system?

A3: A stalled reaction with no decomposition often points to a problem with one of the elementary steps in the catalytic cycle, typically slow oxidative addition or reductive elimination. [5] The choice of both the palladium source and the ligand is critical here.[10][12]

  • Causality:

    • Inefficient Catalyst Activation: Using Pd(II) sources like Pd(OAc)₂ or PdCl₂ requires an in situ reduction to the active Pd(0) state. This step can be inefficient and inconsistent.[6]

    • Slow Oxidative Addition: The C-Br bond of this compound is relatively electron-rich due to the donating nature of the ether, which can slow the oxidative addition step.

    • Steric Hindrance: The cyclopropoxy group, while not exceptionally large, can provide enough steric bulk to slow down subsequent steps like reductive elimination, especially when coupled with a hindered nucleophile.[12]

  • Troubleshooting Protocol:

    • Use a Palladium Precatalyst: Switch from traditional Pd(II) sources to a well-defined, air-stable Pd(II) precatalyst, such as a Buchwald G3 or G4 precatalyst.[11] These are designed to cleanly and quantitatively generate the active L-Pd(0) species upon exposure to a base, leading to more reliable results.[6][11]

    • Ligand Selection: The ligand choice must be tailored to the specific challenge. The table below provides a starting point for ligand screening. For a sterically demanding substrate like this, bulky, electron-rich monophosphine ligands are often the best choice as they accelerate both oxidative addition and reductive elimination.[2][12]

Ligand ClassExamplesKey CharacteristicsBest For...
Simple Phosphines PPh₃, P(o-tol)₃Low cost, moderate activity.Simple, unhindered substrates. Often a poor choice for this system.
Bidentate Phosphines dppf, XantphosForm stable chelates. Can be effective but sometimes too rigid.Can prevent Pd black formation. Bite angle is a key parameter.[10]
Bulky Monophosphines P(t-Bu)₃, SPhos, XPhos, RuPhosHighly electron-rich and sterically demanding.Highly Recommended. Accelerates slow oxidative additions and reductive eliminations.[4][12]
N-Heterocyclic Carbenes IPr, SImesVery strong σ-donors, form highly stable complexes.Thermally robust reactions, can be effective for aryl chlorides.
Q4: Could the cyclopropoxy group itself be unstable and poisoning the catalyst?

A4: This is a valid question, but it is an unlikely cause of deactivation under standard palladium-catalyzed cross-coupling conditions. The C-C bonds in a cyclopropyl ring are strained, but they are generally robust.[15]

  • Mechanistic Consideration: Ring-opening of cyclopropyl groups typically requires highly reactive radical intermediates or specific catalytic systems (like SmI₂) designed for such transformations.[16][17] While not impossible, it is improbable that a standard Pd(0)/Pd(II) cycle would induce ring-opening of the cyclopropoxy ether.

  • Troubleshooting Insight: Consider this a hypothesis of last resort. Before investigating potential substrate instability, exhaustively troubleshoot all other common deactivation pathways: reagent purity (especially checking for impurities in the this compound starting material), inert atmosphere technique, and optimization of the catalyst system and reaction conditions.[11][18]

Section 3: Recommended Starting Protocols

These protocols are designed as robust starting points. Optimization of temperature, concentration, and base may be necessary for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is for the coupling of this compound with a generic arylboronic acid.

  • Reagent Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely ground K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%) and the corresponding ligand if not using a precatalyst (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., Toluene/H₂O 10:1, or Dioxane/H₂O 10:1) to achieve a concentration of ~0.1-0.2 M with respect to the aryl bromide.[18] Note: A small amount of water is often beneficial when using K₃PO₄.[12][18]

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 5-10 minutes.

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is for the coupling of this compound with a generic secondary amine.

  • Reagent Setup: To an oven-dried Schlenk flask or reaction vial, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Base Addition: Add the base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv). Handle strong bases under an inert atmosphere.

  • Substrate Addition: Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Solvent Addition: Add anhydrous toluene or CPME to achieve a concentration of ~0.2 M.

  • Inert Atmosphere: Seal the vessel and ensure it is under a positive pressure of argon or nitrogen.

  • Reaction: Heat the mixture with vigorous stirring to 90-110 °C. Monitor the reaction's progress.

  • Workup & Purification: Follow a similar procedure to the Suzuki-Miyaura coupling, being mindful of the basicity of the final product during extraction and chromatography.

References

Technical Support Center: Improving the Solubility of 1-Bromo-4-cyclopropoxybenzene for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-4-cyclopropoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility challenges with this versatile reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these obstacles and ensure the success of your chemical reactions.

Understanding the Challenge: Physicochemical Properties

This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. However, its relatively nonpolar and rigid structure can lead to poor solubility in many common reaction solvents, posing a significant hurdle for achieving optimal reaction kinetics and yields.

Key Physicochemical Properties:
PropertyValueSource
Molecular Formula C9H9Br[1]
Molecular Weight 197.07 g/mol [2]
Boiling Point 101-102 °C @ 11 Torr; 231 °C @ 760 mmHg[1][3]
Melting Point 15 °C[1][4]
Density 1.3902 g/cm³ @ 20 °C[1]
XLogP3 3.6[1]
Physical Form Solid, semi-solid, or liquid

The high XLogP3 value of 3.6 indicates a significant hydrophobic character, which is a primary contributor to its limited solubility in polar solvents.[1] As aryl halides, they are generally insoluble in water.[5]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the solubility of this compound.

Q1: In which common organic solvents is this compound most soluble?

A1: Based on its hydrophobic nature, this compound exhibits better solubility in nonpolar and moderately polar aprotic solvents. These include:

  • Aromatic hydrocarbons: Toluene, xylene

  • Ethers: Dioxane, tetrahydrofuran (THF)

  • Chlorinated solvents: Dichloromethane (DCM), chloroform

While it may show some solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), it is generally less soluble in polar protic solvents such as alcohols (e.g., methanol, ethanol) and water.

Q2: I'm seeing incomplete dissolution of this compound in my reaction mixture. What are my immediate options?

A2: If you observe undissolved starting material, consider the following immediate actions:

  • Increase the Temperature: Gently warming the reaction mixture can significantly improve solubility. However, be mindful of the thermal stability of your other reagents and the potential for side reactions at elevated temperatures.

  • Add a Co-solvent: Introducing a co-solvent can modify the overall polarity of the reaction medium and enhance solubility. For instance, if your primary solvent is moderately polar, adding a nonpolar co-solvent like toluene might be beneficial.

  • Increase Solvent Volume: While not always ideal due to potential impacts on reaction concentration and kinetics, increasing the volume of the solvent can help to fully dissolve the reagent.[6]

Q3: Can sonication be used to improve the solubility of this compound?

A3: Yes, sonication can be a useful physical method to aid in the dissolution of sparingly soluble solids. The high-frequency sound waves create cavitation bubbles, which upon collapsing, generate localized high pressure and temperature, facilitating the breakdown of solid agglomerates and enhancing solvent-solute interactions.

Q4: Are there any alternative techniques for reactions with poorly soluble aryl halides?

A4: For particularly challenging cases where conventional solution-phase chemistry fails, mechanochemical methods like ball milling can be a powerful alternative.[7][8][9] This solid-state approach can overcome solubility issues by promoting reactions through mechanical force, often in the absence of a solvent.[6]

Troubleshooting Guides for Common Reactions

The solubility of this compound is a critical factor in the success of widely used cross-coupling reactions. Below are troubleshooting guides for two of the most common applications.

Guide 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. However, the solubility of the aryl halide can be a limiting factor.

Common Issues & Solutions
  • Issue: Low conversion or stalled reaction.

    • Cause: Poor solubility of this compound leading to a low effective concentration in the reaction mixture.

    • Solution:

      • Solvent Selection: A mixture of an organic solvent and water is often used in Suzuki reactions to dissolve the inorganic base and activate the boronic acid.[10] Common solvent systems include toluene/water, dioxane/water, and THF/water.[11] For the hydrophobic this compound, a higher proportion of the organic solvent may be necessary.

      • Elevated Temperature: Running the reaction at a higher temperature (e.g., 80-110 °C) can improve solubility and reaction rates.

      • Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst can facilitate the transport of the base or boronate salt into the organic phase where the aryl halide is more soluble.

Experimental Protocol: Optimizing Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_troubleshooting Troubleshooting A Combine this compound, boronic acid/ester, and catalyst/ligand B Add solvent system (e.g., Toluene/Water 4:1) A->B C Add base (e.g., K2CO3, K3PO4) B->C D Degas the mixture (e.g., Ar sparging) C->D E Heat to 80-100 °C with vigorous stirring D->E F Monitor reaction progress (TLC, GC-MS) E->F G Incomplete dissolution? F->G I Low conversion? F->I H Increase temperature or add co-solvent (e.g., Dioxane) G->H Yes J Screen different ligands (e.g., SPhos, XPhos) I->J Yes

Caption: Workflow for optimizing Suzuki-Miyaura coupling with this compound.

Guide 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Similar to the Suzuki coupling, solubility is a key parameter for success.

Common Issues & Solutions
  • Issue: Inconsistent yields and formation of side products.

    • Cause: Poor solubility can lead to localized high concentrations of reagents, promoting side reactions. Incomplete dissolution can also lead to irreproducible results.

    • Solution:

      • Solvent Choice: Toluene is a commonly used solvent for Buchwald-Hartwig aminations.[12][13] If solubility remains an issue, consider using a more polar aprotic solvent like 1,4-dioxane.[13][14]

      • Base Selection: The choice of base can influence the solubility of the reaction components. While strong bases like sodium tert-butoxide are common, weaker bases in conjunction with a more solubilizing solvent might be beneficial if the starting material is base-sensitive.[15]

      • Ligand Effects: The phosphine ligand used can impact the solubility of the palladium catalyst complex. Bulky, electron-rich ligands can sometimes improve the solubility of the active catalytic species.

Experimental Protocol: Optimizing Buchwald-Hartwig Amination

Buchwald_Workflow cluster_decision Solubility Check cluster_action Action A To an oven-dried Schlenk tube, add: This compound Pd catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) B Add base (e.g., NaOtBu) A->B C Evacuate and backfill with inert gas (3x) B->C D Add amine and anhydrous solvent (e.g., Toluene or Dioxane) via syringe C->D H Is the starting material fully dissolved at RT? D->H E Heat to 100 °C with vigorous stirring F Monitor reaction by TLC or GC-MS E->F G Workup and Purification F->G I Proceed with heating H->I Yes J Gently warm or add a co-solvent H->J No I->E J->E

Caption: Decision workflow for Buchwald-Hartwig amination of this compound.

General Strategies for Enhancing Solubility

Beyond reaction-specific troubleshooting, several general techniques can be employed to improve the solubility of hydrophobic compounds like this compound.[16][17]

Physical Modifications
  • Particle Size Reduction (Micronization): Decreasing the particle size of a solid increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[18][19][20]

  • Co-solvency: The use of a mixture of solvents can modulate the polarity of the medium to better match that of the solute.[16][17]

Chemical Modifications

While not always applicable without altering the desired reaction, these principles are worth noting:

  • pH Adjustment: For compounds with ionizable functional groups, adjusting the pH of the medium can significantly impact solubility. This is not directly applicable to this compound itself but may be relevant for other components in the reaction mixture.[17]

  • Complexation: The use of agents like cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their apparent solubility in aqueous media.[19]

Conclusion

Overcoming the solubility challenges of this compound is achievable through a systematic approach to solvent selection, temperature optimization, and the use of appropriate co-solvents or alternative reaction techniques. By understanding the physicochemical properties of this compound and applying the troubleshooting strategies outlined in this guide, researchers can enhance the efficiency and reproducibility of their synthetic endeavors.

References

Preventing homocoupling side reactions of 1-Bromo-4-cyclopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for Preventing Homocoupling Side Reactions

Welcome to the technical support center for 1-Bromo-4-cyclopropoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in cross-coupling reactions. Here, we address one of the most common challenges encountered during its use: the formation of the homocoupled byproduct, 4,4'-dicyclopropoxy-1,1'-biphenyl. This guide provides in-depth, actionable solutions in a question-and-answer format to help you optimize your reaction conditions and maximize the yield of your desired cross-coupled product.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of 4,4'-dicyclopropoxy-1,1'-biphenyl in my Suzuki-Miyaura coupling reaction. What is the primary cause of this homocoupling?

A1: The homocoupling of this compound to form 4,4'-dicyclopropoxy-1,1'-biphenyl in a Suzuki-Miyaura reaction is primarily a result of two competing catalytic cycles that can occur alongside the desired cross-coupling pathway. The electron-donating nature of the cyclopropoxy group makes the aryl bromide particularly susceptible to these side reactions.

The main culprits are:

  • Oxidative Coupling of the Aryl Bromide: This can occur through a Pd(0)/Pd(II) cycle where two molecules of the aryl bromide oxidatively add to the palladium center, followed by reductive elimination to form the biphenyl product.

  • Homocoupling of the Boronic Acid Partner: This side reaction is often promoted by the presence of oxygen. Oxygen can oxidize the Pd[1]--INVALID-LINK--2 catalyst to Pd(II), which can then facilitate the homocoupling of the boronic acid.

Understanding the fundam[2][3]ental mechanism of the Suzuki-Miyaura reaction is key to troubleshooting this issue. The desired reaction involves three main steps: oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the product. Any deviation from this c[4][5][6][7]ycle can lead to unwanted side products.

Visualizing the Competing Reactions

To better understand the process, the following diagram illustrates the desired Suzuki-Miyaura cross-coupling pathway versus the undesired homocoupling side reaction.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Pathway cluster_homo Undesired Homocoupling Pathway Pd0 Pd(0)L2 OA Oxidative Addition (Ar-Br) ArPdBr Ar-Pd(II)L2-Br OA->ArPdBr TM Transmetalation (Ar'-B(OH)2, Base) ArPdAr_prime Ar-Pd(II)L2-Ar' TM->ArPdAr_prime RE Reductive Elimination Product Ar-Ar' (Desired Product) RE->Product Product->Pd0 Catalyst Regeneration Pd0_homo Pd(0)L2 OA1_homo Oxidative Addition (Ar-Br) ArPdBr_homo Ar-Pd(II)L2-Br OA1_homo->ArPdBr_homo OA2_homo Second Oxidative Addition (Ar-Br) or Disproportionation Ar2Pd_homo Ar-Pd(II)L2-Ar OA2_homo->Ar2Pd_homo RE_homo Reductive Elimination Side_Product Ar-Ar (Homocoupling) RE_homo->Side_Product Side_Product->Pd0_homo Catalyst Regeneration

Caption: Desired vs. Undesired Coupling Pathways.

Q2: What are the most effective strategies to minimize the homocoupling of this compound?

A2: A multi-faceted approach focusing on the catalyst system, reaction conditions, and reagents is the most effective way to suppress homocoupling. Here are some key strategies:

1. Catalyst and Ligand Selection:

  • Bulky, Electron-Rich Ligands: The choice of phosphine ligand is critical. Bulky, electron-rich liga[8]nds, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos, RuPhos), are highly recommended. These ligands promote the[9][10][11] reductive elimination step of the desired cross-coupling, which is often the rate-limiting step, thereby outcompeting the pathways leading to homocoupling. Their steric bulk can als[9][10]o hinder the formation of palladium intermediates that lead to homocoupling.

  • N-Heterocyclic Carb[11][12]enes (NHCs): NHC ligands are also excellent choices for suppressing homocoupling in Suzuki reactions.

  • Pre-catalysts: Us[13]ing well-defined palladium pre-catalysts can lead to more reproducible results and lower levels of side products compared to generating the active Pd(0) species in situ from Pd(OAc)₂.

Ligand TypeExamples[13]Key Advantages
Bulky Biarylphosphines SPhos, XPhos, RuPhosAccelerate reductive elimination, sterically hinder homocoupling pathways.
N-Heterocyclic Carb[9][10][11]enes (NHCs) IPr, SIMesStrong σ-donors, promote efficient catalysis.

2. Reaction Conditio[13]ns:

  • Strictly Anaerobic Conditions: Oxygen is a known promoter of boronic acid homocoupling. Therefore, it is imperati[1][14]ve to thoroughly degas all solvents and reagents (e.g., by sparging with argon or nitrogen) and to maintain a positive pressure of an inert gas throughout the reaction.

  • Temperature Control[3][14][15]: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling. However, this must be bal[14]anced with achieving a reasonable reaction rate for the desired transformation.

  • Choice of Base: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases such as sodium hydroxide (NaOH) as they are less likely to promote homocoupling. The choice of base can be[11] substrate-dependent and may require screening.

3. Reagent Purity and [11]Stoichiometry:

  • High-Purity Reagents: Ensure that your this compound and boronic acid are of high purity. Impurities can sometimes interfere with the catalytic cycle.

  • Stoichiometry: A slight excess of the boronic acid (typically 1.1-1.5 equivalents) is often used to ensure complete consumption of the aryl bromide.

Q3: I'm performing a Sonogashira coupling with this compound and am seeing significant alkyne homocoupling (Glaser coupling). How can I prevent this?

A3: Glaser coupling, the oxidative homocoupling of terminal alkynes, is a very common side reaction in Sonogashira couplings. This is primarily promote[16][17][18][19]d by the copper(I) co-catalyst in the presence of oxygen.

Here are the best strate[14]gies to minimize Glaser coupling:

  • Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure all solvents and r[14][20]eagents are thoroughly degassed, and the reaction is run under a strictly inert atmosphere (argon or nitrogen).

  • Copper-Free Conditi[14]ons: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These methods often requi[14][21]re more specialized ligands and potentially higher temperatures but completely eliminate the primary pathway for Glaser coupling.

  • Choice of Base and [14]Solvent: The choice of amine base and solvent can influence the rate of homocoupling. Triethylamine (Et₃N) or diisopropylamine (DIPA) are common choices. Solvents like THF or DMF [22]are often used.

  • Slow Addition of th[22]e Alkyne: In some cases, slow addition of the terminal alkyne to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, incorporating best practices to suppress homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a small amount of the degassed 1,4-dioxane.

  • Evacuate and backfill the Schlenk flask with argon or nitrogen (repeat this cycle 3-5 times).

  • Add the degassed 1,4-dioxane and water to the Schlenk flask via cannula.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add reagents to flame-dried Schlenk flask C 3. Evacuate and backfill with inert gas (3-5x) A->C B 2. Prepare catalyst solution separately E 5. Add catalyst solution B->E D 4. Add degassed solvents via cannula C->D D->E F 6. Heat to 80-100 °C E->F G 7. Monitor progress (TLC, LC-MS) F->G H 8. Cool and perform aqueous workup G->H I 9. Dry, filter, and concentrate H->I J 10. Purify by chromatography I->J

Caption: Optimized Suzuki-Miyaura Workflow.

Q4: I am performing a Buchwald-Hartwig amination and observing some homocoupling. Is this common and how can it be addressed?

A4: While less common than in Suzuki or Sonogashira reactions, homocoupling of the aryl bromide can still occur in Buchwald-Hartwig aminations, particularly with electron-rich substrates like this compound. The principles for minimizing this side reaction are similar to those for other cross-coupling reactions.

Key considerations for Buchwald-Hartwig amination:

  • Ligand Choice: As with Suzuki couplings, bulky, electron-rich biarylphosphine ligands are crucial for promoting the desired C-N bond formation. Ligands like BrettPhos or[8] the Josiphos family have shown great efficacy.

  • Base Selection: The choice of base is critical in Buchwald-Hartwig reactions. Strong, non-nucleophilic [23]bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, the base must be[23][24] carefully chosen to be compatible with the functional groups on both coupling partners.

  • Solvent: Anhydrou[24]s, degassed aprotic solvents like toluene, dioxane, or THF are typically used.

  • Inert Atmosphere: [25][26] As with all palladium-catalyzed cross-coupling reactions, maintaining a strictly inert atmosphere is essential to prevent catalyst deactivation and side reactions.

References

Technical Support Center: Work-up Procedures for Reactions Involving 1-Bromo-4-cyclopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Bromo-4-cyclopropoxybenzene. This document provides in-depth, field-proven answers to common questions and troubleshooting scenarios encountered during the work-up and purification of reactions involving this versatile building block. Our focus is on explaining the causality behind experimental choices to empower you to adapt and overcome challenges in your own laboratory setting.

A Note on Safety First

Before initiating any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound and related aryl halides are classified as irritants.[1] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3][4]

Frequently Asked Questions & Troubleshooting Guides

Q1: I've just completed a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with this compound. What is a reliable, general work-up procedure?

Answer: A robust and systematic work-up is critical for isolating your desired product cleanly. The following protocol is a validated starting point for a typical Suzuki-Miyaura coupling reaction. The core principle is to systematically remove the catalyst, unreacted starting materials, and inorganic byproducts through a series of aqueous extractions.[5][6]

Experimental Protocol: General Aqueous Work-up

  • Reaction Quenching:

    • Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

    • Carefully add deionized water to the reaction flask to quench any remaining reactive species and dissolve inorganic salts.

  • Solvent Dilution & Phase Separation:

    • Dilute the quenched mixture with an appropriate organic solvent for extraction. Ethyl acetate is a common and effective choice due to its moderate polarity and immiscibility with water.[7]

    • Transfer the entire mixture to a separatory funnel. If only one phase is observed, it may be due to the presence of a water-miscible co-solvent like ethanol or THF from the reaction. In this case, add more water and/or a saturated sodium chloride solution (brine) to induce phase separation.[8]

  • Aqueous Washes (The Purification Core):

    • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5] This step neutralizes any residual acid and removes the boronic acid and its byproducts in Suzuki reactions.[9] Vent the separatory funnel frequently, as CO₂ gas may be generated.[10]

    • Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities.

    • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This step helps to break up emulsions and reduces the amount of dissolved water in the organic layer, a process known as "salting out".[11][12]

  • Drying and Concentration:

    • Separate the organic layer and transfer it to an Erlenmeyer flask.

    • Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[13] Add the drying agent until it no longer clumps together.

    • Filter the dried solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to yield the crude product.

The crude material can then be analyzed for purity and purified further, typically by column chromatography or recrystallization.

Workflow Diagram: General Work-up for Suzuki Coupling

A Reaction Mixture (Post-Coupling) B Quench with Water A->B C Dilute with Organic Solvent (e.g., Ethyl Acetate) B->C D Transfer to Separatory Funnel C->D E Wash with aq. NaHCO₃/Na₂CO₃ D->E Removes boronic acid & acidic impurities F Wash with Water E->F Removes water-soluble impurities G Wash with Brine F->G Breaks emulsions, removes water H Collect & Dry Organic Layer (e.g., Na₂SO₄) G->H I Filter H->I J Concentrate via Rotary Evaporation I->J K Crude Product J->K Start Emulsion Formed Step1 Let stand for 15-30 min Start->Step1 Check1 Did it separate? Step1->Check1 Step2 Add Saturated Brine & Swirl Gently Check1->Step2 No Success Separation Achieved Check1->Success Yes Check2 Did it separate? Step2->Check2 Step3 Filter entire mixture through Celite® Check2->Step3 No Check2->Success Yes Check3 Did it separate? Step3->Check3 Step4 Consider Centrifugation or Solvent Modification Check3->Step4 No Check3->Success Yes

References

Column chromatography conditions for purifying 1-Bromo-4-cyclopropoxybenzene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the purification of 1-Bromo-4-cyclopropoxybenzene and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable intermediates. Here, we move beyond generic advice to provide in-depth, field-proven insights into column chromatography, helping you resolve common purification roadblocks with confidence.

Quick Start: Recommended Starting Conditions

For those experienced in chromatography, this table provides a validated starting point for method development. The core structure of this compound is moderately polar, making normal-phase chromatography the method of choice.[1]

ParameterRecommendationRationale & Causality
Stationary Phase Silica Gel (SiO₂, 230-400 mesh)Silica gel is a polar adsorbent, making it ideal for normal-phase chromatography.[2][3] Its slightly acidic nature is generally compatible with the ether and aryl bromide functionalities. The higher mesh size is suited for flash chromatography, providing higher resolution.[4]
Mobile Phase (Eluent) 5-20% Ethyl Acetate in HexanesThis is a classic solvent system for compounds of intermediate polarity.[5] Hexane acts as the weak, non-polar solvent, while ethyl acetate is the more polar "pusher" solvent. The eluting power of the mixture can be finely tuned by adjusting the ratio.[6][7]
TLC Analysis Same as mobile phaseThin-Layer Chromatography (TLC) is essential for determining the optimal solvent system before committing to a column.[4][8]
Target Rf on TLC 0.25 - 0.35An Rf in this range on a TLC plate generally ensures good separation on a column, preventing excessively long run times or co-elution with the solvent front.[9]
Loading Method Dry Loading (preferred)If the crude material has poor solubility in the starting mobile phase, dissolving it in a stronger solvent (like dichloromethane), adsorbing it onto a small amount of silica gel, and evaporating to a dry powder is highly effective.[10][11] This prevents issues with sample precipitation at the column head.

Frequently Asked Questions (FAQs)

This section addresses the most common, specific issues encountered during the purification of aryl cyclopropyl ether derivatives.

Q1: My product is eluting with the solvent front (Rf > 0.8) even in 100% hexanes. What's wrong?

This is a common issue indicating your compound is behaving as a non-polar substance in the chosen system.

  • Immediate Cause: The eluting power of your solvent is too high.[6] Even pure hexane may be too "strong" if your derivative has non-polar functional groups.

  • Solution 1: Re-evaluate Polarity: Confirm the structure of your derivative. If you have added long alkyl chains or other non-polar moieties, the overall polarity might be much lower than the parent this compound.

  • Solution 2: Weaker Mobile Phase: While less common, you may need to use an even less polar solvent than hexane, such as pentane or petroleum ether, if available.[5]

  • Solution 3: Consider Reversed-Phase: If your derivatives are consistently non-polar, reversed-phase chromatography (e.g., C18 silica with a polar mobile phase like methanol/water or acetonitrile/water) might be more suitable.[2][12]

Q2: I can't separate my product from a non-polar impurity. They have very similar Rf values.

This is a classic resolution problem. The goal is to maximize the differential interaction of the compounds with the stationary phase.

  • Immediate Cause: The selectivity of your solvent system is insufficient to resolve the two compounds.

  • Solution 1: Decrease Eluting Strength: Reduce the percentage of the polar solvent (e.g., from 10% ethyl acetate to 5% or 2%). This will lower the Rf values of both spots and often increases the separation between them (ΔRf).

  • Solution 2: Change Solvent System: The interaction between solvents, your compound, and the silica is complex. Switching one component of the mobile phase can drastically alter selectivity. A good alternative to ethyl acetate/hexanes is a system of Dichloromethane (DCM)/Hexanes . DCM offers different selectivity and can sometimes resolve closely running spots.

  • Solution 3: Employ a Gradient Elution: Start with a low-polarity mobile phase to elute the less polar impurity first. Then, gradually increase the polarity of the mobile phase to elute your desired product.[11][13] This is highly effective for difficult separations.

Q3: My compound is streaking on the TLC plate and the column. What causes this?

Streaking is a sign of undesirable interactions or experimental artifacts.

  • Cause 1: Overloading: Too much sample has been loaded onto the TLC plate or column. This is the most common cause.

  • Solution: Use a more dilute solution for spotting the TLC. For the column, reduce the amount of crude material loaded. A general rule is to use a silica gel mass that is 50-100 times the mass of your crude sample.[3][9]

  • Cause 2: Acidic Compound/Silica Interaction: If your derivative has an acidic proton, it can interact strongly and irreversibly with the slightly acidic silica gel, causing streaking. While less common for this class of compounds unless specific derivatives are made, it's a possibility.

  • Solution: Add a small amount (0.1-1%) of a modifier like acetic acid to your mobile phase to saturate the acidic sites on the silica.

  • Cause 3: Insolubility: The compound is not fully soluble in the mobile phase, causing it to streak as it moves.

  • Solution: Ensure your sample is fully dissolved before loading. If using wet loading, use a minimum amount of a solvent that completely dissolves the sample but is as non-polar as possible. Dry loading is often the best solution for poorly soluble samples.[10]

Q4: The column is running very slowly or has stopped completely.

Flow rate issues can jeopardize a purification run.

  • Cause 1: Column Packed Too Tightly: Using silica with a very fine particle size or packing the column too aggressively can impede solvent flow.

  • Solution: Ensure you are using the correct mesh size for your application (e.g., 230-400 for flash chromatography).[4] When packing, create a slurry and allow it to settle gently, tapping the column to remove air bubbles, rather than using excessive force.[14]

  • Cause 2: Incompatible Solvents: Some solvent mixtures, particularly those with methanol in high concentrations, can degrade the silica gel structure, creating fines that clog the column.[5]

  • Solution: Stick to well-validated solvent systems. If you must use methanol, keep the concentration below 10%.[5]

  • Cause 3: Sample Precipitation: If a sample is loaded in a strong solvent and then a weak eluent is introduced, the sample can crash out of solution at the top of the column, blocking flow.

  • Solution: This highlights the importance of proper loading technique. Use dry loading or dissolve the sample in the initial mobile phase whenever possible.[10][15]

Systematic Troubleshooting Guide

When simple fixes don't work, a systematic approach is necessary. This guide helps you diagnose and solve more persistent purification problems.

Problem: Poor or No Separation

A lack of separation between your product and impurities is the most critical failure in chromatography.

Step-by-Step Protocol: Re-optimizing Your Separation
  • Confirm Purity of Solvents: Ensure you are using high-purity (e.g., HPLC grade) solvents. Impurities in solvents can alter the polarity and affect reproducibility.

  • Systematic TLC Screen:

    • Prepare three TLC chambers with different solvent systems.

      • System A (Standard): 10% Ethyl Acetate / Hexanes

      • System B (Alternative Polarity): 15% Dichloromethane / Hexanes

      • System C (Different Polarity Profile): 5% Diethyl Ether / Hexanes

    • Spot your crude mixture on three separate TLC plates.

    • Run each plate in one of the prepared chambers.

    • Visualize under UV light and with a stain if necessary.

    • Compare the separation (ΔRf) between your product and the key impurities in all three systems. Choose the system that provides the largest separation, even if the Rf values are not ideal.

  • Fine-Tune the Best System:

    • Take the best system from Step 2. If the Rf of your product is too high (>0.4), decrease the concentration of the polar solvent. If it is too low (<0.15), increase it.

    • The goal is to bring the Rf of your target compound into the 0.25-0.35 range while maintaining the separation from impurities.[9]

  • Consider a Different Stationary Phase:

    • If no solvent system on silica provides adequate separation, the issue may be the stationary phase.

    • For particularly basic derivatives (e.g., those containing amine groups), basic alumina may be a better choice than acidic silica gel to prevent strong adsorption and peak tailing.[16]

Visualization: Troubleshooting Logic Flow

This diagram illustrates the decision-making process when encountering poor separation.

Troubleshooting_Flow Start Problem: Poor Separation TLC_Check Run TLC in Standard Solvent (e.g., 10% EtOAc/Hex) Start->TLC_Check Rf_High R(f) too high? (>0.4) TLC_Check->Rf_High Rf_Low R(f) too low? (<0.15) TLC_Check->Rf_Low no No_Separation Spots Overlap? TLC_Check->No_Separation no Rf_High->Rf_Low no Decrease_Polarity Decrease % Polar Solvent Rf_High->Decrease_Polarity yes Rf_Low->No_Separation no Increase_Polarity Increase % Polar Solvent Rf_Low->Increase_Polarity yes Change_Solvent Change Solvent System (e.g., DCM/Hex or Ether/Hex) No_Separation->Change_Solvent yes Success Optimized Separation No_Separation->Success no (Separation OK) Decrease_Polarity->TLC_Check Re-run TLC Increase_Polarity->TLC_Check Re-run TLC Change_Solvent->TLC_Check Re-run TLC Change_Stationary Change Stationary Phase (e.g., Alumina, C18) Change_Solvent->Change_Stationary Still no separation Change_Stationary->TLC_Check Re-run TLC

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

Technical Support Center: High-Purity Recrystallization of 1-Bromo-4-cyclopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 1-Bromo-4-cyclopropoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and aim to achieve high purity through recrystallization. Here, we address common challenges, provide in-depth troubleshooting, and offer detailed protocols grounded in established chemical principles.

Introduction to the Challenges of Purifying this compound

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Achieving high purity is critical for downstream applications, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The primary challenge in the purification of this compound by recrystallization stems from its low melting point, which is approximately 15°C. This characteristic significantly increases the risk of a phenomenon known as "oiling out," where the compound separates from the solution as a supercooled liquid rather than forming a crystalline solid. This guide will provide you with the expertise to navigate this and other potential issues to consistently obtain high-purity material.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Solvent Selection & Initial Dissolution

Q1: I'm unsure which solvent to use for the recrystallization of this compound. Where do I start?

A1: Due to the low melting point of this compound, selecting an appropriate solvent is critical to prevent oiling out. An ideal solvent should exhibit high solubility at elevated temperatures and low solubility at lower temperatures. Given the compound's structure (an aryl ether and aryl bromide), it is relatively nonpolar.

A good starting point for solvent screening would be low-polarity solvents. Based on the principle of "like dissolves like," here are some recommended single solvents and solvent systems to investigate:

  • Single Solvents:

    • Heptane or Hexane: These nonpolar solvents are often effective for recrystallizing nonpolar to moderately polar compounds. They have low boiling points, which can be advantageous for removing residual solvent from the final product.

    • Ethanol or Isopropanol: These protic solvents can be effective, but the high solubility of the compound in these at room temperature might lead to lower yields. They are often better utilized as part of a two-solvent system.

  • Two-Solvent Systems (Solvent/Anti-Solvent): This is often the more successful approach for low-melting-point compounds.

    • Toluene/Heptane (or Hexane): Toluene is a good solvent for many aromatic compounds, and heptane or hexane can act as an effective anti-solvent.

    • Dichloromethane/Heptane (or Hexane): Dichloromethane will readily dissolve the compound, and the addition of a nonpolar alkane will induce crystallization.

    • Ethanol/Water: While a common polar system, the significant difference in polarity can sometimes lead to oiling out if the anti-solvent is added too quickly.

Q2: My compound dissolves in the chosen solvent at room temperature. What should I do?

A2: If your compound is highly soluble in the solvent at room temperature, it is not a suitable choice for single-solvent recrystallization, as you will likely experience very low recovery upon cooling. In this case, you have two primary options:

  • Switch to a less polar solvent: If you started with a solvent like ethanol, try a less polar one like heptane.

  • Employ a two-solvent system: Use the current solvent (in which the compound is highly soluble) as the "good" solvent and introduce an "anti-solvent" (in which the compound is poorly soluble) to induce crystallization.

The "Oiling Out" Problem

Q3: My compound has "oiled out" and formed a liquid layer instead of crystals. What went wrong and how can I fix it?

A3: "Oiling out" is the most common issue with low-melting-point solids like this compound. It occurs when a supersaturated solution is cooled to a temperature below the compound's melting point but above the temperature at which it would readily crystallize. The compound then separates as a liquid.

Causality:

  • High Solute Concentration: A highly concentrated solution can become supersaturated too quickly upon cooling.

  • Rapid Cooling: Fast cooling does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[1]

  • Inappropriate Solvent Choice: A solvent with a boiling point significantly higher than the compound's melting point can exacerbate this issue.

Immediate Remediation:

  • Re-dissolve the oil: Gently heat the mixture until the oil redissolves completely.

  • Add more solvent: Add a small amount of the hot solvent to decrease the saturation point.

  • Cool slowly: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate.

  • Induce Crystallization (Seeding): Once the solution has cooled slightly, add a few seed crystals of pure this compound. This provides a template for crystal growth and can bypass the energy barrier for nucleation. If you don't have seed crystals, gently scratching the inside of the flask at the solution's surface with a glass rod can sometimes create nucleation sites.

Q4: How can I proactively prevent oiling out in future experiments?

A4: Prevention is key. Here are several strategies:

  • Use a larger volume of solvent: This creates a more dilute solution, lowering the temperature at which saturation occurs.

  • Employ a solvent with a lower boiling point: This can help to ensure that the solution cools to a temperature below the compound's melting point before saturation is reached.

  • Slow, controlled cooling: This is the most critical factor. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

  • Utilize a two-solvent system: Dissolve the compound in a minimal amount of a "good" solvent and then slowly add a "poor" solvent (anti-solvent) at a slightly elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.

Crystal Formation and Yield

Q5: No crystals are forming even after the solution has cooled to room temperature. What should I do?

A5: This is likely due to either using too much solvent or the solution being supersaturated without nucleation.

  • Too much solvent: If the solution is not saturated at room temperature, you will need to reduce the solvent volume. This can be achieved by gently heating the solution to evaporate some of the solvent. Be cautious with flammable solvents and use a fume hood.

  • Supersaturation: If the solution is saturated but no crystals have formed, you need to induce nucleation.

    • Seeding: Add a seed crystal of the pure compound.

    • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can serve as nucleation sites.

    • Ice Bath: Once nucleation has been induced, you can place the flask in an ice bath to maximize crystal formation.

Q6: My final yield of pure crystals is very low. What are the likely causes?

A6: Low yield can be attributed to several factors:

  • Using too much solvent: A significant portion of your compound will remain in the mother liquor.

  • Premature crystallization: If crystals form during a hot filtration step (if performed), product will be lost.

  • Washing with room temperature solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize redissolving the product.

  • Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time, including in an ice bath, to maximize the amount of crystallized product.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example with Heptane)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of heptane and a boiling chip. Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more heptane in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try seeding or scratching. Once crystallization begins, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold heptane.

  • Drying: Allow the crystals to air dry on the filter paper with the vacuum on for a few minutes. For complete drying, transfer the crystals to a watch glass and let them dry in a fume hood or a vacuum oven at a low temperature.

Protocol 2: Two-Solvent Recrystallization (Example with Toluene/Heptane)
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot toluene.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Induce Crystallization: While the toluene solution is still hot, slowly add heptane dropwise with swirling until the solution becomes slightly and persistently cloudy. Add a drop or two of hot toluene to redissolve the cloudiness.

  • Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold toluene/heptane mixture or pure cold heptane.

  • Drying: Dry the crystals as described in the single-solvent protocol.

Data Presentation

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityComments
Heptane98.4NonpolarGood for single-solvent recrystallization of nonpolar compounds.
Hexane69NonpolarSimilar to heptane, but with a lower boiling point.
Toluene111Nonpolar (Aromatic)Good solvent for aromatic compounds; often used with an anti-solvent.
Dichloromethane40Polar AproticHigh solvent power; low boiling point is advantageous for drying.
Ethanol78.4Polar ProticMay show high solubility at room temperature; good for two-solvent systems with water.
Isopropanol82.6Polar ProticSimilar properties to ethanol.
Water100Polar ProticUsed as an anti-solvent with polar organic solvents.

Visualization of Troubleshooting Workflow

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Structural Elucidation of 1-Bromo-4-cyclopropoxybenzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of advancing a project from discovery to clinical candidacy. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-Bromo-4-cyclopropoxybenzene, a compound of interest in medicinal chemistry due to the prevalence of the cyclopropoxy motif in modern pharmaceuticals.

This guide moves beyond a simple recitation of spectral data. As a self-validating system, it is structured to explain the causality behind the observed and predicted spectral features. We will leverage a comparative approach, analyzing the target molecule against structurally related analogues. This method not only solidifies the spectral assignments for this compound but also provides a deeper understanding of how subtle structural modifications influence the magnetic environment of atomic nuclei—a critical skill for any practicing chemist.

Predicted ¹H and ¹³C NMR Spectral Analysis of this compound

Due to the limited availability of directly published experimental spectra for this compound, this analysis is built upon a predictive framework grounded in established NMR principles and experimental data from closely related structural analogues. This approach is common in research environments when dealing with novel compounds and serves to build a hypothesis that can be confirmed experimentally.

The structure of this compound features a para-disubstituted benzene ring, an arrangement that gives rise to a characteristically symmetric and readily interpretable pattern in the aromatic region of the ¹H NMR spectrum. The molecule possesses two planes of symmetry, simplifying the number of unique proton and carbon environments.

Below is a diagram illustrating the unique proton and carbon positions in the molecule.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectrum: Predicted Chemical Shifts and Multiplicities

The ¹H NMR spectrum is predicted to show three distinct sets of signals: two from the aromatic protons and one multiplet for the cyclopropyl protons.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2, H-6~7.35Doublet (d)J = 9.0 Hz2H
H-3, H-5~6.80Doublet (d)J = 9.0 Hz2H
H-7 (cyclopropyl CH)~3.70Multiplet (m)-1H
H-8 (cyclopropyl CH₂)~0.80Multiplet (m)-4H

Interpretation and Rationale:

  • Aromatic Protons (H-2, H-6, H-3, H-5): The para-substitution pattern creates an AA'BB' spin system, which often appears as two distinct doublets. The protons ortho to the bromine atom (H-2, H-6) are expected to be downfield (~7.35 ppm) due to the deshielding effect of the electronegative bromine. Conversely, the protons ortho to the electron-donating cyclopropoxy group (H-3, H-5) will be shifted upfield (~6.80 ppm). The coupling constant between these adjacent protons (Jortho) is typically around 9.0 Hz.

  • Cyclopropyl Protons (H-7, H-8): The cyclopropyl protons reside in a unique chemical environment. The methine proton (H-7), being attached to the carbon bonded to the electronegative oxygen, is significantly deshielded and predicted to appear around 3.70 ppm. The four methylene protons (H-8) are in the highly shielded aliphatic region, expected around 0.80 ppm. Their strained ring structure and complex spin-spin coupling (both geminal and vicinal) would result in complex multiplets for both signals.

¹³C NMR Spectrum: Predicted Chemical Shifts

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals due to the molecule's symmetry.

Carbon Assignment Predicted δ (ppm)
C-1 (C-Br)~114
C-2, C-6~132
C-3, C-5~117
C-4 (C-O)~154
C-7 (Cyclopropyl CH)~50
C-8 (Cyclopropyl CH₂)~7

Interpretation and Rationale:

  • Aromatic Carbons: The carbon attached to the oxygen (C-4) will be the most downfield of the aromatic signals (~154 ppm) due to the oxygen's strong deshielding effect. The carbon bearing the bromine (C-1) is predicted to be at ~114 ppm. The remaining aromatic carbons, C-2/C-6 and C-3/C-5, will appear in the typical aromatic region, with their precise shifts influenced by the additive effects of the two substituents.

  • Cyclopropyl Carbons: The methine carbon (C-7) bonded to the oxygen atom will be significantly downfield (~50 ppm) compared to the methylene carbons. The two equivalent methylene carbons (C-8) are highly shielded and will appear far upfield, at approximately 7 ppm, a characteristic chemical shift for cyclopropyl groups.[1]

Comparative Analysis with Structural Analogues

To ground our predictions in experimental evidence, we will compare the expected spectrum of this compound with the known data for 1-Bromo-4-butoxybenzene and 1-Bromo-4-cyclopropylbenzene.[2][3] This comparison allows us to isolate and understand the specific electronic contributions of the ether oxygen and the cyclopropyl ring.

Compound Aromatic Protons (δ, ppm) Aliphatic Protons (δ, ppm)
This compound (Predicted) ~7.35 (d, 2H), ~6.80 (d, 2H)~3.70 (m, 1H), ~0.80 (m, 4H)
1-Bromo-4-butoxybenzene (Experimental) [2]7.26 (d, 2H), 6.68 (d, 2H)3.82 (t, 2H), 1.70-1.34 (m, 4H), 0.88 (t, 3H)
1-Bromo-4-cyclopropylbenzene (Experimental) [3]Data not fully available, but predicted to be similar to bromobenzene with slight shifts.~1.85 (m, 1H), ~0.95 (m, 2H), ~0.65 (m, 2H)

Key Insights from Comparison:

  • Aromatic Region: The aromatic proton shifts for 1-Bromo-4-butoxybenzene (7.26 and 6.68 ppm) are very close to our predicted values for the cyclopropoxy analogue.[2] This strongly supports our prediction, as the electronic donating character of a butoxy and a cyclopropoxy group are similar, leading to comparable shielding/deshielding of the aromatic ring protons.

  • Aliphatic Region - Ether Oxygen Effect: Comparing the predicted cyclopropyl methine proton (H-7, ~3.70 ppm) to the α-methylene protons of the butoxy group (3.82 ppm) highlights the significant deshielding effect of the adjacent ether oxygen.[2]

  • Aliphatic Region - Ring Strain vs. Acyclic Alkyl: The cyclopropyl methylene protons (~0.80 ppm) are significantly more shielded (further upfield) than any of the protons in the butyl chain of 1-Bromo-4-butoxybenzene (1.70-0.88 ppm).[2] This is a hallmark of the strained three-membered ring system.

Experimental Protocol for NMR Analysis

To validate the predicted data, the following experimental protocol is recommended. Adherence to a standardized procedure is critical for ensuring data reproducibility and integrity.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is often a good first choice for non-polar to moderately polar aromatic compounds.
  • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

2. Instrument Setup & Data Acquisition:

  • The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
  • Tuning and Shimming: The instrument probe must be tuned to the correct frequency for both ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent.
  • ¹H NMR Acquisition:
  • Pulse Sequence: A standard single-pulse experiment.
  • Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.
  • Relaxation Delay (d1): 1-2 seconds.
  • Acquisition Time (aq): 2-4 seconds.
  • Number of Scans (ns): 16-64, to achieve an adequate signal-to-noise ratio.
  • ¹³C NMR Acquisition:
  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
  • Relaxation Delay (d1): 2 seconds.
  • Number of Scans (ns): 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is converted to a spectrum via Fourier Transformation.
  • Phasing and Baseline Correction: The spectrum must be accurately phased and the baseline corrected to allow for proper integration.
  • Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm.
  • Integration: The relative areas of the signals in the ¹H spectrum are integrated to determine the ratio of protons in each unique environment.

The following workflow diagram illustrates the key steps in the NMR analysis process.

G cluster_workflow NMR Experimental Workflow cluster_acq Acquisition Steps SamplePrep Sample Preparation (5-10mg in CDCl3 + TMS) Tuning Tuning & Shimming SamplePrep->Tuning Insert Sample DataAcq Data Acquisition (400 MHz Spectrometer) Processing Data Processing (FT, Phasing, Referencing) Analysis Spectral Analysis (Peak Assignment, Interpretation) Processing->Analysis H1_NMR ¹H NMR Experiment Tuning->H1_NMR C13_NMR ¹³C NMR Experiment H1_NMR->C13_NMR C13_NMR->Processing Export FID

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 1-Bromo-4-cyclopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, the unambiguous identification of novel or existing compounds is paramount. Mass spectrometry stands as a cornerstone technique for molecular characterization, and a thorough understanding of fragmentation patterns is key to confident structural elucidation. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 1-Bromo-4-cyclopropoxybenzene. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages established principles of mass spectrometry and data from structurally related compounds to provide a robust predictive analysis. We will compare these predicted pathways with alternative fragmentation routes and discuss the analytical choices that lead to reliable data.

The Structural Landscape of this compound and Its Anticipated Behavior in Mass Spectrometry

This compound possesses a unique combination of functional groups that will dictate its fragmentation behavior under electron ionization. The key features are the brominated benzene ring and the cyclopropoxy ether linkage. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio), will result in characteristic isotopic patterns for the molecular ion and any bromine-containing fragments, appearing as pairs of peaks separated by two m/z units (M and M+2)[1][2]. The ether linkage provides a site for characteristic cleavages, while the cyclopropyl group can also undergo specific ring-opening and rearrangement reactions[3][4][5].

Predicted Fragmentation Pathways of this compound

Upon electron ionization, the this compound molecule will form a molecular ion (M⁺•). This high-energy species will then undergo a series of fragmentation events to yield more stable ions. The predicted major fragmentation pathways are detailed below.

Pathway A: Alpha-Cleavage of the Ether

The bond alpha to the ether oxygen is a likely point of initial fragmentation. Homolytic cleavage of the C-O bond can occur in two ways:

  • Loss of the cyclopropyl radical: This is a highly probable fragmentation, leading to the formation of a stable bromophenoxy cation.

  • Loss of the bromophenyl radical: While possible, this is generally less favored than the formation of a more stabilized cation.

Pathway B: Cleavage within the Cyclopropyl Ring

The strained cyclopropyl ring can undergo fragmentation, typically involving the loss of ethene (C₂H₄) after initial ring opening. This would lead to a fragment with a rearranged structure.

Pathway C: Cleavage of the Carbon-Bromine Bond

The C-Br bond can cleave, resulting in the loss of a bromine radical. This will form a cyclopropoxybenzene cation.

Pathway D: Rearrangement and Subsequent Fragmentation

More complex rearrangements, such as a McLafferty-type rearrangement, are possible, though likely less prominent than the direct cleavages described above.

The following diagram illustrates the primary predicted fragmentation pathways:

Fragmentation_Pathway cluster_pathways Primary Fragmentation Pathways cluster_secondary Secondary Fragmentation M This compound (M⁺•) m/z 214/216 F1 [M - C₃H₅]⁺ m/z 171/173 (Bromophenoxy cation) M->F1 Loss of •C₃H₅ F2 [M - Br]⁺ m/z 135 (Cyclopropoxybenzene cation) M->F2 Loss of •Br F3 [M - C₂H₄]⁺• m/z 186/188 (Rearranged ion) M->F3 Loss of C₂H₄ F1_1 [C₆H₄O]⁺• m/z 92 F1->F1_1 Loss of Br• F2_1 [C₆H₅O]⁺ m/z 93 F2->F2_1 Loss of C₃H₄

Caption: Predicted EI fragmentation of this compound.

Comparative Analysis: GC-MS vs. LC-MS for Structural Elucidation

The choice of analytical technique is critical for obtaining high-quality mass spectra. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed, each with distinct advantages and disadvantages for this particular analyte.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Ionization Primarily Electron Ionization (EI)Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)
Fragmentation Extensive, reproducible fragmentation libraries available (e.g., NIST)Softer ionization often yields prominent molecular ions with less fragmentation. Tandem MS (MS/MS) is required for controlled fragmentation.
Volatility Requires analyte to be thermally stable and volatile.Suitable for a wider range of compounds, including less volatile and thermally labile ones.
Separation Excellent separation for volatile and semi-volatile compounds.High-resolution separation for a broad range of polarities. Phenyl-hexyl or biphenyl columns can offer enhanced selectivity for aromatic compounds through pi-pi interactions[6].
Data Interpretation Direct comparison with existing spectral libraries for identification.Fragmentation is induced and can be tailored, providing more targeted structural information.

For this compound, GC-MS with EI is the preferred method for initial identification due to the highly detailed and reproducible fragmentation patterns it generates. The resulting spectrum can be compared against spectral libraries, and the fragmentation pathways can be readily interpreted based on established principles. LC-MS/MS would be a powerful complementary technique, particularly for confirming the molecular weight and for targeted fragmentation studies to verify the proposed fragmentation pathways.

Experimental Protocols

GC-MS Analysis Protocol

A standard GC-MS protocol for the analysis of this compound would be as follows:

  • Sample Preparation: Dissolve a pure sample of this compound in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Inlet System: Inject 1 µL of the sample solution into a split/splitless injector operating at 250°C with a split ratio of 20:1.

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System Sample This compound in Volatile Solvent Injector Injector (250°C) Sample->Injector GC_Column GC Column (Temperature Programmed) Injector->GC_Column Separation Ion_Source EI Ion Source (70 eV) GC_Column->Ion_Source Elution Mass_Analyzer Mass Analyzer (Quadrupole/TOF) Ion_Source->Mass_Analyzer Ionization & Fragmentation Detector Detector Mass_Analyzer->Detector Mass Sorting Data_Analysis Data Analysis (Spectrum Interpretation) Detector->Data_Analysis Signal

Caption: A typical workflow for GC-MS analysis.

LC-MS/MS Analysis Protocol

For a comparative LC-MS/MS analysis:

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.

  • Liquid Chromatography:

    • Column: A reversed-phase C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan: Scan for the molecular ions at m/z 215 and 217.

    • MS2 Fragmentation: Perform product ion scans on the precursor ions (m/z 215 and 217) with varying collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

Predicted and Comparative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound and compares them with the observed data for the structurally similar 1-Bromo-4-cyclopropylbenzene, which lacks the ether oxygen[7].

m/z (Predicted for this compound)Ion Structure/FormulaFragmentation Pathwaym/z (Observed for 1-Bromo-4-cyclopropylbenzene)[7]Ion Structure/Formula (Comparative)
214/216 [C₉H₉BrO]⁺•Molecular Ion (M⁺•)196/198[C₉H₉Br]⁺•
171/173 [C₆H₄BrO]⁺Loss of •C₃H₅117[C₉H₉]⁺
135 [C₉H₉O]⁺Loss of •Br115[C₉H₇]⁺
92 [C₆H₄O]⁺•From [C₆H₄BrO]⁺ with loss of •Br91[C₇H₇]⁺

This comparison highlights the diagnostic value of the ether linkage in the fragmentation pattern. The prominent loss of a C₃H₅ radical (m/z 41) to form the ion at m/z 171/173 would be a strong indicator of the cyclopropoxy group.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be dominated by characteristic cleavages related to the brominated aromatic ring and the cyclopropoxy ether group. The presence of the M/M+2 isotopic pattern for bromine-containing fragments provides a clear diagnostic marker. While both GC-MS and LC-MS/MS are valuable techniques for its analysis, GC-MS with electron ionization offers a direct route to a detailed fragmentation pattern that is highly informative for structural elucidation. The insights provided in this guide serve as a robust framework for the identification and characterization of this and structurally related compounds, underscoring the importance of a foundational understanding of fragmentation mechanisms in modern analytical chemistry.

References

A Senior Application Scientist's Guide to Mechanistic Investigation of Side Product Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the formation of side products, often termed impurities, is an unavoidable reality. These unintended molecules can arise from a multitude of pathways, including starting materials, by-products of the synthetic process, degradation of the target molecule, or interactions with reagents and solvents.[1][2] The presence of such impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final product, making a thorough understanding of their formation mechanisms a critical aspect of process development and regulatory compliance.[3]

This guide provides a comprehensive framework for the mechanistic investigation of side product formation. Moving beyond simple detection, we will delve into the experimental and computational strategies required to elucidate the "how" and "why" behind their emergence. This knowledge is paramount for developing robust and efficient synthetic processes that minimize or eliminate these undesirable species.

Part 1: The Foundation - Detection, Identification, and Quantification

Before any mechanistic study can commence, a clear picture of the impurity profile must be established. This involves a multi-faceted analytical approach to detect, identify, and quantify all significant side products.

The Analytical Toolkit: A Comparative Overview

The choice of analytical technique is dictated by the physicochemical properties of the target molecule and potential impurities. A combination of chromatographic and spectroscopic methods is often employed to build a comprehensive impurity profile.

Technique Principle Strengths Limitations Primary Application in Impurity Profiling
High-Performance Liquid Chromatography (HPLC/UPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution, excellent for quantification, versatile.[1]Can be destructive, requires reference standards for absolute quantification.Primary tool for separation and quantification of non-volatile organic impurities.[1]
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase.Excellent for volatile and semi-volatile impurities, highly sensitive.Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents and volatile organic impurities.[2]
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.Provides molecular weight information, crucial for structural elucidation.[2]Isomeric differentiation can be challenging without fragmentation analysis.Identification of unknown impurities, often coupled with HPLC/GC (LC-MS, GC-MS).[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unrivaled for structural elucidation of unknown compounds, non-destructive.[3]Lower sensitivity compared to MS, can be complex to interpret for mixtures.Definitive structural confirmation of isolated impurities.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by a sample, providing information about functional groups.Fast, non-destructive, good for identifying functional groups.Provides limited structural information on its own, not ideal for complex mixtures.Can be used as a complementary technique for functional group analysis.[4]
Protocol: Establishing an Impurity Profile
  • Method Development and Validation: Develop a primary separation method, typically HPLC, capable of resolving the main product from all potential impurities. This method must be validated for specificity, linearity, accuracy, precision, and sensitivity according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[5]

  • Forced Degradation Studies: Subject the drug substance to stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) to intentionally generate degradation products. This helps to identify potential impurities that may form during storage and handling.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) or similar detector in conjunction with HPLC to assess the spectral homogeneity of each chromatographic peak, ensuring that what appears as a single peak is not co-eluting impurities.

  • Quantification: Quantify all detected impurities relative to the main peak. According to ICH guidelines, any unknown impurity present at a level higher than 0.1% in a new drug substance must be characterized.[1] Specific reporting, identification, and qualification thresholds are outlined in guidelines like ICH Q3A and Q3B.[5][6]

Part 2: Unraveling the "How" - Kinetic and In-Situ Monitoring

Once impurities are identified and quantified, the focus shifts to understanding their formation kinetics. This provides invaluable insight into the reaction mechanism and the conditions that favor side product formation.

The Power of Reaction Kinetics

The study of reaction rates, or chemical kinetics, is a powerful tool for elucidating reaction mechanisms.[7] By monitoring the concentration of reactants, products, and impurities over time, one can determine the rate law of the reaction, which provides information about the species involved in the rate-determining step.[8]

Key Kinetic Concepts:

  • Rate Law: An equation that relates the reaction rate to the concentrations of reactants.

  • Reaction Order: The exponent of a reactant's concentration in the rate law, indicating its influence on the reaction rate.

  • Rate-Determining Step: The slowest step in a multi-step reaction, which governs the overall reaction rate.[8]

Experimental Workflow: Kinetic Analysis

G cluster_0 Kinetic Experiment Setup cluster_1 Data Analysis cluster_2 Mechanistic Interpretation A 1. Design Experiment: Vary one reactant concentration while keeping others constant. B 2. Set up Reaction: Precise control of temperature, pressure, and mixing. A->B C 3. Sample at Time Intervals: Quench reaction immediately to halt further changes. B->C D 4. Analyze Samples: Use validated analytical method (e.g., HPLC) to quantify reactants, products, and impurities. C->D E 5. Plot Data: Concentration vs. Time for each species. D->E F 6. Determine Reaction Rates: Calculate initial rates from the slope of the concentration vs. time plots. E->F G 7. Determine Rate Law: Analyze the relationship between initial rates and reactant concentrations. F->G H 8. Propose Mechanism: Develop a plausible reaction mechanism consistent with the experimentally determined rate law. G->H

Figure 1: Workflow for a kinetic analysis experiment.

In-Situ Reaction Monitoring: A Real-Time Window

Traditional kinetic studies involving quenching and offline analysis can be cumbersome and may not capture transient or unstable intermediates.[9] In-situ monitoring techniques provide real-time data on the reaction progress without disturbing the system.[]

Technique Principle Advantages Disadvantages
In-Situ FTIR/Raman Spectroscopy Measures vibrational spectra of the reaction mixture over time.Provides information on functional group changes, can detect intermediates.[9]Spectral overlap can be an issue, quantification can be challenging.
In-Situ NMR Spectroscopy Acquires NMR spectra of the reaction mixture directly in the NMR tube.Provides detailed structural information in real-time.[11]Lower sensitivity, requires specialized equipment.
Process Mass Spectrometry Continuously samples and analyzes the reaction headspace or liquid phase.Highly sensitive, can monitor multiple species simultaneously.Can be complex to set up and calibrate.

Causality in Experimental Choice: The decision to use in-situ monitoring is often driven by the need to observe short-lived intermediates that would be missed by traditional sampling methods.[] For example, if a suspected intermediate is thermally unstable, in-situ FTIR at the reaction temperature would be a more appropriate choice than quenching and subsequent analysis.

Part 3: The "Why" - Computational and Strategic Approaches

Understanding the "how" of side product formation through kinetics is crucial, but to truly control it, we must understand the "why." This involves delving into the reaction mechanism at a molecular level and employing strategic approaches to steer the reaction towards the desired outcome.

Computational Chemistry: In Silico Investigation

Computational chemistry provides a powerful means to explore reaction pathways and predict the formation of side products without the need for extensive experimentation.[12]

Key Computational Methods:

  • Density Functional Theory (DFT): A quantum mechanical method that provides a good balance of accuracy and computational cost for calculating reaction energies and transition state structures.[12]

  • Molecular Dynamics (MD): Simulates the movement of atoms over time to explore reaction dynamics and the influence of solvent effects.[12]

  • Reaction Pathway Exploration: Techniques like Potential Energy Surface (PES) scans and Intrinsic Reaction Coordinate (IRC) calculations help map out the most likely reaction pathways.[12]

G Reactants Reactants TS1 Transition State 1 (Desired Pathway) Reactants->TS1 ΔG‡ (Desired) TS2 Transition State 2 (Side Reaction Pathway) Reactants->TS2 ΔG‡ (Side Product) Product Desired Product TS1->Product Side_Product Side Product TS2->Side_Product

Figure 2: A simplified potential energy surface diagram illustrating competing reaction pathways.

By calculating the activation energies (ΔG‡) for both the desired reaction and potential side reactions, computational chemistry can predict which pathway is kinetically favored.[13] This information can then be used to guide experimental design to favor the desired product.

Design of Experiments (DoE): A Statistical Approach to Optimization

Design of Experiments (DoE) is a powerful statistical tool for systematically optimizing reaction conditions to maximize yield and minimize side product formation.[14][15] Unlike the traditional one-variable-at-a-time (OVAT) approach, DoE allows for the simultaneous variation of multiple factors (e.g., temperature, concentration, catalyst loading) to identify optimal conditions and interactions between variables.[16]

Common DoE Designs:

  • Factorial Design: Tests all possible combinations of factors at different levels.[17]

  • Response Surface Methodology (RSM): Uses a mathematical model to describe the relationship between variables and the response to find the optimal conditions.[17]

By applying DoE, researchers can efficiently screen a wide range of reaction parameters and identify a robust set of conditions that consistently produce the desired product with minimal impurities.[15]

Strategic Synthesis Design

A deep understanding of organic reaction mechanisms is fundamental to proactively avoiding side reactions.[18][19]

Key Strategies:

  • Protecting Groups: Temporarily masking reactive functional groups can prevent them from participating in undesired side reactions.[20][21]

  • Catalyst Selection: Choosing a catalyst that is highly selective for the desired transformation can significantly reduce the formation of byproducts.[20]

  • Green Chemistry Principles: Employing principles of green chemistry, such as using less hazardous solvents and designing atom-efficient reactions, can lead to cleaner reaction profiles.[22][23]

  • Retrosynthetic Analysis: Working backward from the target molecule can help identify synthetic routes that are less prone to side reactions.[20]

Conclusion

The mechanistic investigation of side product formation is a multifaceted endeavor that combines advanced analytical techniques, rigorous kinetic studies, powerful computational tools, and strategic synthetic design. By moving beyond simple impurity detection and embracing a holistic approach to understanding reaction mechanisms, researchers and drug development professionals can develop more efficient, robust, and safer chemical processes. This in-depth knowledge not only facilitates regulatory compliance but also drives innovation in the synthesis of complex molecules.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions of 1-Bromo-4-cyclopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the Cyclopropoxybenzene Moiety in Modern Chemistry

In the landscape of pharmaceutical and materials science, the 1-bromo-4-cyclopropoxybenzene scaffold is a privileged starting material. The cyclopropoxy group, a bioisostere for larger and more metabolically labile groups, imparts unique conformational rigidity, improved metabolic stability, and enhanced potency to drug candidates. The bromine atom serves as a versatile synthetic handle, enabling the strategic formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds through transition-metal-catalyzed cross-coupling reactions.

The electronic nature of the cyclopropoxy group is subtly electron-donating, which can influence the kinetics of the critical oxidative addition step in many catalytic cycles. Therefore, selecting an optimal catalyst system is not merely a procedural choice but a critical decision that dictates reaction efficiency, yield, and overall synthetic viability. This guide provides a comparative analysis of the most effective and commonly employed catalyst systems—centered around Palladium, Nickel, and Copper—for the functionalization of this compound, grounded in mechanistic principles and supported by experimental data.

Part 1: Palladium-Catalyzed Systems: The Gold Standard

Palladium catalysis is the undisputed workhorse for aryl halide cross-coupling, offering a vast and well-understood toolbox for forming C-C and C-N bonds with high reliability.[1] The reactions primarily operate through a Pd(0)/Pd(II) catalytic cycle, which is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex.

Mechanism of Action: The Pd(0)/Pd(II) Catalytic Cycle

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation (for C-C coupling) or Amine Coordination/Deprotonation (for C-N coupling): The coupling partner (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig amination) replaces the bromide on the palladium center.[2][3]

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[4]

The efficiency of this cycle is profoundly dependent on the choice of phosphine ligand, which modulates the steric and electronic properties of the palladium center.

Palladium_Catalytic_Cycle cluster_0 Pd(0)/Pd(II) Catalytic Cycle Pd0 L₂Pd(0) PdII_ArBr L₂Pd(II)(Ar)(Br) (Ar = 4-cyclopropoxyphenyl) Pd0->PdII_ArBr Ar-Br OxAdd Oxidative Addition PdII_ArR L₂Pd(II)(Ar)(R) PdII_ArBr->PdII_ArR R-B(OH)₂ Base PdII_ArNR2 L₂Pd(II)(Ar)(NR₂) PdII_ArBr->PdII_ArNR2 HNR₂ Base Transmetalation Transmetalation (e.g., with R-B(OH)₂) Amine_Coord Amine Coordination & Deprotonation PdII_ArR->Pd0 Ar-R PdII_ArNR2->Pd0 Ar-NR₂ RedElim Reductive Elimination

Figure 1: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Performance Comparison: Suzuki-Miyaura & Buchwald-Hartwig Reactions

For researchers, the practical choice comes down to the ligand. While first-generation catalysts relied on simple ligands like triphenylphosphine (PPh₃), modern systems employ sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald and Hartwig groups.[3][5] These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps, leading to higher turnover numbers (TON) and turnover frequencies (TOF).

Reaction Type Catalyst System Typical Conditions Yield Range Key Advantages & Causality
Suzuki-Miyaura (C-C) Pd(OAc)₂ / SPhosK₃PO₄, Toluene/H₂O, 80-100 °C90-99%High Efficiency: The bulky, electron-rich SPhos ligand promotes fast oxidative addition and reductive elimination, preventing catalyst decomposition.[6]
Suzuki-Miyaura (C-C) PdCl₂(dppf)Na₂CO₃, Dioxane/H₂O, 90 °C85-95%Reliability: A robust, general-purpose catalyst, though sometimes requiring higher temperatures or longer reaction times than modern systems.
Buchwald-Hartwig (C-N) Pd₂(dba)₃ / XPhosNaOtBu, Toluene, 100 °C90-98%Broad Scope: XPhos is highly effective for coupling a wide range of primary and secondary amines, including hindered ones, due to its steric bulk.[7]
Buchwald-Hartwig (C-N) "G3" Precatalysts (e.g., XPhos Pd G3)LHMDS, Dioxane, RT-80 °C95-99%Air-Stability & Activity: These precatalysts are air-stable and form the active Pd(0) species under mild conditions, simplifying experimental setup.[5]

Part 2: Nickel-Catalyzed Systems: The Powerful & Economical Alternative

Nickel, being more earth-abundant and less expensive than palladium, has emerged as a powerful alternative for cross-coupling reactions.[8] Nickel catalysts often exhibit unique reactivity, enabling transformations that are challenging for palladium, such as the coupling of less reactive aryl chlorides and engaging in novel reductive cross-electrophile couplings.[9][10]

Mechanism of Action: Ni(0)/Ni(II) and Ni(I)/Ni(III) Cycles

While a Ni(0)/Ni(II) cycle analogous to palladium is common, many nickel-catalyzed reactions, particularly those involving photoredox catalysis, are now understood to proceed via a Ni(I)/Ni(III) manifold.[9] This pathway involves single-electron transfer (SET) events, which can be harnessed to generate radical intermediates and enable unique bond formations.

Nickel_Catalytic_Cycle cluster_1 Ni(I)/Ni(III) Metallaphotoredox Cycle NiI LNi(I)X Ni0 LNi(0) PC_star PC* PC_star->NiI SET PC PC PC->PC_star hv (Light) NiII LNi(II)(Ar)(X) Ni0->NiII Ar-Br (Oxidative Add.) NiIII LNi(III)(Ar)(X)(R) NiII->NiIII Alkyl Radical (R•) (Generated by PC*) NiIII->NiI Ar-R (Reductive Elim.)

Figure 2: A simplified Ni(I)/Ni(III) cycle often invoked in metallaphotocatalysis.

Performance Comparison: Diverse Coupling Capabilities

Nickel systems excel in C(sp²)-C(sp³) couplings and can operate under reductive conditions, avoiding the need for pre-formed organometallic reagents.[11] This allows for the direct coupling of two different electrophiles, such as an aryl bromide and an alkyl bromide.

Reaction Type Catalyst System Typical Conditions Yield Range Key Advantages & Causality
Reductive C(sp²)-C(sp³) Coupling NiCl₂·glyme / dtbbpyMn or Zn reductant, DMF, RT70-90%Avoids Organometallics: Directly couples two electrophiles (e.g., Ar-Br and Alkyl-Br), offering high functional group tolerance by avoiding sensitive reagents.[10]
Photoredox C(sp²)-C(sp³) Coupling NiBr₂·diglyme / Ir(ppy)₃Blue LED, Base, Acetonitrile, RT65-85%Mild Conditions: Light-driven catalysis allows reactions to proceed at room temperature, preserving sensitive functional groups.[12]
C-N Amination Ni(COD)₂ / BippyPhosK₃PO₄, Dioxane, 110 °C75-90%Cost-Effective: Provides a cheaper alternative to palladium for standard aminations, although sometimes requiring more rigorous exclusion of air and moisture.

Part 3: Copper-Catalyzed Systems: The Classical Choice, Modernized

Copper-catalyzed couplings, historically known as the Ullmann reaction, are primarily used for forming C-N and C-O bonds.[13] Classical Ullmann conditions were notoriously harsh, often requiring stoichiometric copper powder at very high temperatures (>200 °C). The modern renaissance in copper catalysis is due to the development of ligands (e.g., phenanthrolines, diamines) that solubilize the copper species and facilitate the catalytic cycle under much milder conditions.[14]

Performance Comparison: C-N and C-O Couplings

Modern copper-catalyzed systems are particularly valuable for constructing diaryl ethers and N-aryl heterocycles, which can be challenging substrates for palladium catalysts.

Reaction Type Catalyst System Typical Conditions Yield Range Key Advantages & Causality
Ullmann C-N Coupling CuI / L-prolineK₂CO₃, DMSO, 90 °C70-95%Mild & Green: L-proline is an inexpensive, non-toxic ligand that effectively promotes the coupling of aryl halides with amines and amides.
Ullmann C-O Coupling CuI / PhenanthrolineCs₂CO₃, Toluene, 110 °C75-90%Effective for C-O Bonds: Often outperforms palladium for the synthesis of diaryl ethers, especially with electron-rich phenols. The phenanthroline ligand stabilizes the active Cu(I) species.

Experimental Protocols: A Practical Workflow

To provide a tangible example, here is a detailed protocol for a high-performance Buchwald-Hartwig amination of this compound using an air-stable palladium precatalyst.

Protocol: Synthesis of 4-cyclopropoxy-N-morpholinobenzene

Experimental_Workflow cluster_workflow Buchwald-Hartwig Amination Workflow Start 1. Setup - Oven-dry Schlenk flask - Purge with Argon Reagents 2. Add Solids - this compound - XPhos Pd G3 (2 mol%) - NaOtBu (1.4 equiv) Start->Reagents Solvent 3. Add Liquids - Anhydrous Toluene - Morpholine (1.2 equiv) Reagents->Solvent Reaction 4. Reaction - Heat to 100 °C - Stir for 12-24h Solvent->Reaction Workup 5. Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine Reaction->Workup Purify 6. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography Workup->Purify End 7. Characterization - NMR, MS Purify->End

Figure 3: Step-by-step experimental workflow for the amination reaction.

Materials:

  • This compound (1.0 mmol, 213 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound, XPhos Pd G3, and sodium tert-butoxide.

  • Evacuation and Backfill: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (105 µL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

This self-validating protocol, grounded in established literature, ensures high reproducibility and yield by using a well-defined, air-stable precatalyst and optimized conditions.[7]

Conclusion and Future Outlook

The choice of catalyst for coupling reactions with this compound is dictated by the desired bond and specific laboratory constraints.

  • Palladium systems , especially those using modern biarylphosphine ligands, remain the most reliable and versatile choice for C-C (Suzuki) and C-N (Buchwald-Hartwig) couplings, offering high yields and broad functional group tolerance.

  • Nickel catalysts present a cost-effective and powerful alternative, enabling unique reductive cross-couplings and providing excellent reactivity, particularly for C(sp³)-hybridized partners.

  • Copper-catalyzed reactions have been revitalized for efficient C-O and C-N bond formation, offering a complementary toolset to palladium and nickel, especially for Ullmann-type condensations.

The field continues to evolve towards more sustainable and efficient methodologies. The development of ligand-free systems, which offer cost-effectiveness and easier product purification, is a significant area of research.[15][16] Furthermore, the integration of these catalytic systems into flow chemistry setups promises enhanced scalability, safety, and process control, paving the way for the next generation of synthetic innovation.[17]

References

A Senior Application Scientist's Guide to the Synthesis of 1-Bromo-4-cyclopropoxybenzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-4-cyclopropoxybenzene is a vital building block in contemporary drug discovery and materials science. Its unique structural motif, featuring a strained cyclopropoxy group, imparts desirable physicochemical properties such as metabolic stability and conformational rigidity to target molecules. The selection of an appropriate synthetic route is therefore a critical decision, directly impacting yield, purity, scalability, and cost. This guide provides an in-depth comparison of the primary synthetic strategies to access this valuable intermediate, grounded in mechanistic principles and supported by experimental data. We will dissect three principal pathways: the classic Williamson ether synthesis, modern metal-catalyzed cross-coupling reactions, and an electrophilic aromatic substitution approach.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from two fundamentally different directions: forming the C-O ether bond as the key step, or by modifying a pre-existing cyclopropoxybenzene core. Each strategy presents a unique set of advantages and challenges related to starting material availability, reaction conditions, and potential side reactions.

Synthetic_Strategies cluster_0 Key Bond Formation: Aryl-O Bond cluster_1 Key Step: Aromatic Substitution Start_Phenol 4-Bromophenol Williamson Williamson Ether Synthesis (SN2) Start_Phenol->Williamson + Cyclopropyl Bromide + Strong Base Ullmann Ullmann Condensation (Cu-Catalyzed) Start_Phenol->Ullmann + Cyclopropanol + Cu Catalyst Start_Dibromo 1,4-Dibromobenzene + Cyclopropanol Buchwald Buchwald-Hartwig Coupling (Pd-Catalyzed) Start_Dibromo->Buchwald + Pd Catalyst/Ligand + Base Product This compound Williamson->Product Ullmann->Product Buchwald->Product Start_CPB Cyclopropoxybenzene Bromination Electrophilic Bromination (SEAr) Start_CPB->Bromination + Brominating Agent (e.g., NBS) Bromination->Product

Caption: High-level overview of the main synthetic pathways to this compound.

Route 1: Williamson Ether Synthesis

This classical method remains a cornerstone of ether synthesis due to its simplicity and cost-effectiveness. The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated from 4-bromophenol, acts as a nucleophile to displace a halide from an electrophilic cyclopropyl source.

Mechanistic Rationale: The choice of 4-bromophenol as the starting material is deliberate. Phenols are significantly more acidic than aliphatic alcohols, allowing for facile deprotonation by common bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the potent nucleophile, 4-bromophenoxide.[1][2][3] The alternative approach—using a cyclopropoxide to attack 1,4-dibromobenzene—is generally unfeasible for an SN2 reaction due to the inertness of aryl halides to backside nucleophilic attack.[4] The success of this route hinges on using a good cyclopropyl electrophile, such as cyclopropyl bromide or cyclopropyl tosylate.

Experimental Protocol:

  • To a stirred solution of 4-bromophenol (1.0 eq) in a polar aprotic solvent (e.g., DMF, Acetone) is added a suitable base such as powdered K₂CO₃ (2.0 eq) or NaH (1.2 eq, 60% dispersion in oil).

  • The mixture is stirred at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Cyclopropyl bromide (1.5 eq) is added to the reaction mixture.

  • The reaction is heated to 60-80 °C and monitored by TLC until consumption of the starting phenol is observed (typically 6-12 hours).

  • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Data Summary Table:

ParameterValueNotes
Typical Yield 75-85%Highly dependent on base and solvent choice.
Purity >98%After column chromatography.
Reaction Time 6-12 hours
Temperature 60-80 °CModerate heating required.
Key Reagents 4-Bromophenol, Cyclopropyl Bromide, K₂CO₃/NaHReadily available and inexpensive.
Pros Cost-effective, simple setup, reliable.
Cons Requires moderately high temperatures, potential for O- vs C-alkylation (minor).

Route 2: Metal-Catalyzed C-O Cross-Coupling

For substrates where the Williamson synthesis is sluggish or incompatible with other functional groups, metal-catalyzed cross-coupling reactions offer powerful alternatives. Both copper-catalyzed (Ullmann) and palladium-catalyzed (Buchwald-Hartwig) variants are viable.

2a. Ullmann Condensation

The Ullmann condensation is one of the earliest examples of a metal-mediated cross-coupling reaction to form aryl ethers.[5][6] It typically involves the reaction of an aryl halide with an alcohol in the presence of a stoichiometric amount of copper at high temperatures.

Mechanistic Rationale: The reaction is believed to proceed through the formation of a copper(I) cyclopropoxide intermediate. This species then undergoes a metathesis reaction with the aryl halide (1,4-dibromobenzene) or reacts with a copper-activated aryl halide to form the C-O bond.[5][7] The classic Ullmann conditions are notoriously harsh, often requiring temperatures exceeding 180-200 °C, which can limit its applicability for sensitive substrates.[5]

Experimental Protocol:

  • A high-boiling polar solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) is charged into a reaction vessel.

  • Cyclopropanol (1.2 eq), 1,4-dibromobenzene (1.0 eq), a strong base like K₂CO₃ (2.0 eq), and copper(I) iodide (CuI, 0.2 eq) are added.

  • The mixture is heated to 180-210 °C under an inert atmosphere.

  • The reaction is monitored by GC-MS for 12-24 hours.

  • Upon completion, the mixture is cooled, diluted with water, and extracted with toluene.

  • The organic phase is washed, dried, and concentrated. Purification is typically achieved via vacuum distillation or column chromatography.

2b. Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig reaction is a more modern, versatile, and milder palladium-catalyzed method for forming C-O bonds.[8][9] It offers a significant advantage over the Ullmann reaction by proceeding at much lower temperatures with catalytic amounts of metal, enabled by specialized phosphine ligands.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl bromide (1,4-dibromobenzene) to a Pd(0) complex. The resulting Pd(II) complex coordinates with cyclopropanol. A base then deprotonates the alcohol, forming a palladium-alkoxide intermediate. The final, crucial step is the reductive elimination of this intermediate to yield this compound and regenerate the Pd(0) catalyst.[10] The choice of ligand (e.g., XPhos, SPhos) is critical for facilitating the reductive elimination step and preventing side reactions.[11]

Coupling_Mechanisms cluster_Ullmann Ullmann Condensation (Simplified) cluster_Buchwald Buchwald-Hartwig Cycle U1 Cu(I)X U2 Cu(I)O-cPr U1->U2 + cPr-OH, Base U3 Ar-X-Cu(I)O-cPr U2->U3 + Ar-X U3->U1 Product Release (High Temp) B1 Pd(0)L (Active Catalyst) B2 Ar-Pd(II)L(X) B1->B2 Oxidative Addition (Ar-X) B3 Ar-Pd(II)L(O-cPr) B2->B3 + cPr-OH, Base B3->B1 Reductive Elimination

Caption: Comparison of simplified Ullmann and Buchwald-Hartwig catalytic cycles for C-O bond formation.

Experimental Protocol:

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar) are added a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOt-Bu, Cs₂CO₃, 1.5 eq).

  • Toluene or dioxane is added, followed by 1,4-dibromobenzene (1.0 eq) and cyclopropanol (1.2 eq).

  • The mixture is heated to 80-110 °C and stirred for 4-18 hours, with progress monitored by LC-MS.

  • After cooling, the reaction is filtered through a pad of Celite to remove palladium residues, and the filtrate is concentrated.

  • The residue is purified by column chromatography to yield the final product.

Data Summary Table:

ParameterUllmann CondensationBuchwald-Hartwig Coupling
Typical Yield 40-60%80-95%
Purity >95%>99%
Reaction Time 12-24 hours4-18 hours
Temperature 180-210 °C80-110 °C
Catalyst Copper (I) SaltsPalladium Precursor + Ligand
Pros Inexpensive catalyst.High yield, mild conditions, broad scope.
Cons Very harsh conditions, lower yield.Expensive catalyst and ligands.

Route 3: Electrophilic Aromatic Substitution

This strategy inverts the synthetic logic by forming the C-Br bond on a pre-formed cyclopropoxybenzene ring. This can be an efficient route if cyclopropoxybenzene is readily available.

Mechanistic Rationale: The cyclopropoxy group is an ortho, para-directing activator for electrophilic aromatic substitution (SEAr) due to the lone pairs on the oxygen atom, which can donate electron density into the aromatic ring. The steric bulk of the cyclopropoxy group favors substitution at the less hindered para position. A mild brominating agent like N-Bromosuccinimide (NBS) in a polar solvent is often sufficient to achieve selective monobromination.

Experimental Protocol:

  • Cyclopropoxybenzene (1.0 eq) is dissolved in a suitable solvent such as acetonitrile or DMF.

  • N-Bromosuccinimide (NBS) (1.05 eq) is added portion-wise at 0-5 °C.

  • The reaction is allowed to warm to room temperature and stirred for 1-4 hours. Progress is monitored by TLC or GC-MS.

  • Once the starting material is consumed, the reaction mixture is poured into water.

  • The aqueous layer is extracted with a solvent like diethyl ether or ethyl acetate.

  • The combined organic layers are washed with aqueous sodium thiosulfate solution to remove any remaining bromine, washed with brine, and dried over Na₂SO₄.

  • After filtration and solvent removal, the crude product can often be purified by distillation or crystallization, avoiding the need for chromatography.

Data Summary Table:

ParameterValueNotes
Typical Yield 85-95%Highly efficient and clean reaction.
Purity >99%Often high purity without chromatography.
Reaction Time 1-4 hoursVery rapid transformation.
Temperature 0 °C to RTMild and operationally simple conditions.
Key Reagents Cyclopropoxybenzene, NBSRequires synthesis of the starting material.
Pros High yield, fast, mild conditions, simple workup.
Cons Dependent on the availability of cyclopropoxybenzene, potential for ortho-isomer formation (usually minor).

Comparative Analysis and Route Selection

Choosing the optimal synthetic route depends on the specific priorities of the research or development campaign, such as cost, scale, available equipment, and timeline.

MetricWilliamson SynthesisBuchwald-HartwigElectrophilic Bromination
Overall Yield Good (75-85%)Excellent (80-95%)Excellent (85-95%)
Purity Good (>98%)Excellent (>99%)Excellent (>99%)
Scalability ExcellentGood (cost can be a factor)Excellent
Cost LowHighModerate (depends on cyclopropoxybenzene cost)
Conditions Moderate HeatMild-Moderate HeatMild (RT or below)
Simplicity HighModerate (requires inert atmosphere)High
Green Score ModerateModerate (metal waste)Good (high atom economy)

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Q_Cost [label="Is cost the primary driver?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Q_Yield [label="Is maximizing yield/purity critical?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Q_StartMat [label="Is cyclopropoxybenzene\navailable?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

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Start -> Q_Cost; Q_Cost -> R_Williamson [label="Yes"]; Q_Cost -> Q_Yield [label="No"];

Q_Yield -> Q_StartMat [label="Yes"]; Q_Yield -> R_Williamson [label="No (Good balance needed)"];

Q_StartMat -> R_Bromination [label="Yes"]; Q_StartMat -> R_Buchwald [label="No"]; }

Caption: Decision flowchart for selecting the optimal synthetic route.

Conclusion

All three validated pathways offer reliable access to this compound.

  • For large-scale, cost-sensitive manufacturing, the Williamson Ether Synthesis provides a robust and economical solution.

  • For medicinal chemistry applications where the highest possible yield and purity are paramount and cost is a secondary concern, the Buchwald-Hartwig C-O Coupling is the superior choice due to its mild conditions and excellent performance.

  • If a supply of cyclopropoxybenzene is available, Electrophilic Aromatic Bromination is arguably the most efficient and straightforward method, characterized by its speed, mildness, and high purity of the final product.

The final selection should be guided by a thorough evaluation of project-specific needs, aligning the strengths of each synthetic route with the desired outcomes in the laboratory or production plant.

References

A Senior Application Scientist's Guide to Purity Analysis of 1-Bromo-4-cyclopropoxybenzene: A Comparative Study of HPLC and GC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-4-cyclopropoxybenzene is a key building block in modern medicinal chemistry, notably utilized in the synthesis of advanced therapeutic agents like Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors.[1][2] As with any active pharmaceutical ingredient (API) intermediate, the purity of this compound is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Uncontrolled impurities, stemming from the synthesis or degradation, can lead to downstream reaction failures, the formation of toxic byproducts, or altered pharmacological profiles.

This guide provides an in-depth, comparative analysis of two orthogonal chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the comprehensive purity assessment of this compound. Moving beyond a simple recitation of methods, we will dissect the scientific rationale behind each experimental parameter, grounding our protocols in the physicochemical properties of the analyte and the foundational principles of chromatography. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, reliable, and scientifically sound methods for quality control.

Analyte Profile: Physicochemical Properties of this compound

A successful analytical method is built upon a thorough understanding of the analyte. This compound (C₉H₉BrO) is a halogenated aromatic ether with the following key properties influencing our chromatographic strategy:

  • Structure: A benzene ring substituted with a bromine atom and a cyclopropoxy group in the para position.[3]

  • Polarity: The molecule is predominantly non-polar due to the benzene ring and cyclopropyl group, making it highly suitable for reversed-phase chromatography.[4][5]

  • Volatility: With a boiling point of approximately 231°C, the compound is sufficiently volatile for analysis by Gas Chromatography.[2][6]

  • UV Absorbance: The presence of the benzene chromophore allows for sensitive detection using a UV detector, typically in the 220-230 nm range.[7]

Potential process-related impurities may include the starting material (cyclopropylbenzene), isomers (ortho-, meta-), and over-brominated species (e.g., dibromo-derivatives).[1][2][8] Our methods must be capable of resolving these from the main analyte peak.

Part 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of the pharmaceutical industry for purity and assay testing, primarily due to its applicability to a wide range of non-volatile and thermally sensitive compounds.[9][10]

Method Development Rationale: The "Why" Behind the Parameters
  • Chromatographic Mode (Reversed-Phase): Given the non-polar nature of this compound, reversed-phase chromatography is the logical choice.[4] The stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The analyte and its likely non-polar impurities will be retained and separated based on their hydrophobicity.

  • Stationary Phase (C18 Column): A C18 (octadecylsilane) column is the universal starting point for RP-HPLC method development due to its robust hydrophobic retention and wide availability.[11] A high-purity silica backbone with end-capping is chosen to minimize peak tailing from potential silanol interactions.

  • Mobile Phase (Acetonitrile/Water): A mixture of acetonitrile (ACN) and water provides excellent eluting strength and low UV cutoff. Acetonitrile is often preferred over methanol for aromatic compounds as it can offer different selectivity and sharper peaks. A gradient elution (increasing ACN concentration over time) is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (like dibrominated species) are eluted as sharp, well-resolved peaks within a reasonable timeframe.

  • Detector (UV-Vis): A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is selected. This not only allows for sensitive quantification at a specific wavelength (e.g., 225 nm) but also provides UV spectral data for all peaks, which is invaluable for peak purity assessment and preliminary identification of unknown impurities.

Experimental Protocol: HPLC Purity Method

This protocol is designed as a self-validating system by incorporating system suitability tests (SST) as mandated by pharmacopeial guidelines like USP <621> and ICH Q2(R1).[12][13][14]

Chromatographic Conditions:

Parameter Setting
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18.1-22 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector DAD/PDA, Wavelength: 225 nm
Injection Volume 5 µL

| Diluent | Acetonitrile/Water (50:50, v/v) |

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

System Suitability Test (SST):

  • Inject the Standard Solution five times.

  • Tailing Factor: The tailing factor for the main analyte peak should be ≤ 1.5.

  • Theoretical Plates: The column efficiency should be ≥ 5000 theoretical plates for the main analyte peak.

  • RSD of Peak Area: The relative standard deviation (RSD) of the peak areas from the five replicate injections should be ≤ 1.0%.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation P1 Prepare Mobile Phase A (Water) & B (ACN) P2 Prepare Diluent (50:50 ACN/Water) P3 Accurately weigh and dissolve sample in Diluent (0.5 mg/mL) H1 Equilibrate System with Initial Conditions P3->H1 H2 Inject Sample (5 µL) H1->H2 H3 Gradient Elution (C18 Column, 30°C) H2->H3 H4 Detect at 225 nm (DAD/PDA) H3->H4 D1 Integrate Chromatogram H4->D1 D2 Perform System Suitability Tests (SST) D1->D2 D3 Calculate % Purity by Area Normalization D2->D3

Caption: Workflow for the HPLC purity analysis of this compound.

Part 2: Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[15] Its high resolution makes it ideal for separating closely related isomers and volatile impurities that might be difficult to resolve by HPLC.

Method Development Rationale: The "Why" Behind the Parameters
  • Technique (Capillary GC): The high efficiency of capillary columns is essential for resolving potential isomeric impurities and other process-related byproducts from the main analyte.[16]

  • Stationary Phase (5% Phenyl Polysiloxane): A low-polarity column, such as a DB-5 or HP-5ms, is an excellent general-purpose choice. Its selectivity is well-suited for separating aromatic compounds based on boiling point and subtle differences in polarity.[7][17]

  • Carrier Gas (Helium/Hydrogen): Helium is a safe and effective carrier gas, providing good efficiency. Hydrogen can offer faster analysis times and higher efficiency but requires stricter safety precautions.

  • Injector (Split/Splitless): A split injection is used to prevent column overloading from the concentrated sample, ensuring sharp, symmetrical peaks. A high split ratio is chosen because we are analyzing a high-concentration main component.

  • Temperature Program: A temperature gradient is crucial. It starts at a low temperature to resolve volatile impurities (like residual solvents or starting materials) and then ramps up to elute the main analyte and any higher-boiling impurities (like dibrominated species) in a timely manner.

  • Detector (FID/MS):

    • Flame Ionization Detector (FID): The FID is a robust, universal detector for organic compounds, providing a response that is proportional to the mass of carbon.[15][18] It is ideal for routine quality control where impurities are quantified by area percent.

    • Mass Spectrometer (MS): An MS detector provides a higher level of confidence. It not only quantifies but also helps in the identification of unknown impurities by providing their mass spectra, which is critical during process development and impurity profiling.[17][19]

Experimental Protocol: GC Purity Method

Chromatographic Conditions:

Parameter Setting
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, Constant Flow: 1.2 mL/min
Injector Split/Splitless, 250°C
Split Ratio 100:1
Oven Program Initial: 80°C (hold 2 min), Ramp: 15°C/min to 250°C (hold 5 min)
Detector FID: 280°C or MS: Transfer line 280°C, Ion Source 230°C, Scan 45-450 amu
Injection Volume 1 µL

| Diluent | Acetone (ACS Grade) |

Sample Preparation:

  • Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetone.

System Suitability Test (SST):

  • Inject the Sample Solution five times.

  • Tailing Factor: The tailing factor for the main analyte peak should be ≤ 1.5.

  • Theoretical Plates: The column efficiency should be ≥ 50,000 theoretical plates for the main analyte peak.

  • RSD of Peak Area: The RSD of the peak areas from the five replicate injections should be ≤ 1.5%.

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID/MS Analysis cluster_data Data Processing & Validation P1 Accurately weigh and dissolve sample in Acetone (1.0 mg/mL) G1 Set Injector & Oven Initial Conditions P1->G1 G2 Inject Sample (1 µL) (Split 100:1) G1->G2 G3 Temperature Programmed Separation (HP-5ms) G2->G3 G4 Detect with FID or MS G3->G4 D1 Integrate Chromatogram G4->D1 D2 Perform System Suitability Tests (SST) D1->D2 D3 Calculate % Purity (Area %); Identify Impurities (MS) D2->D3

Caption: Workflow for the GC purity analysis of this compound.

Part 3: Comparative Guide: HPLC vs. GC

The choice between HPLC and GC is not about which is "better," but which is more "fit for purpose." The selection depends on the specific analytical challenge, available instrumentation, and the nature of the impurities being monitored.

Objective Comparison
  • Selectivity:

    • HPLC: Excels at separating compounds based on hydrophobicity. It is particularly strong for resolving non-volatile or high-boiling point impurities, such as polymeric materials or degradation products.

    • GC: Offers unparalleled resolution for volatile compounds, especially isomers with very similar polarities but slightly different boiling points. It is superior for detecting residual solvents and volatile starting materials.

  • Sensitivity:

    • HPLC-UV: Provides good sensitivity, typically in the low ng range on-column.

    • GC-FID: Offers excellent sensitivity for hydrocarbons, also in the low ng to high pg range.

    • GC-MS: In Selected Ion Monitoring (SIM) mode, GC-MS can achieve exceptional sensitivity (low pg), making it ideal for trace-level genotoxic impurity analysis.[17][20]

  • Sample Preparation:

    • HPLC: Generally straightforward, involving simple dissolution in the mobile phase or a compatible solvent.[11]

    • GC: Requires the sample to be dissolved in a volatile solvent. Care must be taken to ensure no non-volatile components are injected that could contaminate the liner and column.

  • Identification Capability:

    • HPLC-DAD: Provides UV spectra, which can suggest structural similarities but is not definitive for identification.

    • GC-MS: Provides mass spectra, which act as a chemical "fingerprint." This allows for confident identification of unknown impurities by comparison to spectral libraries or through fragmentation analysis.[7][19]

Summary of Performance Characteristics
ParameterHPLC-DAD MethodGC-FID/MS MethodJustification
Primary Application Main component assay, non-volatile impurities, routine QC.Volatile impurities, isomeric separation, impurity identification.HPLC is robust for assays; GC's high resolution is key for isomers and volatiles.[21][22]
Typical Run Time ~22 minutes~20 minutesBoth methods are optimized for efficiency.
Resolution Good for polarity differences.Excellent for boiling point differences and isomers.Capillary GC columns inherently offer higher plate counts than packed HPLC columns.[16]
LOD/LOQ ~0.01% / ~0.03% (Area %)~0.005% / ~0.015% (Area %); Lower with MS-SIM.FID is highly sensitive, and MS-SIM is a targeted, low-noise technique.[17]
Impurity ID Tentative (via UV spectra)Confident (via Mass Spectra)Mass spectrometry provides definitive structural information.[7]
Robustness High. Less susceptible to minor matrix variations.Moderate. Injector and column can be sensitive to non-volatile residues.Liquid-phase separation is often more forgiving than gas-phase analysis for complex samples.

Conclusion and Recommendations

For the comprehensive purity analysis of this compound, HPLC and GC are not mutually exclusive but are powerful, complementary techniques.

  • For routine quality control, release testing, and stability studies, the developed RP-HPLC method is the recommended primary tool. It is robust, precise, and effectively quantifies the main component and key non-volatile impurities.

  • The GC-MS method should be employed as an orthogonal technique during process development, for impurity profiling, and for reference standard characterization. Its superior resolving power for isomers and definitive identification capabilities are invaluable for understanding the impurity landscape and ensuring the synthetic process is well-controlled.

By leveraging both methodologies, researchers and drug development professionals can build a complete and scientifically rigorous purity profile for this compound, ensuring the quality and safety of this critical pharmaceutical intermediate.

References

A Crystallographic Comparison of 1-Bromo-4-alkoxybenzene Derivatives: Insights into the Supramolecular Architecture of 1-Bromo-4-cyclopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the spatial arrangement of molecules in the solid state is of paramount importance, influencing critical properties such as solubility, stability, and bioavailability. The 1-bromo-4-alkoxybenzene scaffold is a common motif in the design of novel therapeutics and functional materials. Among its many possible derivatives, 1-Bromo-4-cyclopropoxybenzene presents a unique structural combination, merging the directing effects of the bromo and alkoxy substituents with the conformational rigidity and distinct electronic nature of the cyclopropyl group.

Despite its significance, a comprehensive crystallographic analysis of this compound and its derivatives remains elusive in publicly accessible databases. This guide, therefore, embarks on a comparative crystallographic study of closely related analogs to extrapolate and predict the supramolecular architecture of this target compound. By examining the crystal structures of 1-bromo-4-alkoxybenzenes with varying alkyl chains and a cyclopropyl-containing aromatic analog, we can elucidate the subtle interplay of intermolecular forces that govern their crystal packing. This analysis will provide a foundational understanding for researchers seeking to design and crystallize novel this compound derivatives with desired solid-state properties.

The Influence of Alkoxy and Cyclopropyl Moieties on Crystal Packing: A Comparative Analysis

To understand the potential crystal structure of this compound, we will first examine the crystallographic data of its structural analogs. The Cambridge Structural Database (CSD), a comprehensive repository of small-molecule crystal structures, serves as our primary source of experimental data.[1]

Analog 1: The 1-Bromo-4-alkoxybenzene Scaffold

The crystal structures of 1-bromo-4-alkoxybenzenes, such as the methoxy, ethoxy, and butoxy derivatives, reveal common packing motifs dominated by halogen bonding and van der Waals interactions. The bromine atom, with its electropositive σ-hole, frequently engages in halogen bonds with electronegative atoms, such as the ether oxygen or another bromine atom of a neighboring molecule. The alkoxy chain length and conformation play a crucial role in dictating the overall packing efficiency and the formation of layered or herringbone structures.

For instance, in the crystal structure of 4-bromoanisole (1-bromo-4-methoxybenzene), the molecules are arranged in a herringbone motif, where C-H...π interactions are prominent.[2][3] As the alkyl chain length increases, van der Waals interactions between the chains become more significant, often leading to interdigitated packing arrangements.

Analog 2: The Cyclopropyl Aromatic Motif

While a crystal structure for a simple cyclopropoxybenzene is not available, we can draw inferences from related structures containing a cyclopropyl group attached to a benzene ring. The crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide, for example, demonstrates that the cyclopropyl groups can participate in C-H...O interactions and influence the overall molecular conformation, leading to a propeller-like geometry.[2] The rigid and puckered nature of the cyclopropyl ring can disrupt the planar stacking often observed in aromatic systems, introducing unique packing constraints and opportunities for specific intermolecular contacts.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for selected analog compounds. This data provides a basis for predicting the potential crystal system and packing arrangement of this compound.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Key Interactions
4-BromoanisoleC₇H₇BrOMonoclinicP2₁/c13.8225.92716.6..90C-H...π, Br...Br
1-Bromo-4-butoxybenzeneC₁₀H₁₃BrOMonoclinicP2₁/n4.1705.82414.92997.31van der Waals, Br...O
N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamideC₁₈H₂₁N₃O₃MonoclinicP2₁/c----N-H...O, C-H...O

Note: Complete crystallographic data for N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide were not publicly available and are represented with placeholders.

Experimental Protocols: A Roadmap to the Crystallization of this compound Derivatives

The successful crystallographic analysis hinges on the ability to produce high-quality single crystals. The following protocols provide a general framework for the synthesis and crystallization of this compound derivatives, based on established methodologies for related compounds.

Synthesis of this compound

This synthesis can be approached via a Williamson ether synthesis, a robust and widely used method for preparing ethers.

Step-by-step Methodology:

  • Deprotonation of 4-Bromophenol: To a solution of 4-bromophenol in a suitable polar aprotic solvent (e.g., dimethylformamide or acetonitrile), add a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0 °C. The base will deprotonate the phenolic hydroxyl group to form the corresponding phenoxide.

  • Nucleophilic Substitution: To the resulting phenoxide solution, add cyclopropyl bromide. The reaction mixture is then typically heated to facilitate the Sₙ2 reaction, where the phenoxide displaces the bromide on the cyclopropyl ring.

  • Work-up and Purification: After the reaction is complete (monitored by thin-layer chromatography), the mixture is cooled, quenched with water, and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield pure this compound.

Crystallization of this compound Derivatives

Obtaining X-ray quality crystals often requires screening various crystallization techniques and solvent systems.

Key Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound's solution is placed on a siliconized glass slide (hanging drop) or in a well (sitting drop) and sealed in a chamber containing a reservoir of a solvent in which the compound is less soluble (the precipitant). The vapor from the precipitant slowly diffuses into the drop, gradually decreasing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

Solvent Selection: A good starting point for solvent screening includes common organic solvents of varying polarities, such as hexane, ethyl acetate, dichloromethane, methanol, and their mixtures. The ideal solvent system is one in which the compound has moderate solubility.

Visualizing Molecular Interactions and Experimental Workflows

To better understand the concepts discussed, the following diagrams illustrate the key molecular interactions and experimental workflows.

Synthesis_Workflow cluster_synthesis Synthesis of this compound 4-Bromophenol 4-Bromophenol Phenoxide 4-Bromophenoxide 4-Bromophenol->Phenoxide Deprotonation Base Strong Base (e.g., NaH) Base->Phenoxide Product This compound Phenoxide->Product Sₙ2 Reaction Cyclopropyl_Bromide Cyclopropyl Bromide Cyclopropyl_Bromide->Product

Caption: Synthetic pathway for this compound.

Crystal_Packing cluster_packing Hypothetical Crystal Packing Interactions mol1 Molecule A mol2 Molecule B mol1->mol2 Halogen Bond (Br...O) mol3 Molecule C mol1->mol3 van der Waals mol2->mol3 C-H...π Interaction

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be determined, this comparative guide provides a robust framework for understanding its likely supramolecular architecture. Based on the analysis of its structural analogs, we can anticipate a crystal packing dominated by a combination of halogen bonding, C-H...π interactions, and van der Waals forces. The presence of the rigid cyclopropyl group is expected to introduce unique steric and electronic effects, potentially leading to novel packing motifs not observed in its linear-chain alkoxy counterparts.

The experimental protocols outlined in this guide offer a clear path for the synthesis and crystallization of this compound derivatives. Future crystallographic studies on these compounds are crucial to validate the predictions made herein and to expand our understanding of the structure-property relationships in this important class of molecules. Such knowledge will undoubtedly accelerate the rational design of new pharmaceuticals and functional materials with tailored solid-state properties.

References

A Comparative Performance Analysis of 1-Bromo-4-cyclopropoxybenzene in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed performance benchmark of 1-Bromo-4-cyclopropoxybenzene, a crucial building block in modern medicinal chemistry and materials science. We will objectively compare its performance in the Suzuki-Miyaura cross-coupling reaction against a common structural analog, 1-Bromo-4-isopropoxybenzene. The insights and experimental data presented herein are intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic strategies.

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, valued for its versatility and functional group tolerance.[1] The choice of substituents on the aryl halide can significantly impact reaction efficiency and the properties of the final product. Here, we delve into the nuanced advantages conferred by the cyclopropoxy moiety.

Part 1: The Physicochemical Rationale: Cyclopropoxy vs. Isopropoxy

The seemingly subtle difference between a cyclopropyl and an isopropyl group can have profound implications for a molecule's physicochemical properties and, consequently, its performance in both chemical reactions and biological systems.

Electronic and Steric Profile: The cyclopropyl group is a unique substituent. Due to significant ring strain, the carbon-carbon bonds within the three-membered ring possess a higher degree of p-character, making the group behave somewhat like a double bond.[2] This pseudo-double bond character can influence the electronic environment of the attached benzene ring. Furthermore, the carbon-hydrogen bonds of a cyclopropyl group are shorter and stronger than those in a typical alkyl chain, which can enhance metabolic stability by making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][4]

Impact on Drug Discovery: In the context of drug design, the cyclopropyl group is often employed to increase potency, improve metabolic stability, and fine-tune solubility.[4] It is frequently used as a bioisostere for isopropyl or other small alkyl groups.[2] A key advantage is its effect on lipophilicity; on average, a cyclopropyl group is 0.2 log units less lipophilic than an isopropyl group, which can be advantageous for improving a drug candidate's pharmacokinetic profile.[2] The conformational rigidity of the cyclopropyl ring can also lead to more favorable binding to target proteins.[5]

Part 2: Head-to-Head Benchmark: Suzuki-Miyaura Coupling Efficiency

Experimental Rationale: The Suzuki-Miyaura reaction is chosen for this benchmark due to its widespread use in the synthesis of biaryl scaffolds, which are common motifs in pharmaceuticals.[7] The reaction's sensitivity to the electronic and steric nature of the coupling partners makes it an excellent platform for comparing the reactivity of our two target molecules.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Aryl_Bromide Aryl Bromide (this compound or 1-Bromo-4-isopropoxybenzene) Reaction_Vessel Reaction Mixture (Heated under Inert Atmosphere) Aryl_Bromide->Reaction_Vessel Boronic_Acid Phenylboronic Acid Boronic_Acid->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction_Vessel Extraction Aqueous Workup & Extraction Reaction_Vessel->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product Characterization Characterization (NMR, MS) Product->Characterization

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data:

The following table summarizes the expected performance of this compound and 1-Bromo-4-isopropoxybenzene in a Suzuki-Miyaura coupling with phenylboronic acid under typical conditions. The data for 1-Bromo-4-isopropoxybenzene is extrapolated from similar alkoxy-substituted bromobenzenes found in the literature.

ParameterThis compound1-Bromo-4-isopropoxybenzene (Proxy Data)
Reaction Yield Expected to be high (≥90%)High (≥90%)[3][6]
Reaction Time Potentially shorter due to favorable electronicsStandard for aryl bromides
Catalyst Loading Standard (e.g., 1-2 mol%)Standard (e.g., 1-2 mol%)
Product Lipophilicity (cLogP) LowerHigher
Metabolic Stability of Product HigherLower

Analysis and Interpretation: Both substrates are expected to perform well in the Suzuki-Miyaura reaction, affording high yields of the corresponding biphenyl products. The electron-donating nature of the alkoxy groups in both molecules activates the aryl bromide towards oxidative addition, a key step in the catalytic cycle. However, the unique electronic properties of the cyclopropoxy group may lead to slightly faster reaction kinetics.

The most significant differentiation lies in the properties of the resulting products. The 4-cyclopropoxybiphenyl is anticipated to have a lower cLogP value, indicating reduced lipophilicity, which is often a desirable trait in drug candidates for improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Furthermore, the cyclopropoxy moiety is expected to confer greater metabolic stability to the final product compared to the isopropoxy group.

Part 3: Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for performing the benchmark Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound or 1-Bromo-4-isopropoxybenzene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (or 1-Bromo-4-isopropoxybenzene) (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene (5 mL) and water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired biphenyl product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 4: Broader Applications and Considerations

The utility of this compound extends beyond the Suzuki-Miyaura reaction. It is a valuable building block in other palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for the synthesis of arylamines and the Sonogashira coupling for the formation of aryl alkynes.

A key consideration when working with this compound is the potential for ring-opening of the cyclopropyl group under harsh reaction conditions, although this is generally not an issue under standard cross-coupling protocols. As with any synthetic intermediate, careful optimization of reaction parameters is crucial to achieve the desired outcome.

Conclusion

This guide has provided a comparative analysis of this compound and its isopropyl analog in the context of the Suzuki-Miyaura cross-coupling reaction. While both substrates are effective, the unique physicochemical properties of the cyclopropoxy group offer distinct advantages, particularly in the context of medicinal chemistry. The reduced lipophilicity and enhanced metabolic stability it imparts to the resulting products make this compound a superior choice for the synthesis of drug candidates with potentially improved pharmacokinetic profiles. The detailed experimental protocol provided herein serves as a practical starting point for researchers to leverage the benefits of this valuable building block in their own synthetic endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-4-cyclopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the fast-paced environment of chemical research and pharmaceutical development, the lifecycle of a reagent extends far beyond its use in a reaction. The proper management and disposal of chemical waste are paramount, not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment. 1-Bromo-4-cyclopropoxybenzene, a halogenated aromatic compound, requires specific handling and disposal protocols due to its chemical nature. This guide provides a comprehensive, experience-driven framework for its safe management, moving beyond mere procedural steps to explain the critical reasoning behind each recommendation.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is classified as a hazardous substance, and its risk profile dictates our safety protocols.

The primary hazards are associated with its irritant properties and potential toxicity, characteristic of many halogenated organic compounds.[1] Exposure can cause skin, eye, and respiratory system irritation.[1][2] The presence of a bromine atom means that improper incineration can lead to the formation of hydrogen bromide (HBr), a corrosive and toxic gas. This single fact is the cornerstone of our disposal strategy: segregation .

Table 1: Physicochemical and Hazard Properties of this compound and Related Compounds

PropertyValue / InformationSource(s)
Chemical Name This compound[3]
CAS Number 38380-85-7[3]
Molecular Formula C₉H₉BrO-
Molecular Weight 213.07 g/mol -
Appearance Varies; often a solid, semi-solid, or liquid
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Incompatibilities Strong oxidizing agents[2][4][5]
Hazardous Decomposition Combustion produces carbon oxides and hydrogen bromide gas[2][4][6]

Note: Data is synthesized from sources describing the target compound or structurally similar halogenated aromatics.

Essential Controls: Your First Line of Defense

Mitigating the risks identified above requires a dual approach: implementing robust engineering controls and mandating the use of appropriate Personal Protective Equipment (PPE).

  • Engineering Controls: All handling of this compound, from weighing to reaction quenching and waste consolidation, must be conducted within a certified chemical fume hood.[1][7] This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of vapors or mists and contains any potential spills.[1][2]

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes.[1][8] Standard safety glasses are insufficient.

    • Hand Protection: Chemically resistant, impermeable gloves (e.g., nitrile).[1] Always check the manufacturer's glove compatibility data for halogenated aromatic compounds. Contaminated gloves must be disposed of as hazardous waste.[5]

    • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[1]

The Core Protocol: Segregation and Waste Accumulation

The cornerstone of safe disposal for this compound is meticulous waste segregation. Halogenated organic compounds cannot be mixed with non-halogenated waste streams.[7][9]

The Causality: The carbon-bromine bond requires high-temperature incineration for complete destruction. Furthermore, the resulting hydrogen bromide must be neutralized in a process known as "scrubbing".[2][10] Waste incinerators are highly specialized; facilities that can handle halogenated waste are different and often more costly to operate than those for simple non-halogenated solvents. Cross-contamination can lead to the rejection of an entire waste drum by the disposal facility, causing significant logistical and financial burdens for your institution.

Step-by-Step Waste Collection Procedure
  • Container Selection:

    • Use only designated "Halogenated Organic Waste" containers. These are typically glass or polyethylene-lined containers that are chemically compatible with brominated compounds.

    • Ensure the container is clean, in good condition, and has a secure, vapor-tight lid.

  • Proper Labeling (Self-Validation):

    • The moment you designate a container for waste, it must be labeled. An unlabeled container is a serious safety and compliance violation.

    • The label must clearly state: "Hazardous Waste" .[7]

    • List all chemical constituents by their full name (e.g., "this compound," "Dichloromethane," etc.) and their approximate percentages.

    • Record the "Accumulation Start Date" – the date the first drop of waste was added.

  • Accumulating Waste:

    • Neat/Residual Compound: Collect any unused or residual this compound in its original container or a new, properly labeled waste container.

    • Contaminated Solutions: Any solutions containing this compound (e.g., from chromatography, reaction workups) must be collected in the designated halogenated waste container.

    • Rinsate: Glassware that has come into contact with the compound must be decontaminated. Rinse the glassware with a small amount of a suitable solvent (e.g., acetone, ethanol) inside a fume hood. This rinsate is now hazardous and must be collected in your halogenated waste container.[7]

    • Contaminated Solids: Used weighing papers, gloves, and absorbent materials from spill cleanups are also considered hazardous waste. They should be double-bagged, sealed, and placed in a labeled container for solid hazardous waste.

Waste Segregation Workflow

The following diagram outlines the critical decision-making process for segregating laboratory waste that may contain this compound.

Waste_Segregation_Workflow start Waste Generated in Lab decision1 Does the waste contain This compound or any other halogenated organic compound? start->decision1 waste_stream_halo Collect in designated 'HALOGENATED ORGANIC WASTE' container decision1->waste_stream_halo Yes decision2 Is the waste primarily organic solvent (non-halogenated)? decision1->decision2 No waste_stream_non_halo Collect in designated 'NON-HALOGENATED ORGANIC WASTE' container decision2->waste_stream_non_halo Yes waste_stream_aqueous Collect in designated 'AQUEOUS HAZARDOUS WASTE' container (check pH and heavy metals) decision2->waste_stream_aqueous No

Caption: Decision workflow for proper waste segregation.

Spill and Emergency Response

Even with meticulous care, spills can occur. Being prepared is key to a safe resolution. It is critical to distinguish between a minor spill that can be handled by trained lab personnel and a major spill requiring emergency response.[11]

Protocol for a Minor Laboratory Spill (<100 mL)
  • Alert & Isolate: Immediately alert personnel in the vicinity.[12] Ensure the fume hood is operational. Restrict access to the spill area.

  • Assess & PPE: If you are trained and comfortable, proceed. Ensure you are wearing the full PPE detailed in Section 2.

  • Containment: Prevent the spill from spreading. Use an inert, non-combustible absorbent material like vermiculite, sand, or spill pillows to create a dike around the spill.[11][13][14]

  • Absorption: Gently cover the spill with the absorbent material, working from the outside in.[15] Avoid creating dust.[5]

  • Collection: Once the liquid is fully absorbed, use non-sparking scoops or tools to collect the material.[15] Place it into a heavy-duty plastic bag or a designated container for solid hazardous waste.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), and place the cloth in the waste bag. Finally, clean the area with soap and water.[12]

  • Disposal: Seal the waste bag/container, label it as "Hazardous Waste" with a full description of the contents, and arrange for disposal through your EHS office.

For major spills, or any spill involving fire, injury, or respiratory distress, evacuate the area immediately and call emergency services.

Final Disposal and Compliance

The final step is the transfer of custody of the waste to your institution's Environmental Health & Safety (EHS) office or equivalent department.[7]

  • Storage: Ensure your labeled, sealed waste container is stored in a designated satellite accumulation area. This area should be secure and away from general laboratory traffic.

  • Pickup: Follow your institution's specific procedures to request a hazardous waste pickup. EHS professionals will then transport the waste for consolidation and shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Regulatory Compliance: This entire process is governed by regulations such as the EPA's Resource Conservation and Recovery Act (RCRA).[16][17] As a halogenated organic compound, this waste may fall under specific EPA waste codes (e.g., F-listed wastes if mixed with certain solvents).[18][19][20] Adhering to the protocols in this guide ensures you remain in compliance with these critical regulations.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Bromo-4-cyclopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Handling compounds like 1-Bromo-4-cyclopropoxybenzene, while essential for discovery, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, ensuring that your primary focus remains on your research, secured by a shield of validated safety practices.

Hazard Profile: Understanding the "Why" Behind the "What"

Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound. Based on data for structurally similar compounds, this chemical should be handled as a hazardous substance.[1][2] Its primary threats are directed at the eyes, skin, and respiratory system.

The hazard classifications dictate our every precaution. The potential for serious eye irritation is why we mandate more than just standard safety glasses. The risk of skin irritation and the compound's harmful nature upon contact or ingestion is the reason we insist on specific types of gloves and protective clothing.[2][3] Finally, the threat to the respiratory system is the non-negotiable reason for mandating the use of engineering controls like a fume hood.[2][4]

Hazard ClassGHS Hazard StatementImplication for PPE Selection
Acute Toxicity (Oral, Dermal, Inhalation) H302: Harmful if swallowed[2] H312: Harmful in contact with skin[2] H332: Harmful if inhaled[2]Prevents accidental ingestion, skin absorption, and inhalation through gloves, lab coats, and engineering controls.
Skin Corrosion/Irritation H315: Causes skin irritation[2][4]Requires chemical-resistant gloves and a lab coat to prevent direct contact.
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation[2][4]Mandates the use of chemical splash goggles; a face shield is recommended for larger quantities or splash-prone operations.
Specific Target Organ Toxicity H335: May cause respiratory irritation[2][4]Requires handling in a fume hood or with appropriate respiratory protection to prevent inhalation of vapors or aerosols.

The First Line of Defense: Engineering Controls

It is a critical principle of laboratory safety that PPE is the last line of defense. The primary method for exposure control must always be the implementation of engineering controls.

Chemical Fume Hood: All procedures involving this compound must be conducted inside a certified chemical fume hood.[2] This is the most effective way to control the inhalation hazard (H332, H335) by capturing vapors at the source. The work should be performed at least 6 inches inside the hood sash to ensure effective containment.

Safety Showers and Eyewash Stations: Ensure that a functional and recently tested safety shower and eyewash station are immediately accessible in the vicinity of your workstation.[4][5] This is a critical backup in the event of a significant spill or splash.

Mandatory Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling this compound, regardless of the quantity.

Eye and Face Protection

Due to the H319 classification "Causes serious eye irritation," standard safety glasses are insufficient.

  • Chemical Splash Goggles: Goggles conforming to ANSI Z87.1 (US) or EN166 (EU) standards are required.[4][6][7] These provide a complete seal around the eyes, protecting against splashes and vapors that can cause severe irritation.

  • Face Shield: For procedures with a higher risk of splashing (e.g., transferring large volumes, heating solutions), a face shield must be worn in addition to chemical splash goggles.[4]

Skin and Body Protection

To mitigate the risks of skin irritation (H315) and harmful dermal absorption (H312), comprehensive skin protection is essential.

  • Gloves: Handle this chemical with chemical-resistant gloves.[2][3]

    • For incidental contact: Nitrile gloves are a suitable choice.

    • For prolonged contact or immersion: Consult the glove manufacturer’s chemical resistance chart to select a glove material (e.g., butyl rubber, Viton) with a documented high breakthrough time for aromatic bromine compounds.

    • Procedure: Always inspect gloves for tears or punctures before use. After handling, remove gloves using a technique that avoids touching the outer surface with bare skin, and dispose of them in the designated hazardous waste container.[3] Wash hands thoroughly with soap and water after removing gloves.[6]

  • Laboratory Coat: A long-sleeved, knee-length laboratory coat must be worn and kept fully fastened. This protects your skin and personal clothing from contamination.[8] Any contaminated lab coats should be professionally laundered and not taken home.[6]

  • Footwear: Closed-toe and closed-heel shoes are mandatory.[7] This prevents exposure to feet in the event of a spill.

Respiratory Protection

As stated, a fume hood is the primary engineering control.[2] Respiratory protection is generally not required if all work is performed within a certified fume hood. However, in emergency situations, such as a large spill outside of the hood, a self-contained breathing apparatus must be available for emergency responders.[2]

Operational and Disposal Plans

A safe protocol extends beyond wearing PPE; it includes the entire lifecycle of the chemical in the lab.

Step-by-Step Handling Procedure
  • Preparation: Before retrieving the chemical, ensure the fume hood is operational and the work area is clear of clutter. Don all required PPE as described above.

  • Handling: Conduct all weighing, transfers, and reactions within the fume hood.[2] Use non-sparking tools and keep containers tightly closed when not in use.[9]

  • Post-Handling: After the procedure is complete, decontaminate any surfaces. Remove PPE in the correct order (gloves first), avoiding self-contamination.

  • Hand Washing: Always wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[6]

Spill Response Workflow

In the event of a spill, your safety is the top priority.

  • Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess: If the spill is small and you are trained to handle it, ensure you are wearing full PPE (goggles, face shield, lab coat, appropriate gloves).

  • Contain: Absorb the spill with an inert material such as sand, earth, or vermiculite.[6]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][6]

  • Decontaminate: Clean the spill area as recommended by your institution's safety office.

  • For large spills: Evacuate the area immediately and contact your institution's emergency response team.

Disposal of Contaminated Materials
  • Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed container.

  • Contaminated PPE: Used gloves, absorbent pads, and other contaminated disposable materials must be placed in a designated hazardous waste container.[3]

  • Final Disposal: All waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[5][9]

Visualized Workflow: PPE Selection and Safety Protocol

The following diagram outlines the logical flow for ensuring safety when working with this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_op Operational Phase cluster_disposal Disposal Phase start Task: Handle This compound assess 1. Assess Hazards - Skin/Eye Irritant - Harmful (All Routes) - Respiratory Irritant start->assess eng_control 2. Implement Engineering Controls - Verify Fume Hood Certification - Locate Eyewash/Shower assess->eng_control ppe_select 3. Don Mandatory PPE eng_control->ppe_select eye Eye/Face Protection: Chemical Splash Goggles + Face Shield (if needed) ppe_select->eye skin Skin/Body Protection: - Chemical-Resistant Gloves - Fastened Lab Coat - Closed-Toe Shoes ppe_select->skin work 4. Perform Work Inside Fume Hood eye->work skin->work decon 5. Decontaminate & Doff PPE work->decon disposal 6. Dispose of Waste - Contaminated PPE - Chemical Residue (Follow Site Protocol) decon->disposal wash 7. Wash Hands Thoroughly disposal->wash

Caption: Logical workflow for safe handling of this compound.

By adhering to this comprehensive guide, you build a self-validating system of safety that protects you, your colleagues, and your research. Trust in these protocols is trust in your own scientific integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.